molecular formula C25H36Cl2N4O2 B10769028 AZ10606120 dihydrochloride

AZ10606120 dihydrochloride

Cat. No.: B10769028
M. Wt: 495.5 g/mol
InChI Key: BVFONFUUWORSPO-UHFFFAOYSA-N
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Description

AZ10606120 dihydrochloride is a useful research compound. Its molecular formula is C25H36Cl2N4O2 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFONFUUWORSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ10606120 Dihydrochloride: A Deep Dive into its Mechanism of Action as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of AZ10606120 dihydrochloride (B599025), a potent and selective antagonist of the P2X7 receptor (P2X7R). The document is intended for researchers, scientists, and drug development professionals interested in the purinergic signaling pathway and its therapeutic targeting.

Core Mechanism of Action

AZ10606120 dihydrochloride is a high-affinity, selective antagonist of the P2X7 receptor, with potent activity at both human and rat orthologs.[1] It functions as a negative allosteric modulator , binding to a site distinct from the ATP binding pocket.[2][3] This allosteric binding induces a conformational change in the P2X7R protein structure, which in turn restricts the receptor's function, inhibiting both ion channel and pore formation upon agonist (ATP) stimulation.[4][5][6] This blockade of P2X7R activation prevents the influx of cations such as Ca2+ and Na+ and the release of pro-inflammatory mediators, thereby modulating downstream cellular responses. The specificity of AZ10606120 for P2X7R is over 1,000-fold higher compared to other P2X receptor subtypes, such as P2X4 and P2X6, highlighting its value as a precise pharmacological tool.[4][5][6]

The antagonism of P2X7R by AZ10606120 has been shown to have significant anti-tumor and anti-inflammatory effects in a variety of preclinical models.[1][3] By inhibiting P2X7R, AZ10606120 can disrupt key signaling pathways implicated in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

ParameterSpeciesValueReference
IC₅₀ Human & Rat~10 nM[1][7]
KD Human1.4 nM[2]
KD Rat19 nM[2]

Table 1: Binding Affinity of this compound for P2X7 Receptors

Cell Line/ModelConcentration(s)Incubation TimeObserved EffectReference
U251 Human Glioblastoma5 µM, 25 µM72 hSignificant reduction in tumor cell number.[7][8][9]
Human Glioma Samples15 µM72 hSignificant reduction in tumor cell number.[7][8][10]
Patient-Derived Primary Glioblastoma1-100 µM72 hDepletion of tumor cells and increased LDH release.[1][11]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines10 µM1-60 hReduction in proliferation, cell migration, and invasion.[1]
LPS-induced Anhedonia Mice2 mg/kg (i.p.)N/AAntidepressant-like phenotype.[1]
HL-60 Tumor-bearing Nude Mice5 mg/kg (i.m.)N/AReduced tumor growth (more effective in combination with DNR).[1]
Streptozotocin-induced Diabetic Rats100 µg/kg (i.p.)15 daysReversal of increased VEGF and IL-6 expression in the retina.[1]
Neuroblastoma (CAN cell line)300 nMN/AInhibition of P2X7R mediated ion currents, ethidium (B1194527) uptake, calcium influx, cancer cell migration, and matrix degradation/invasion.[3]
Mesothelioma Xenograft Mouse ModelN/AN/A~50% decrease in tumor size.[3]

Table 2: In Vitro and In Vivo Efficacy of this compound

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by AZ10606120. Extracellular ATP, often released in the tumor microenvironment, activates the P2X7 receptor. This activation leads to downstream signaling through pathways like PI3K/Akt, promoting tumor growth, proliferation, and survival. AZ10606120 acts as an antagonist, blocking this activation and its subsequent pro-tumorigenic effects.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K_Akt PI3K/Akt Pathway P2X7R->PI3K_Akt Activates Tumor_Effects Tumor Growth, Proliferation, Survival PI3K_Akt->Tumor_Effects Promotes AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric)

Caption: P2X7R signaling cascade and the inhibitory action of AZ10606120.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

1. Cell Culture and Treatment:

  • Cell Lines: U251 human glioblastoma cells and patient-derived primary glioblastoma cultures.[7][11]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 72 hours).[1][7] In some experiments, temozolomide (B1682018) is used as a comparator chemotherapeutic agent.[7]

2. Cell Number Quantification:

  • Method: After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]

  • Staining: Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at room temperature for 1 hour.[7]

  • Imaging and Analysis: Cells are visualized using a fluorescence microscope (e.g., Olympus IX-81), and cell counts are performed based on the number of DAPI-positive nuclei.[7]

3. Lactate Dehydrogenase (LDH) Assay:

  • Purpose: To assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

  • Procedure: Culture supernatants from treated and control cells are collected. The LDH assay is performed using a commercial kit according to the manufacturer's instructions.[5]

  • Measurement: The optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Culture Cell Culture (e.g., U251, Primary Glioblastoma) Treatment Treatment with AZ10606120 (or Vehicle/Comparator) Culture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Fixation Cell Fixation (Acetone:Methanol) Incubation->Fixation LDH_Assay LDH Assay on Supernatant Incubation->LDH_Assay Staining Nuclear Staining (DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Cell_Count Cell Number Quantification Imaging->Cell_Count

Caption: Workflow for in vitro cell viability and cytotoxicity experiments.

Conclusion

This compound is a highly selective and potent P2X7 receptor antagonist with a well-defined mechanism of action. Its ability to act as a negative allosteric modulator provides a powerful tool for studying the physiological and pathological roles of the P2X7 receptor. The compelling preclinical data, particularly in the context of oncology, suggest that targeting the P2X7R with compounds like AZ10606120 may represent a promising therapeutic strategy. Further investigation into its clinical potential is warranted.

References

The Role of AZ10606120 dihydrochloride as a Negative Allosteric Modulator of the P2X7 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or at sites of inflammation, triggers a cascade of downstream signaling events. These events include ion flux, cytokine release, and modulation of cell proliferation and death. Consequently, P2X7R has emerged as a promising therapeutic target for a range of pathologies, including chronic inflammatory diseases, neuropathic pain, and various cancers.

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor. It functions as a negative allosteric modulator, binding to a site distinct from the ATP-binding orthosteric site. This binding event induces a conformational change in the receptor, thereby inhibiting its function. This technical guide provides an in-depth overview of AZ10606120, summarizing its quantitative data, detailing key experimental protocols for its characterization, and visualizing its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZ10606120 dihydrochloride, highlighting its potency and selectivity for the P2X7 receptor.

Parameter Species Value Reference
Binding Affinity (Kd) Human P2X7R1.4 nM
Rat P2X7R19 nM
Inhibitory Concentration (IC50) Human P2X7R~10 nM
U251 Glioblastoma Cells17 µM
In Vivo Efficacy Cancer Model Effect Reference
Tumor Growth Inhibition Neuroblastoma Xenograft~40% reduction in tumor mass
Mesothelioma Xenograft~50% decrease in tumor size
Pancreatic CancerReduced tumor growth rate
C6 Glioma52% reduction in tumor size (with another P2X7R antagonist, BBG)

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of AZ10606120 as a P2X7R negative allosteric modulator are provided below.

Fluorescence-Based Intracellular Calcium Assay

This assay measures the ability of AZ10606120 to inhibit P2X7R-mediated calcium influx.

Materials:

  • Cells expressing P2X7R (e.g., HEK293-P2X7R, U251 glioblastoma cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • P2X7R agonist (e.g., ATP, BzATP)

  • This compound

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed P2X7R-expressing cells into a 96-well microplate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of AZ10606120 or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a P2X7R agonist (e.g., ATP or BzATP) to all wells to stimulate calcium influx.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of AZ10606120 to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay assesses the effect of AZ10606120 on cell viability by measuring the release of LDH from damaged cells.

Materials:

  • Target cells (e.g., U251 glioblastoma cells)

  • This compound

  • Culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of AZ10606120 or vehicle control for a specified period (e.g., 72 hours).

    • Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Sample Collection:

    • Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X7R and its inhibition by AZ10606120.

Materials:

  • Cells expressing P2X7R

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP)

  • P2X7R agonist (ATP or BzATP)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the P2X7R agonist to the external solution to evoke an inward current.

    • After establishing a stable baseline current, co-apply the agonist with various concentrations of AZ10606120.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of AZ10606120.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Generate a concentration-response curve to determine the IC50 of AZ10606120.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with P2X7R and the mechanism of action of AZ10606120.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore Prolonged Activation NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Cell_Death Cell Death (Apoptosis/Necrosis) Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines AZ10606120_MoA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R:Orthosteric_Site Binds AZ AZ10606120 AZ->P2X7R:Allosteric_Site Binds P2X7R:Allosteric_Site->P2X7R No_Channel Channel Gating Inhibited P2X7R->No_Channel No_Pore Pore Formation Blocked P2X7R->No_Pore Downstream_Blocked Downstream Signaling Blocked No_Channel->Downstream_Blocked No_Pore->Downstream_Blocked Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding (Kd determination) Functional Calcium Influx Assay (IC50 determination) Binding->Functional Electrophysiology Patch-Clamp (Mechanism of inhibition) Functional->Electrophysiology Cytotoxicity LDH/MTT Assay (Effect on cell viability) Electrophysiology->Cytotoxicity Signaling Western Blot/ELISA (Downstream effects) Cytotoxicity->Signaling PK Pharmacokinetics Signaling->PK Efficacy Tumor Model (e.g., Xenograft) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

AZ10606120 Dihydrochloride: A Technical Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10606120 dihydrochloride (B599025) is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] This technical guide provides a comprehensive overview of the biological effects of AZ10606120, focusing on its mechanism of action, quantitative pharmacological data, and its impact on various cellular and physiological processes. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Core Mechanism of Action

AZ10606120 acts as a negative allosteric modulator of the P2X7 receptor.[3] It binds to a site distinct from the ATP binding pocket, inducing a conformational change that inhibits receptor function.[4] This allosteric inhibition prevents both the channel opening and the formation of the large membrane pore associated with sustained P2X7R activation.[4] The high selectivity of AZ10606120 for the P2X7R, with over 1,000-fold greater specificity compared to other P2X subtypes, makes it a valuable tool for studying the specific roles of this receptor.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZ10606120 dihydrochloride based on published literature.

Table 1: Binding Affinity and Potency

ParameterSpeciesValueReference
IC50Human~10 nM[1][2]
IC50Rat~10 nM[2]
KDHuman P2X7R1.4 nM[3]
KDRat P2X7R19 nM[3]

Table 2: In Vitro Efficacy in Glioblastoma Models

Cell Line/SampleConcentrationEffectDurationReference
U251 Human Glioblastoma5 µM and 25 µMSignificant reduction in cell number72 hours[1][5]
U251 Human Glioblastoma1-100 µMDepletion of tumor cells72 hours[2]
U251 Human Glioblastoma15 µMMore effective at inhibiting proliferation than 50 µM temozolomide (B1682018)72 hours[5]
U251 Human GlioblastomaIC50 = 17µMConcentration-dependent reduction in cell number72 hours[6][7]
Human Glioma Samples15 µMSignificant inhibition of tumor proliferation72 hours[1][5]
Patient-Derived Glioblastoma1-100 µMDepletion of tumor cells72 hours[8]

Table 3: In Vivo Efficacy

Animal ModelDosageAdministrationEffectReference
Orthotopic xenograft mouse model of pancreatic ductal adenocarcinoma5 mg/kgIntraperitoneal (i.p.)Reduced pancreatic stellate cell number/activity and collagen deposition[1]
nu/nu mice with neuroblastoma300 nM (100 µL) every second dayIntraperitoneal (i.p.)~40% reduction in overall tumor size[9]
AlbinoJ immunocompetent mice with neuroblastoma300 nM (100 µL) every second dayIntraperitoneal (i.p.)~50% reduction in overall tumor size[9]
Xenograft mouse model of mesotheliomaNot specifiedSubcutaneous or intraperitoneal~50% decrease in tumor size[9]

Key Biological Effects

Anti-Tumor Activity

A significant body of evidence demonstrates the anti-tumor effects of AZ10606120 across various cancer types, most notably glioblastoma, pancreatic cancer, neuroblastoma, and mesothelioma.[4][5][7][9] The primary mechanism for this activity is the inhibition of the trophic, or growth-promoting, role of the P2X7R in the tumor microenvironment.[8][9]

Key findings include:

  • Reduced Tumor Cell Proliferation: AZ10606120 significantly reduces the number of tumor cells in both established cell lines and patient-derived primary cultures.[1][5][8] In some instances, it has shown greater efficacy than conventional chemotherapy agents like temozolomide.[5]

  • Induction of Cytotoxicity: Treatment with AZ10606120 leads to an increase in lactate (B86563) dehydrogenase (LDH) release from tumor cells, indicating cytotoxic effects.[2][7][8]

  • Inhibition of Angiogenesis: P2X7R antagonism by AZ10606120 has been shown to reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors.[5][9]

  • Modulation of the Tumor Microenvironment: The compound can reduce fibrosis by decreasing collagen deposition and may also impact immune cell function within the tumor microenvironment.[1][9]

Modulation of Cell Death Pathways

While AZ10606120 induces cytotoxicity, studies suggest that this is not primarily through the induction of apoptosis. In U251 glioblastoma cells, treatment did not lead to significant changes in markers of apoptosis such as annexin (B1180172) V or cleaved caspase-3 staining.[6][7][10] Instead, evidence points towards the involvement of other cell death mechanisms, such as necroptosis.[6][7] Specifically, changes in the expression of genes like RIPK1 and TRADD suggest a potential role for the TRADD-mediated RIPK1-independent necroptosis pathway.[6][7]

Neurological and Anti-Inflammatory Effects

Beyond its anti-cancer properties, AZ10606120 has shown potential for anti-depressant effects.[1][2] The P2X7R is highly expressed on immune cells, and its antagonism can modulate inflammatory responses.[9] For example, P2X7R activation is linked to the release of pro-inflammatory cytokines like IL-1β, a process that can be inhibited by antagonists.[4] This anti-inflammatory action may also contribute to its anti-tumor effects by altering the inflammatory state of the tumor microenvironment.[9]

Signaling Pathways and Experimental Workflows

P2X7R Signaling and Inhibition by AZ10606120

The following diagram illustrates the central role of the P2X7 receptor in cellular signaling and the inhibitory effect of AZ10606120.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2X7R P2X7 Receptor Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7R->Ion_Influx Mediates Pore_Formation Macropore Formation P2X7R->Pore_Formation Mediates ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric) PI3K_Akt PI3K/Akt Pathway Activation Ion_Influx->PI3K_Akt Inflammation Inflammation (e.g., IL-1β release) Pore_Formation->Inflammation VEGF VEGF Secretion PI3K_Akt->VEGF Proliferation Tumor Proliferation & Angiogenesis PI3K_Akt->Proliferation VEGF->Proliferation

P2X7R signaling cascade and its inhibition by AZ10606120.
Experimental Workflow for In Vitro Anti-Tumor Assessment

The diagram below outlines a typical experimental workflow to evaluate the anti-tumor effects of AZ10606120 in vitro.

experimental_workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture (e.g., U251 Glioblastoma) treatment Treatment with AZ10606120 (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation cell_count Cell Viability/Proliferation (DAPI Staining, CCK-8) incubation->cell_count ldh_assay Cytotoxicity Assay (LDH Release) incubation->ldh_assay apoptosis_assay Apoptosis Analysis (Annexin V / Cleaved Caspase-3) incubation->apoptosis_assay gene_expression Gene Expression Analysis (Multiplex mRNA) incubation->gene_expression data_analysis Data Analysis and Interpretation cell_count->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis

Workflow for in vitro evaluation of AZ10606120's anti-tumor effects.

Detailed Experimental Protocols

Cell Proliferation Assay (DAPI Staining Method)

This protocol is adapted from studies investigating the effect of AZ10606120 on glioblastoma cell proliferation.[1]

  • Cell Seeding: Plate U251 glioblastoma cells or primary human glioma cells in appropriate culture vessels and allow them to adhere and reach approximately 80% confluency.

  • Treatment: Treat the cells with desired concentrations of AZ10606120 (e.g., 5 µM, 15 µM, 25 µM) or vehicle control. For comparison, a standard chemotherapeutic agent like temozolomide can be used.

  • Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Fixation: After incubation, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.

  • Staining: Stain the fixed cells with 5 µM DAPI (4′,6-diamidino-2-phenylindole) nuclear counterstain at 25°C for 1 hour.

  • Imaging: View the stained cells using a fluorescence microscope (e.g., Olympus IX-81).

  • Quantification: Conduct a cell count based on the number of DAPI-positive nuclei across multiple fields of view for each treatment condition.

Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[7][10]

  • Cell Culture and Treatment: Follow steps 1-3 of the cell proliferation assay protocol.

  • Supernatant Collection: After the 72-hour incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new plate, mix a specific volume of the collected supernatant with the assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). A significant increase in LDH release in AZ10606120-treated cells compared to the control indicates cytotoxicity.[7]

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the P2X7 receptor. Its demonstrated anti-tumor efficacy in a range of preclinical models, particularly in glioblastoma, highlights its potential as a therapeutic candidate. The compound's ability to reduce tumor growth, induce non-apoptotic cell death, and modulate the tumor microenvironment warrants further investigation. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to explore the biological effects and therapeutic applications of AZ10606120.

References

AZ10606120 Dihydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathophysiology of various cancers.[1] The P2X7 receptor is activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a scenario frequently encountered in the tumor microenvironment due to cell stress, necrosis, and inflammation.[2][3] While transient activation of P2X7R can lead to physiological responses, its sustained activation in the context of cancer is associated with tumor growth, invasion, and angiogenesis.[2][3] Consequently, the targeted inhibition of P2X7R with antagonists like AZ10606120 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of AZ10606120, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for cancer research professionals.

Mechanism of Action and Signaling Pathway

AZ10606120 is an allosteric antagonist of the P2X7R, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[4] The P2X7R is a trimeric transmembrane ion channel that, upon binding to extracellular ATP, opens to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion exchange triggers downstream signaling cascades that can promote cancer cell proliferation and survival.

The signaling pathway initiated by P2X7R activation is complex and can involve multiple downstream effectors. A key pathway implicated in P2X7R-mediated cancer progression is the PI3K/Akt signaling cascade.[4] Activation of this pathway is a common event in many human cancers and regulates a wide array of cellular processes including cell growth, survival, and metabolism. By blocking the P2X7R, AZ10606120 can effectively attenuate the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic cellular functions.

Furthermore, P2X7R antagonism has been shown to impact the production of vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis. The inhibition of P2X7R by AZ10606120 can lead to a reduction in VEGF secretion, which in turn can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[5]

Below is a diagram illustrating the P2X7R signaling pathway and the inhibitory action of AZ10606120.

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor PI3K PI3K P2X7R->PI3K Activates ATP Extracellular ATP (High Concentration) ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis (VEGF Secretion) Akt->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellViability Cell Viability/Proliferation Assays (e.g., DAPI, MTT) Cytotoxicity Cytotoxicity Assays (e.g., LDH Release) CellViability->Cytotoxicity MigrationInvasion Migration & Invasion Assays (e.g., Transwell) Cytotoxicity->MigrationInvasion Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt) MigrationInvasion->Mechanism Xenograft Establish Xenograft Model Mechanism->Xenograft Promising results lead to in vivo studies Treatment AZ10606120 Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Histology) Monitoring->Analysis

References

AZ10606120 Dihydrochloride in Glioma Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor (P2X7R) antagonist, on glioma cell lines. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Glioblastoma is the most aggressive primary brain cancer in adults, with a grim prognosis.[1] The purinergic receptor P2X7 (P2X7R) is overexpressed in glioblastoma and is implicated in tumor growth and proliferation.[1][2] AZ10606120 dihydrochloride has emerged as a promising therapeutic agent that targets P2X7R, demonstrating significant anti-tumor effects in preclinical studies involving glioma cell lines.[3][4] Research indicates that AZ10606120 effectively reduces glioma cell numbers, in some cases more potently than the standard chemotherapeutic agent temozolomide (B1682018).[2][3] The mechanism of action appears to be a non-apoptotic form of cell death.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of AZ10606120 on glioma cell lines.

Table 1: Effect of AZ10606120 on U251 Glioma Cell Number

Concentration (µM)Treatment Duration (hours)Reduction in Cell Number (Mean Ratio to Control)Statistical Significance (p-value)Reference
572Significant Reductionp = 0.0079[2]
15720.48 ± 0.02p < 0.0001[3]
2572Significant Reductionp = 0.0001[2]

Table 2: Comparative Efficacy of AZ10606120 and Temozolomide on U251 Glioma Cell Number

TreatmentConcentration (µM)Treatment Duration (hours)Reduction in Cell Number (Mean Ratio to Control)Statistical Significance (p-value vs. Control)Statistical Significance (p-value vs. Temozolomide)Reference
AZ1060612015720.48 ± 0.02p < 0.0001p < 0.0001[3]
Temozolomide50720.795 ± 0.028p = 0.0003N/A[3]

Table 3: Effect of AZ10606120 on Human Glioma Samples

Concentration (µM)Treatment Duration (hours)Effect on Tumor Cell ProliferationStatistical Significance (p-value)Reference
1572Significant Inhibitionp = 0.0476[3][7]

Table 4: AZ10606120-Induced Cell Death Markers in U251 Glioma Cells

AssayTreatmentObservationReference
LDH ReleaseAZ10606120Significantly Increased[1][5]
Annexin V StainingAZ10606120No Significant Difference[1][5]
Cleaved Caspase-3 StainingAZ10606120No Significant Difference[1][5]

Experimental Protocols

This section details the methodologies used in the cited research to evaluate the effects of AZ10606120 on glioma cells.

Cell Culture
  • Cell Line: U251 human glioblastoma cell line is a commonly used model.[3] These cells are known to express the P2X7 receptor.[3][5]

  • Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Primary Human Glioma Samples: Surgically resected human glioma tissues can be cultured to assess the effects on patient-derived cells.[3]

Treatment with AZ10606120
  • Preparation: this compound is dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution.[4]

  • Application: The stock solution is diluted in the cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 15 µM, 25 µM).[2][3] Cells are typically treated for 72 hours.[3]

Cell Viability and Proliferation Assays
  • Cell Counting:

    • After treatment, cells are fixed using a 1:1 acetone-methanol solution at -20°C for 15 minutes.[4]

    • The fixed cells are stained with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), at a concentration of 5 µM for 1 hour at room temperature.[4]

    • The number of DAPI-positive nuclei is then quantified using fluorescence microscopy.[3][4]

Cell Death Assays
  • Lactate Dehydrogenase (LDH) Assay:

    • The release of LDH from damaged cells into the culture medium is a marker of cytotoxicity.

    • After treatment, the cell culture supernatant is collected.

    • The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. An increase in LDH release indicates an increase in cell death.[1][5]

  • Apoptosis Assays:

    • Annexin V Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy. A lack of significant increase in Annexin V staining suggests that the induced cell death is not primarily apoptotic.[1][5]

    • Cleaved Caspase-3 Staining: Caspase-3 is a key executioner caspase in apoptosis. Its cleavage indicates activation of the apoptotic cascade. Cells are fixed, permeabilized, and stained with an antibody specific for cleaved caspase-3. The staining is then visualized by fluorescence microscopy or quantified by flow cytometry. No significant change in cleaved caspase-3 levels indicates a non-apoptotic mechanism of cell death.[1][5]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of P2X7 Receptor and its Antagonism by AZ10606120 in Glioma

P2X7R_Signaling_in_Glioma cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K_AKT PI3K/AKT Pathway P2X7R->PI3K_AKT ERK1_2 ERK1/2 Pathway P2X7R->ERK1_2 JNK_Rho JNK/Rho Kinase Pathway P2X7R->JNK_Rho Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation ERK1_2->Proliferation JNK_Rho->Proliferation AZ AZ10606120 AZ->P2X7R Inhibits

Caption: P2X7R signaling in glioma and its inhibition by AZ10606120.

Experimental Workflow for Assessing AZ10606120 Efficacy

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture Glioma Cells (e.g., U251) treatment Treatment Groups: - Control (Untreated) - AZ10606120 (Various Conc.) - Temozolomide (Positive Control) start->treatment incubation Incubate for 72 hours treatment->incubation cell_count Cell Number Quantification (DAPI Staining & Microscopy) incubation->cell_count ldh_assay Cytotoxicity Assessment (LDH Release Assay) incubation->ldh_assay apoptosis_assay Apoptosis Analysis (Annexin V / Cleaved Caspase-3) incubation->apoptosis_assay analysis Data Analysis: - Compare cell numbers - Assess cytotoxicity levels - Determine mode of cell death cell_count->analysis ldh_assay->analysis apoptosis_assay->analysis conclusion Conclusion on AZ10606120 Efficacy analysis->conclusion

Caption: Workflow for evaluating AZ10606120 effects on glioma cells.

Mechanism of Action

AZ10606120 is a potent and selective antagonist of the P2X7 receptor, with an IC50 of approximately 10 nM.[4] In the tumor microenvironment, high extracellular ATP levels can activate P2X7R, a ligand-gated ion channel.[8][9] This activation triggers downstream signaling pathways, including PI3K/AKT, ERK1/2, JNK, and Rho kinase, which are associated with cell proliferation, migration, and survival in cancer.[8][10]

By blocking the P2X7R, AZ10606120 inhibits these pro-tumorigenic signaling cascades.[3] Studies in glioma cell lines have shown that this inhibition leads to a significant reduction in cell number.[2][3] Intriguingly, the mode of cell death induced by AZ10606120 does not appear to be apoptosis.[5] This is evidenced by the lack of significant increases in common apoptotic markers like Annexin V and cleaved caspase-3.[1][5] Instead, the observed increase in LDH release suggests a cytotoxic mechanism involving membrane disruption, with some research pointing towards a potential role for necroptosis.[1][5][6]

Conclusion and Future Directions

This compound demonstrates significant anti-tumor activity in glioma cell lines by antagonizing the P2X7 receptor. Its ability to reduce glioma cell proliferation, even more effectively than temozolomide in some instances, highlights its potential as a novel therapeutic agent.[2][3] The non-apoptotic mechanism of cell death induced by AZ10606120 is a key area for further investigation and may offer advantages in overcoming apoptosis-resistant tumors.

Future research should focus on:

  • Elucidating the precise non-apoptotic cell death pathway triggered by AZ10606120.

  • Evaluating the in vivo efficacy and safety of AZ10606120 in animal models of glioblastoma.

  • Investigating potential synergistic effects when combined with other chemotherapeutic agents or radiation therapy.[11][12]

  • Exploring the impact of AZ10606120 on the tumor microenvironment, including immune cells like microglia.[3][11]

References

In-Depth Technical Guide: Anti-Angiogenic Properties of AZD10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. Emerging research has identified a significant role for P2X7R in tumor progression and angiogenesis. AZD10606120 dihydrochloride has demonstrated anti-angiogenic properties by inhibiting key processes in new blood vessel formation. This technical guide provides a comprehensive overview of the anti-angiogenic effects of AZD10606120 dihydrochloride, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting angiogenesis in oncology and other diseases.

Introduction to Angiogenesis and the Role of the P2X7 Receptor

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen, and to remove waste products. The tumor microenvironment releases various pro-angiogenic factors that stimulate this process. Key steps in angiogenesis include the proliferation and migration of endothelial cells, and their subsequent organization into tube-like structures.

The P2X7 receptor has been implicated in various pathological processes, including inflammation and cancer. High levels of extracellular ATP, often found in the tumor microenvironment, can activate the P2X7R on tumor and endothelial cells. This activation triggers downstream signaling pathways that promote the release of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] By blocking the P2X7R, antagonists like AZD10606120 dihydrochloride can disrupt this signaling cascade and inhibit angiogenesis.

Mechanism of Action of AZD10606120 Dihydrochloride

AZD10606120 dihydrochloride exerts its anti-angiogenic effects primarily through the antagonism of the P2X7 receptor. The proposed mechanism of action involves the following key steps:

  • Inhibition of P2X7R Activation: AZD10606120 dihydrochloride binds to the P2X7R, preventing its activation by extracellular ATP.

  • Downregulation of Pro-Angiogenic Factors: By blocking P2X7R signaling, AZD10606120 dihydrochloride leads to a reduction in the secretion of key pro-angiogenic factors, including VEGF.[1]

  • Inhibition of Endothelial Cell Functions: The decrease in pro-angiogenic stimuli subsequently inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in angiogenesis.

  • Anti-Tumor Effects: In addition to its direct anti-angiogenic effects, AZD10606120 dihydrochloride has been shown to inhibit the proliferation of tumor cells, further contributing to its overall anti-cancer activity.[3][4][5]

Signaling Pathway

The anti-angiogenic activity of AZD10606120 dihydrochloride is rooted in its ability to modulate intracellular signaling pathways downstream of the P2X7 receptor. Activation of P2X7R is known to influence pathways such as the PI3K/Akt and mTOR pathways, which in turn can regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its target gene, VEGF. By antagonizing the P2X7R, AZD10606120 dihydrochloride can effectively suppress these pro-angiogenic signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (in Tumor Microenvironment) P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K_Akt PI3K/Akt Pathway P2X7R->PI3K_Akt Activates mTOR mTOR Pathway PI3K_Akt->mTOR HIF1a HIF-1α mTOR->HIF1a VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene VEGF_Protein VEGF Secretion VEGF_Gene->VEGF_Protein Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes AZD AZD10606120 dihydrochloride AZD->P2X7R Inhibits

Figure 1. Signaling pathway of AZD10606120 dihydrochloride's anti-angiogenic action.

Quantitative Data on Anti-Angiogenic and Anti-Tumor Effects

The following tables summarize the available quantitative data on the biological effects of AZD10606120 dihydrochloride.

Table 1: In Vitro Anti-Proliferative Activity
Cell LineCell TypeAssayIC50Citation
U251Human GlioblastomaCell Viability17 µM[3][4]

Note: While this data is on a tumor cell line, it provides an indication of the compound's potency. Data on direct endothelial cell proliferation is not currently available in the public domain.

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity
Tumor ModelTreatmentEffectQuantitative DataCitation
B16 Melanoma (in C57Bl/6 mice)Intratumoral injection of AZD10606120Inhibition of tumor growthData on percentage of inhibition not specified in abstract.[1]
B16 Melanoma (in C57Bl/6 mice)Intratumoral injection of AZD10606120Reduction in angiogenesisSignificant reduction in VEGF staining and vessel formation observed.[1]
Human Neuroblastoma ACN (in immunodeficient mice)P2X7 silencing (mimicking antagonist effect)Inhibition of tumor growthData on percentage of inhibition not specified in abstract.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of compounds like AZD10606120 dihydrochloride.

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells.

start Seed Endothelial Cells in 96-well plates treat Treat with various concentrations of AZD10606120 start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add proliferation reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 value measure->analyze

Figure 2. Workflow for an endothelial cell proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

  • Endothelial cell growth medium

  • 96-well cell culture plates

  • AZD10606120 dihydrochloride

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed endothelial cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of AZD10606120 dihydrochloride in endothelial cell growth medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO or the solvent used to dissolve the compound).

  • Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

coat Coat 96-well plate with Matrigel incubate_matrigel Incubate to solidify coat->incubate_matrigel seed Seed endothelial cells treated with AZD10606120 incubate_matrigel->seed incubate_cells Incubate for 4-18 hours seed->incubate_cells image Image tube formation using a microscope incubate_cells->image quantify Quantify tube length, branch points, and loops image->quantify

Figure 3. Workflow for an in vitro tube formation assay.

Materials:

  • HUVECs or other suitable endothelial cells

  • Endothelial cell basal medium

  • Matrigel® Basement Membrane Matrix or similar

  • 96-well cell culture plates

  • AZD10606120 dihydrochloride

  • Calcein AM (for fluorescent labeling, optional)

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Harvest endothelial cells and resuspend them in basal medium containing various concentrations of AZD10606120 dihydrochloride. A typical cell density is 1-2 x 10^4 cells per well.

  • Carefully add the cell suspension to the Matrigel-coated wells.

  • Incubate the plate at 37°C for 4 to 18 hours.

  • Observe and photograph the formation of capillary-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[6][7]

In Vivo Matrigel Plug Assay

This assay assesses angiogenesis in a living organism by implanting a Matrigel plug containing pro-angiogenic factors and the test compound.

mix Mix Matrigel with pro-angiogenic factors and AZD10606120 inject Subcutaneously inject the mixture into mice mix->inject incubate Allow plug to solidify and vascularize (7-21 days) inject->incubate excise Excise the Matrigel plug incubate->excise analyze Analyze angiogenesis: - Hemoglobin content - Immunohistochemistry (CD31) excise->analyze

Figure 4. Workflow for an in vivo Matrigel plug assay.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel® Basement Membrane Matrix

  • Pro-angiogenic factors (e.g., VEGF, bFGF)

  • Heparin

  • AZD10606120 dihydrochloride

  • Drabkin's reagent for hemoglobin measurement

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice.

  • Mix liquid Matrigel with pro-angiogenic factors (e.g., 100 ng/mL VEGF and 20 U/mL heparin) and the desired concentration of AZD10606120 dihydrochloride. Keep the mixture on ice.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

  • The Matrigel will form a solid plug in vivo.

  • After 7 to 21 days, euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.[8]

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.

Conclusion and Future Directions

AZD10606120 dihydrochloride, as a potent P2X7 receptor antagonist, presents a promising therapeutic strategy for inhibiting angiogenesis. The available preclinical data demonstrates its ability to reduce tumor growth and vascularization, likely through the downregulation of VEGF secretion. While the direct effects on endothelial cells require further quantitative investigation, the existing evidence strongly supports its anti-angiogenic potential.

Future research should focus on:

  • Determining the IC50 values of AZD10606120 dihydrochloride for the proliferation and migration of various types of endothelial cells.

  • Conducting detailed quantitative analysis of its effects in in vitro tube formation assays.

  • Performing comprehensive in vivo studies using models like the Matrigel plug assay and tumor xenografts to obtain robust quantitative data on its anti-angiogenic efficacy, including dose-response relationships and effects on microvessel density.

  • Further elucidating the downstream signaling pathways affected by P2X7R antagonism in endothelial cells.

A deeper understanding of the anti-angiogenic properties of AZD10606120 dihydrochloride will be instrumental in advancing its development as a potential therapeutic agent for cancer and other angiogenesis-dependent diseases.

References

The Structure-Activity Relationship of AZ10606120 Dihydrochloride: A Deep Dive into P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a pivotal role in inflammation, immune responses, and neuropathic pain. Activation of the P2X7R by high concentrations of extracellular adenosine (B11128) triphosphate (ATP) triggers a cascade of downstream signaling events, making it an attractive therapeutic target for a range of pathological conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of P2X7R antagonists, with a focus on the pharmacological profile of AZ10606120. We will delve into the quantitative data, experimental methodologies, and key signaling pathways associated with P2X7R modulation.

Core Compound Profile: AZ10606120 Dihydrochloride

AZ10606120 is a high-affinity antagonist for the human and rat P2X7 receptor, exhibiting an IC₅₀ of approximately 10 nM. It acts as a negative allosteric modulator, binding to a site distinct from the ATP binding pocket. This allosteric binding mode contributes to its high potency and selectivity for the P2X7R over other P2X receptor subtypes.

Quantitative Analysis of P2X7 Receptor Antagonists

The following table summarizes the quantitative data for AZ10606120 and other notable P2X7 receptor antagonists. This data is crucial for understanding the potency and species selectivity of these compounds.

CompoundTarget SpeciesAssay TypeParameterValueReference
AZ10606120 HumanCalcium FluxpIC₅₀8.9 ± 0.04
RatCalcium FluxpIC₅₀5.7 ± 0.06
HumanRadioligand Binding ([³H]-A-804598)pKᵢ8.5 ± 0.08
RatRadioligand Binding ([³H]-A-804598)pKᵢ8.0 ± 0.08
HumanFunctional AssayIC₅₀~10 nM
RatFunctional AssayIC₅₀~10 nM
HumanRadioligand BindingK₋D1.4 nM
RatRadioligand BindingK₋D19 nM
A-804598 HumanCalcium FluxpIC₅₀7.7 ± 0.13
RatCalcium FluxpIC₅₀6.8 ± 0.17
HumanRadioligand Binding ([³H]-A-804598)pKᵢ8.0 ± 0.04
RatRadioligand Binding ([³H]-A-804598)pKᵢ8.8 ± 0.06
HumanFunctional AssayIC₅₀11 nM
RatFunctional AssayIC₅₀10 nM
MouseFunctional AssayIC₅₀9 nM
JNJ-47965567 HumanCalcium FluxpIC₅₀8.3 ± 0.08
RatCalcium FluxpIC₅₀7.2 ± 0.08
HumanRadioligand Binding ([³H]-A-804598)pKᵢ7.9 ± 0.07
RatRadioligand Binding ([³H]-A-804598)pKᵢ8.7 ± 0.07
A-438079 HumanCalcium FluxpIC₅₀6.0 ± 0.02
RatCalcium FluxpIC₅₀5.9 ± 0.2
HumanRadioligand Binding ([³H]-A-804598)pKᵢ7.1 ± 0.08
RatRadioligand Binding ([³H]-A-804598)pKᵢ6.7 ± 0.1

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates a complex array of intracellular signaling cascades. Understanding these pathways is fundamental to appreciating the mechanism of action of antagonists like AZ10606120.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Macropore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 binds MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Figure 1: P2X7 Receptor Signaling Cascade.

Experimental Protocols

The characterization of P2X7R antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization, a primary consequence of P2X7R activation.

Calcium_Flux_Workflow start Start step1 Seed cells expressing P2X7R in 96-well plate start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Pre-incubate with AZ10606120 or other antagonists step2->step3 step4 Add P2X7R agonist (e.g., BzATP) step3->step4 step5 Measure fluorescence (kinetic read) step4->step5 end Determine IC₅₀ step5->end YO_PRO_1_Workflow start Start step1 Plate P2X7R-expressing cells in a 96-well plate start->step1 step2 Incubate with antagonist (e.g., AZ10606120) step1->step2 step3 Add P2X7R agonist (e.g., ATP) and YO-PRO-1 dye step2->step3 step4 Incubate for 10-15 minutes in the dark step3->step4 step5 Measure fluorescence step4->step5 end Calculate % inhibition step5->end

AZ10606120 Dihydrochloride: A Technical Guide to P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R). It details the compound's binding affinity and inhibitory concentrations, outlines the experimental protocols used for their determination, and illustrates key mechanisms and workflows.

Core Pharmacological Data

AZ10606120 is a high-affinity, selective, non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel. It functions as a negative allosteric modulator, binding to a site distinct from the orthosteric ATP-binding pocket. This binding induces a conformational change that inhibits both ion channel and pore formation functions of the receptor.[1][2][3] The compound exhibits over 1,000-fold specificity for the P2X7R compared to other P2X receptor subtypes.[1][4]

Binding Affinity & Inhibitory Concentration

The binding affinity (expressed as dissociation constant, Kd) and the half-maximal inhibitory concentration (IC50) are critical parameters for characterizing a receptor antagonist. The data for AZ10606120 are summarized below.

ParameterSpeciesValueReceptor/System
Binding Affinity (Kd) Human1.4 nMRecombinant P2X7 Receptor
Rat19 nMRecombinant P2X7 Receptor
Inhibitory Conc. (IC50) Human & Rat~10 nMRecombinant P2X7 Receptor Function
Human17 µMU251 Glioblastoma Cell Viability (72h)
Table 1: Quantitative Binding and Inhibition Data for this compound.[1][2][4][5][6][7][8][9][10]

Mechanism of Action & Signaling Pathway

AZ10606120 binds allosterically to a transmembrane pocket formed between adjacent subunits of the trimeric P2X7 receptor.[3][11] This binding prevents the large-scale conformational changes required for channel opening and pore dilation that normally occur upon high-concentration ATP binding. By blocking P2X7R activation, AZ10606120 effectively inhibits downstream signaling cascades.

Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular events, including the influx of Ca2+ and Na+ and the efflux of K+. This ion flux triggers the activation of multiple signaling pathways, most notably the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. Other pathways activated include the MAPK (p38/ERK/JNK) and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammatory responses.[1][3] AZ10606120, by preventing the initial receptor activation, blocks these subsequent cellular responses.

G cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ Influx) P2X7->Ion_Flux ATP_bind ATP Binding Site ATP_bind->P2X7 Allo_site Allosteric Site Allo_site->P2X7 ATP Extracellular ATP (High Concentration) ATP->ATP_bind Activates AZ AZ10606120 AZ->Allo_site Binds & Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Pathway (ERK, JNK, p38) Ion_Flux->MAPK PI3K PI3K/Akt Pathway Ion_Flux->PI3K Cytokines IL-1β / IL-18 Release NLRP3->Cytokines Response Inflammation Cell Proliferation Cytotoxicity MAPK->Response PI3K->Response Cytokines->Response

P2X7R signaling pathway and point of inhibition by AZ10606120.

Experimental Protocols

The determination of AZ10606120's binding and inhibitory properties relies on specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (for Kd Determination)

This assay quantifies the direct binding of a radiolabeled ligand to its receptor, allowing for the determination of the dissociation constant (Kd) and receptor density (Bmax).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat P2X7 receptor. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay binding buffer.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with increasing concentrations of [3H]-AZ10606120.

  • Determination of Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of unlabeled AZ10606120 to saturate all specific binding sites, thus measuring only non-specific binding.

  • Incubation: Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand. Unbound ligand is washed away with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

G A Prepare Membranes from P2X7R-expressing cells B Incubate Membranes with [³H]-AZ10606120 +/- excess unlabeled AZ10606120 A->B C Allow Binding to Reach Equilibrium B->C D Rapid Vacuum Filtration (Separates Bound from Free) C->D E Wash Filters with Ice-Cold Buffer D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding and Determine Kd F->G

Workflow for a radioligand binding assay.
Dye Uptake Functional Assay (for Receptor IC50)

The IC50 for receptor functional inhibition is often determined by measuring the blockade of ATP-induced pore formation. The YO-PRO-1 uptake assay is a standard method for this purpose. YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane but can pass through the large pore formed by activated P2X7 receptors.

Methodology:

  • Cell Culture: P2X7R-expressing cells (e.g., HEK293-P2X7) are seeded into 96-well black, clear-bottom plates and cultured to confluency.

  • Compound Pre-incubation: Cells are washed with a saline solution (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4) and then pre-incubated with various concentrations of AZ10606120 (or vehicle control) for 15-30 minutes at 37°C.

  • Activation and Staining: A solution containing a P2X7R agonist (e.g., 100 µM ATP or BzATP) and the fluorescent dye YO-PRO-1 (e.g., 1-2 µM) is added to the wells.

  • Signal Measurement: The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence (Excitation: ~491 nm, Emission: ~509 nm) is measured over time (e.g., 10-15 minutes).

  • Data Analysis: The rate of dye uptake or the endpoint fluorescence is plotted against the concentration of AZ10606120. The data are fitted to a dose-response curve to calculate the IC50 value.

G A Seed P2X7R-expressing cells in 96-well plate B Pre-incubate cells with various [AZ10606120] A->B C Add P2X7R agonist (ATP) + YO-PRO-1 dye B->C D Measure Fluorescence Increase Over Time C->D E Plot Response vs. [AZ10606120] and calculate IC50 D->E

Workflow for the YO-PRO-1 uptake functional assay.
Cell Viability & Cytotoxicity Assays (for Cellular IC50)

To determine the functional consequence of P2X7R antagonism on cell populations, such as cancer cells, long-term viability and cytotoxicity assays are employed.

Methodology:

  • Cell Culture and Treatment: Human glioblastoma cells (e.g., U251 line or primary cultures) are seeded and grown to ~80% confluency. The culture medium is then replaced with fresh medium containing a range of AZ10606120 concentrations (e.g., 1 µM to 100 µM). Cells are incubated for an extended period, typically 72 hours.[3][5][12]

  • Endpoint Analysis (Performed in parallel):

    • Cell Viability (Cell Counting):

      • Fixation & Staining: After 72 hours, cells are fixed (e.g., with an acetone-methanol solution) and stained with a nuclear counterstain like DAPI.[5]

      • Imaging & Quantification: The total number of DAPI-positive nuclei is quantified across multiple random fields of view for each well using a fluorescence microscope. The average cell number per condition is determined.[3][5]

    • Cytotoxicity (LDH Assay):

      • Supernatant Collection: The cell-free culture supernatant is collected from each well.

      • LDH Reaction: The supernatant is incubated with a reaction mixture from a commercial LDH cytotoxicity kit (e.g., Roche). LDH released from damaged cells catalyzes a reaction that produces a colored formazan (B1609692) product.[3][12]

      • Measurement: The absorbance of the formazan product is measured using a plate reader (e.g., at 492 nm). Absorbance is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[3][5][12]

  • Data Analysis: For cell viability, the number of cells is plotted against the drug concentration. For cytotoxicity, the relative LDH release is plotted. The data are fitted to a dose-response curve to determine the IC50 for the reduction in cell number.[12]

G cluster_main 72-Hour Cell Viability & Cytotoxicity Workflow cluster_via Viability Assessment cluster_cyto Cytotoxicity Assessment A Seed and Culture Glioblastoma Cells B Treat with Range of [AZ10606120] for 72h A->B C1 Fix and Stain Cells with DAPI B->C1 D1 Collect Culture Supernatant B->D1 C2 Image and Count DAPI-positive Nuclei C1->C2 E Data Analysis C2->E Plot Cell Count vs [AZ] Calculate IC50 D2 Perform LDH Assay (Measure Absorbance) D1->D2 D2->E Plot LDH Release vs [AZ]

Workflow for cell viability and cytotoxicity assays.

References

AZ10606120 Dihydrochloride: A Technical Guide to P2X7 Receptor Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of AZ10606120 dihydrochloride (B599025), a potent and selective antagonist of the P2X7 receptor (P2X7R), in the context of oncology. The P2X7R, an ATP-gated ion channel, has emerged as a significant player in the tumor microenvironment, influencing cancer cell proliferation, invasion, and metastasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.

The P2X7 Receptor: A Promising Oncological Target

The P2X7 receptor is a unique member of the purinergic P2X receptor family, activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a condition often found within the tumor microenvironment.[1][2] P2X7R is overexpressed in a variety of malignancies, including glioblastoma, neuroblastoma, melanoma, and cancers of the prostate, breast, and thyroid.[2] Its activation has been linked to several cancer-promoting processes:

  • Tumor Growth and Proliferation: P2X7R activation can support cancer cell survival and growth, even in the absence of serum.[2]

  • Invasion and Metastasis: The receptor plays a role in cancer cell migration and invasion by influencing the extracellular matrix and activating signaling pathways associated with cell motility.[3][4]

  • Angiogenesis: P2X7R signaling can promote the formation of new blood vessels, which is crucial for tumor growth and expansion.[2]

  • Immune Evasion: The P2X7R can modulate the immune response within the tumor microenvironment, potentially contributing to the tumor's ability to evade immune destruction.[1]

Given its multifaceted role in cancer progression, the P2X7R presents a compelling target for therapeutic intervention.

AZ10606120 Dihydrochloride: A Selective P2X7R Antagonist

This compound is a small molecule compound identified as a potent and selective antagonist of the P2X7R, with an IC50 of approximately 10 nM.[5] Its antagonistic properties have been leveraged in preclinical studies to probe the therapeutic potential of P2X7R inhibition in various cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-tumor effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell Line/ModelAssayEndpointConcentration(s)ResultsReference(s)
U251 Human GlioblastomaCell CountReduction in cell number5 µM and 25 µMSignificant reduction in tumor cell number compared to control. More effective than temozolomide.[5][6][7]
Human Glioma SamplesCell CountReduction in cell number15 µMSignificantly reduced the number of tumor cells.[5]
U251 Human GlioblastomaCell ViabilityIC5017 µMConcentration-dependent reduction in cell number.[8]
Primary Glioblastoma CulturesLDH ReleaseIncreased LDH release (cytotoxicity)1, 5, 15, 25, 50, 100 µMSignificant increase in LDH release, indicating cellular cytotoxicity.[6][9][10]
Glioblastoma Cancer Stem Cells (GSCs)Cell CountReduction in GSC numberNot specifiedSignificantly reduced GSC numbers, more effective than temozolomide.[11]

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to validate the anti-cancer effects of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the effect of AZ10606120 on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Human glioblastoma cell lines (e.g., U251) or patient-derived primary glioblastoma cells are cultured in appropriate media and conditions until they reach approximately 80% confluency.[6][9]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 5, 15, 25, 50, 100 µM) or a vehicle control for a specified duration, typically 72 hours.[6][9] In some experiments, the effects are compared to the standard chemotherapeutic agent, temozolomide.[6][9]

  • Cell Fixation and Staining: After treatment, cells are fixed using a 1:1 acetone-methanol solution at -20°C for 15 minutes. The fixed cells are then stained with a nuclear counterstain, such as 5 µM DAPI (4',6-diamidino-2-phenylindole), for 1 hour at room temperature.[5][9]

  • Cell Quantification: Stained cells are visualized using a fluorescence microscope. The total number of DAPI-positive nuclei is counted in multiple random fields of view for each treatment group to determine the average cell number.[5][9]

Cytotoxicity Assay (LDH Release)

Objective: To assess the cytotoxic effect of AZ10606120 by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Methodology:

  • Cell Culture and Treatment: Similar to the cell viability assay, cancer cells are cultured and treated with this compound for a defined period (e.g., 72 hours).[6]

  • Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The absorbance is typically measured at a specific wavelength.

  • Data Analysis: The level of LDH release is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent. A significant increase in LDH release in treated cells compared to control cells indicates cytotoxicity.[6][10]

Apoptosis Assay (Annexin V and Cleaved Caspase-3 Staining)

Objective: To determine if the cell death induced by AZ10606120 is apoptotic.

Methodology:

  • Cell Culture and Treatment: Cancer cells are treated with AZ10606120 as previously described.

  • Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and an antibody against cleaved caspase-3, a key executioner caspase in apoptosis.

  • Analysis: The stained cells are analyzed by flow cytometry or fluorescence microscopy. An increase in the percentage of Annexin V-positive and/or cleaved caspase-3-positive cells would indicate apoptosis. Studies have shown no significant changes in these markers, suggesting a non-apoptotic cell death mechanism.[7][8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with P2X7R activation in cancer and the experimental workflow for target validation.

P2X7R_Signaling_Pathway P2X7R Signaling in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K PI3K P2X7R->PI3K ERK ERK1/2 P2X7R->ERK JNK JNK P2X7R->JNK Rho Rho Kinase P2X7R->Rho AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Proliferation Metastasis Invasion & Metastasis JNK->Metastasis Rho->Metastasis AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits

Caption: P2X7R Signaling Pathway in Cancer.

Target_Validation_Workflow AZ10606120 Target Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., U251) Treatment Treat with AZ10606120 CellLines->Treatment PrimaryCells Patient-Derived Primary Cancer Cells PrimaryCells->Treatment Viability Cell Viability Assay (DAPI Staining) Treatment->Viability Cytotoxicity Cytotoxicity Assay (LDH Release) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/Caspase-3) Treatment->Apoptosis AnimalModel Tumor Xenograft Mouse Model Viability->AnimalModel Inform Cytotoxicity->AnimalModel Inform InVivoTreatment Systemic Administration of AZ10606120 AnimalModel->InVivoTreatment TumorGrowth Measure Tumor Volume InVivoTreatment->TumorGrowth Mechanism Mechanism of Action Studies TumorGrowth->Mechanism

References

Methodological & Application

Application Notes and Protocols for AZ10606120 Dihydrochloride in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathology of various cancers, including glioblastoma.[1] P2X7R is activated by high concentrations of extracellular ATP, often found in the tumor microenvironment, and its activation can promote tumor growth and survival.[2][3] AZ10606120 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[4] In vitro studies have demonstrated that AZ10606120 can effectively reduce glioblastoma cell numbers and induce cytotoxicity, showing greater efficacy than the standard chemotherapeutic agent, temozolomide (B1682018) (TMZ), in some cases.[1][5] This document provides detailed experimental protocols for the application of AZ10606120 dihydrochloride in glioblastoma research.

Data Presentation

In Vitro Efficacy of AZ10606120 in Glioblastoma
Cell Line/CultureAssayConcentration(s)Treatment DurationKey FindingsReference(s)
U251 Human GlioblastomaCell Viability (DAPI)1-100 µM72 hoursConcentration-dependent reduction in cell number; IC50 of 17 µM. More effective than 50 µM TMZ.[1][5][6]
U251 Human GlioblastomaCytotoxicity (LDH Assay)1-100 µM72 hoursSignificant increase in LDH release, indicating cytotoxic cell death.[1][7]
Primary Human Glioblastoma CulturesCell Viability (GFAP/DAPI)1-100 µM72 hoursSignificant depletion of glioblastoma cell numbers at concentrations of 15 µM and higher.[4][5]
Primary Human Glioblastoma CulturesCytotoxicity (LDH Assay)1-100 µM72 hoursSignificant increase in LDH release at concentrations of 15 µM and higher.[5]
Glioblastoma Cancer Stem Cells (GSCs)Cell ViabilityNot specified72 hoursSignificantly reduced GSC numbers compared to untreated and TMZ-treated cells.[8]
Glioblastoma Cancer Stem Cells (GSCs)Cytotoxicity (LDH Assay)Not specified72 hoursSignificant induction of LDH release.[8]

Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ and Na⁺ influx and K⁺ efflux. This initial activation triggers downstream signaling cascades. Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. These events can lead to the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and ultimately, cell death. AZ10606120, as a negative allosteric modulator, inhibits these P2X7R-mediated events.

P2X7R_Signaling_Pathway P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Na_Influx Na⁺ Influx P2X7R->Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore_Formation Macropore Formation P2X7R->Pore_Formation Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Pore_Formation->NLRP3 Cell_Death Cell Death Pore_Formation->Cell_Death IL1b IL-1β Release NLRP3->IL1b AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric)

Caption: P2X7R signaling and AZ10606120 inhibition.

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Treatment

  • Cell Lines: U251 human glioblastoma cell line or patient-derived primary glioblastoma cultures.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for U251) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein/RNA extraction).

    • Allow cells to adhere and reach approximately 80% confluency.[5]

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[5]

    • Replace the existing medium with the medium containing AZ10606120 or vehicle control.

    • Incubate for 72 hours.[5]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture supernatant.

LDH_Workflow LDH Cytotoxicity Assay Workflow Start Start Treat_Cells Treat cells with AZ10606120 (72 hours) Start->Treat_Cells Collect_Supernatant Collect cell-free supernatant Treat_Cells->Collect_Supernatant Incubate Incubate supernatant with LDH reaction mixture (25 min) Collect_Supernatant->Incubate Measure_Absorbance Measure absorbance at 492 nm Incubate->Measure_Absorbance Analyze_Data Analyze data and calculate cytotoxicity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for LDH cytotoxicity assay.

  • Protocol (based on Roche colorimetric LDH Cytotoxicity Detection Kit): [5]

    • Following the 72-hour treatment period, carefully collect the cell-free culture supernatant.

    • Incubate the supernatant with the LDH reaction mixture at a 1:1 ratio for 25 minutes at room temperature, protected from light.[5]

    • Measure the absorbance of the samples at 492 nm using a microplate reader.[5]

    • Include controls for background (medium only), low control (spontaneous LDH release from untreated cells), and high control (maximum LDH release from cells treated with a lysis solution).

    • Calculate the percentage of cytotoxicity based on the absorbance values.

3. Immunofluorescence Staining

This protocol allows for the visualization of P2X7R expression and the morphological effects of AZ10606120 treatment.

  • Protocol: [5][9]

    • Grow cells on coverslips or in chamber slides and treat with AZ10606120 as described above.

    • After treatment, wash the cells with PBS.

    • Fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[4]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-P2X7R

      • Mouse anti-GFAP (for glioblastoma cell identification)[5][9]

    • Wash the cells with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Texas Red) for 1-2 hours at room temperature in the dark.[5][9]

    • Counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 1 hour at room temperature.[4][5]

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence microscope.

In Vivo Protocol (Proposed)

This protocol describes a general framework for evaluating the efficacy of AZ10606120 in a glioblastoma xenograft mouse model. The optimal dosage and administration schedule should be determined empirically.

InVivo_Workflow In Vivo Glioblastoma Xenograft Study Workflow Start Start Implant_Cells Intracranial implantation of glioblastoma cells in mice Start->Implant_Cells Tumor_Establishment Allow tumors to establish Implant_Cells->Tumor_Establishment Randomize_Mice Randomize mice into treatment groups Tumor_Establishment->Randomize_Mice Treat_Mice Administer AZ10606120 or vehicle control (e.g., i.p.) Randomize_Mice->Treat_Mice Monitor_Tumor Monitor tumor growth (e.g., bioluminescence) Treat_Mice->Monitor_Tumor Monitor_Health Monitor animal health (body weight, clinical signs) Treat_Mice->Monitor_Health Endpoint Endpoint: tumor size limit or neurological symptoms Monitor_Tumor->Endpoint Monitor_Health->Endpoint Analyze_Data Analyze tumor volume, survival, and histology Endpoint->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in cellular signaling pathways involved in inflammation, cell death, and proliferation.[1][2] This document provides detailed application notes and protocols for the effective use of AZ10606120 dihydrochloride in cell culture experiments.

Introduction

This compound is a high-affinity antagonist for the human and rat P2X7 receptor, with an IC50 of approximately 10 nM.[1] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function. Due to its role in blocking P2X7R-mediated signaling, this compound has shown potential in reducing tumor growth and has demonstrated anti-depressant effects in preclinical studies.[1]

Mechanism of Action

The P2X7 receptor is an ATP-gated ion channel.[3] Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers a cascade of downstream signaling events.[3][4] These include the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and induction of various forms of cell death, including apoptosis and pyroptosis.[5][6] this compound effectively blocks these pathways by preventing the conformational changes in the P2X7 receptor required for ion channel opening and subsequent signaling.

cluster_membrane Cell Membrane P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome CellDeath Cell Death (Apoptosis, Pyroptosis) P2X7R->CellDeath Proliferation Cell Proliferation (e.g., in cancer) P2X7R->Proliferation eATP Extracellular ATP eATP->P2X7R Activates AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b

Figure 1: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.

Physicochemical Properties and Solubility

Proper handling and storage of this compound are crucial for maintaining its activity.

PropertyValue
Molecular Weight495.48 g/mol
Solubility
   DMSOUp to 100 mM (49.55 mg/mL)
   WaterUp to 25 mM (12.39 mg/mL)
Storage
   SolidDesiccate at room temperature.
   Stock SolutionsStore at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Application Data

This compound has been utilized in various cancer cell lines to study the effects of P2X7R inhibition.

Cell LineConcentration RangeIncubation TimeObserved Effects
Human Glioblastoma (U251)5 - 25 µM[2]72 hoursSignificant reduction in tumor cell number.[2][7]
Primary Human Glioblastoma1 - 100 µM[1]72 hoursDepletion of tumor cells and increased LDH release.[1][7]
Pancreatic Ductal Adenocarcinoma (PDAC)10 µM[1]1 - 60 hoursReduced proliferation, cell migration, and invasion.[1]
Glioblastoma Cancer Stem Cells (GSCs)Not specified72 hoursSignificant reduction in GSC numbers.[8]

Experimental Protocols

General Workflow for Cell-Based Assays

A Prepare AZ10606120 Stock Solution C Prepare Working Solutions A->C B Seed Cells in Culture Plates D Treat Cells with AZ10606120 B->D C->D E Incubate for Desired Time (e.g., 72 hours) D->E F Perform Downstream Assay (e.g., Viability, LDH) E->F G Data Analysis F->G

Figure 2: General experimental workflow for using this compound in cell culture.
Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (e.g., for 1 mg of powder with a molecular weight of 495.48, add 201.8 µL of DMSO).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Cell Viability Assay using DAPI Staining in Glioblastoma Cells

This protocol is adapted from studies on human glioblastoma cell lines.[2][7]

Materials:

  • Human glioblastoma cells (e.g., U251) or primary glioblastoma cultures

  • Complete cell culture medium

  • 96-well or other suitable culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 1:1 acetone-methanol)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 5 µM in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the glioblastoma cells in a culture plate at a density that will result in approximately 80% confluency at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 15, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.[7]

  • Cell Fixation: After incubation, carefully remove the medium and wash the cells once with PBS. Add the fixation solution (e.g., 1:1 acetone-methanol) and incubate at -20°C for 15 minutes.[2]

  • DAPI Staining: Remove the fixation solution and wash the cells twice with PBS. Add the DAPI staining solution and incubate for 1 hour at room temperature in the dark.[2][7]

  • Imaging and Analysis: Wash the cells twice with PBS and add a small volume of PBS to keep the cells hydrated. Image the cells using a fluorescence microscope. The number of DAPI-positive nuclei can be counted to determine the relative cell viability.[2]

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.[1][7]

Materials:

  • Cells treated as described in Protocol 2 (up to the end of the incubation period)

  • Commercially available LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Collect Supernatant: After the 72-hour incubation period, carefully collect the cell-free culture supernatant from each well.

  • Perform LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit. Typically, this involves incubating a portion of the supernatant with the reaction mixture provided in the kit.[7]

  • Measure Absorbance: After the recommended incubation time, measure the absorbance at the specified wavelength (e.g., 492 nm) using a microplate reader.[7]

  • Data Analysis: The absorbance is directly proportional to the amount of LDH released and, therefore, to the level of cell cytotoxicity. Compare the absorbance values of the treated samples to the vehicle control.

Troubleshooting and Considerations

  • Solubility Issues: If the compound precipitates upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent or using a lower final concentration. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).

  • Cell Line Variability: The optimal concentration of this compound and incubation time may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Off-Target Effects: While AZ10606120 is a selective P2X7R antagonist, it is good practice to include appropriate controls to rule out potential off-target effects, especially at higher concentrations. This could involve using a P2X7R-knockout cell line if available.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the P2X7 receptor in various cellular processes.

References

AZ10606120 Dihydrochloride: Application Notes for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective, high-affinity antagonist of the P2X7 receptor (P2X7R), with KD values of 1.4 nM and 19 nM for human and rat receptors, respectively. It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding pocket. P2X7R is an ATP-gated ion channel predominantly expressed on immune cells and implicated in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. Antagonism of P2X7R by AZ10606120 has demonstrated anti-tumor, anti-angiogenic, and anti-depressant effects in various preclinical models, making it a compound of significant interest for further investigation.

These application notes provide a detailed guide for the in vivo administration of AZ10606120 dihydrochloride, summarizing key experimental data and providing standardized protocols to aid in the design and execution of animal studies.

Data Presentation: In Vivo Studies Summary

A summary of quantitative data from key in vivo studies is presented below for easy comparison.

Animal ModelAdministration RouteDosageFrequencyKey Findings
Orthotopic Xenograft Mouse Model (Pancreatic Ductal Adenocarcinoma)Intraperitoneal (i.p.)5 mg/kgEvery 2 days for 20 daysReduced pancreatic stellate cell number/activity and collagen deposition.
LPS-Induced Anhedonia MiceIntraperitoneal (i.p.)2 mg/kg4 consecutive daysExhibited an antidepressant phenotype.
Humanized Mouse Model of GVHDIntraperitoneal (i.p.)2 mg/kgDaily for 10 daysDid not alter GVHD development but increased serum human interferon-γ.
Nude Mice with HL-60 TumorIntramuscular (i.m.)5 mg/kgNot SpecifiedMore effective in reducing tumor growth when combined with DNR.
Streptozotocin-Induced Diabetic Retinopathy RatsIntraperitoneal (i.p.)100 µg/kgEvery 2 days for 15 daysReversed VEGF and IL-6 expression in the retina.
C57Bl/6 Wild Type Mice (MTD Study)Oral (in diet)Up to 100 ppmFor 6 weeksNo significant effect on body or pancreas weights; no external signs of toxicity.
B16 Melanoma Inoculated C57Bl/6 MiceIntratumorNot SpecifiedNot SpecifiedStrong inhibition of tumor growth; reduction in VEGF staining and vessel formation.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol is based on methodologies reported for administering 2 mg/kg to mice.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 2 mg/kg), the average weight of the animals, the number of animals, and the injection volume.

  • Reconstitution:

    • Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

    • Add the required volume of sterile saline to achieve the final desired concentration. For example, to dose a 25g mouse at 2 mg/kg with an injection volume of 100 µL, the required concentration is 0.5 mg/mL.

  • Dissolution:

    • Vortex the solution vigorously until the powder is completely dissolved. The compound is soluble in water/saline.

    • If dissolution is slow, gentle warming or brief sonication can be used. Ensure the final solution is clear and free of particulates.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final injectable solution.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, consult supplier datasheets; typically, storage at -20°C or -80°C in a suitable solvent like DMSO is recommended. Note: this compound is not soluble in PBS.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for i.p. injection. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared and sterilized this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse immediately before injection to ensure accurate dosing.

    • Properly restrain the mouse. One common method is to scruff the mouse by the loose skin over the neck and shoulders, ensuring the head is immobilized, and turn the animal over to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen. This location avoids puncturing the bladder (midline) or the cecum (on the animal's left side).

  • Injection:

    • Tilt the mouse slightly so its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.

    • Insert the needle, bevel up, at approximately a 30-45 degree angle into the identified lower abdominal quadrant.

    • Gently aspirate by pulling back the syringe plunger to ensure no fluid (urine or blood) or air is drawn. If fluid or air enters the syringe, withdraw the needle and inject at a new site with a fresh needle.

    • Slowly and steadily inject the calculated volume of the AZ10606120 solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions (e.g., distress, lethargy, abdominal swelling).

    • Continue to monitor the animal's health, including body weight, food and water intake, and general behavior, throughout the course of the study.

Visualizations

Signaling Pathway of P2X7 Receptor in Cancer

The following diagram illustrates the central role of the P2X7 receptor and key downstream signaling pathways that are implicated in cancer progression and are modulated by antagonists like AZ10606120.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux ATP Extracellular ATP ATP->P2X7R Activates AZ AZ10606120 AZ->P2X7R Inhibits (Allosteric) PI3K_AKT PI3K/AKT Pathway Ca_Influx->PI3K_AKT MAPK MAPK Pathway (ERK, JNK) Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Cell_Effects Cell Proliferation Metastasis Angiogenesis Inflammation PI3K_AKT->Cell_Effects MAPK->Cell_Effects NFkB->Cell_Effects NLRP3->Cell_Effects

Caption: P2X7R signaling in cancer, inhibited by AZ10606120.

Experimental Workflow for In Vivo Administration

This diagram outlines the logical flow of an in vivo study using AZ10606120, from initial preparation to final analysis.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Calculate Dose & Formulation Volume A2 Prepare Vehicle (e.g., Sterile Saline) A1->A2 A3 Dissolve AZ10606120 in Vehicle A2->A3 A4 Sterile Filter (0.22 µm filter) A3->A4 B3 Administer Compound (e.g., i.p. injection) A4->B3 Dosing Solution B1 Animal Acclimatization & Baseline Measurements B2 Randomize Animals (Vehicle vs. Treatment) B1->B2 B2->B3 B4 Monitor Animal Health (Weight, Behavior) B3->B4 C1 Endpoint Reached (e.g., Tumor Size, Time) B4->C1 Study Duration C2 Sample Collection (Tumor, Blood, Tissues) C1->C2 C3 Data Analysis (e.g., Efficacy, Biomarkers) C2->C3

Application Notes and Protocols: AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), with K D values of 1.4 nM and 19 nM for human and rat receptors, respectively.[1][2] As a negative allosteric modulator, it binds to a site distinct from the ATP binding site. This compound has demonstrated potential in research areas such as oncology, where it has been shown to inhibit tumor growth and exhibit anti-angiogenic properties.[1] Understanding its solubility in common laboratory solvents is critical for the design and reproducibility of in vitro and in vivo experiments. These application notes provide detailed information on the solubility of AZ10606120 dihydrochloride in Dimethyl Sulfoxide (DMSO) and water, along with standardized protocols for its dissolution and use in experimental settings.

Data Presentation: Solubility of this compound

The solubility of this compound can vary between different sources and batches. The following table summarizes the reported solubility data in DMSO and water. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[3] For aqueous solutions, sonication may be required to achieve complete dissolution.[1][4]

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO8 - 9910 - 199.8[1][3][5]
Water1.5 - 173.03 - 25[1][3][4]

Note: The molecular weight of this compound is 495.48 g/mol .[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound in DMSO and water.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized or distilled water

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure for DMSO Stock Solution (e.g., 10 mM):

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.95 mg.

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no undissolved particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Procedure for Aqueous Stock Solution (e.g., 2 mg/mL):

  • Equilibrate the this compound vial to room temperature.

  • Weigh the desired amount of powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.

  • Add the appropriate volume of sterile water. For the example above, add 1 mL of water.

  • Vortex the solution vigorously for 2-3 minutes.

  • Sonicate the solution in a water bath for 10-15 minutes to aid dissolution.[4]

  • Visually inspect for complete dissolution. If particles remain, the solution may be saturated. Centrifuge the solution and use the clear supernatant.

  • For cell culture experiments, sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.[4]

  • Use the aqueous solution fresh or store at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.

Protocol 2: General Method for Solubility Determination

This protocol describes a general method to determine the kinetic solubility of a compound like this compound in an aqueous buffer, which is a common requirement in drug discovery.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microplate (UV-transparent for spectrophotometric analysis)

  • Plate reader capable of measuring UV absorbance

  • Automated liquid handling system or multichannel pipette

Procedure:

  • Prepare a series of dilutions of the compound in the aqueous buffer, starting from the DMSO stock solution. For example, add 10 µL of the 10 mM DMSO stock to 190 µL of aqueous buffer to get a final concentration of 500 µM in 5% DMSO.[6]

  • Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. During this time, a compound with low solubility will precipitate out of the solution.

  • Separate the undissolved compound from the solution. This can be done by centrifugation or filtration using a 96-well filter plate.[7]

  • Transfer the clear supernatant or filtrate to a new UV-transparent 96-well plate.

  • Measure the absorbance of the solution at the compound's λmax using a UV plate reader.

  • Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system (e.g., aqueous buffer with 5% DMSO).

  • The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Visualizations

experimental_workflow Experimental Workflow: Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM stock) start->dissolve dilute Dilute DMSO stock into Aqueous Buffer dissolve->dilute equilibrate Equilibrate and Allow Precipitation dilute->equilibrate separate Separate Soluble Fraction (Centrifuge/Filter) equilibrate->separate measure Measure Absorbance (UV-Vis Spectroscopy) separate->measure calculate Calculate Concentration (vs. Calibration Curve) measure->calculate result Determine Kinetic Solubility calculate->result

Caption: Workflow for determining the kinetic solubility of this compound.

P2X7_Signaling_Pathway This compound Mechanism of Action cluster_membrane Plasma Membrane P2X7R P2X7 Receptor ion_influx Cation Influx (Ca²⁺, Na⁺) P2X7R->ion_influx Opens Channel extracellular_ATP Extracellular ATP extracellular_ATP->P2X7R Activates AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits (Negative Allosteric Modulator) pore_formation Large Pore Formation ion_influx->pore_formation Prolonged Activation Leads to downstream Downstream Signaling (e.g., NLRP3 Inflammasome, PI3K/Akt) ion_influx->downstream pore_formation->downstream

References

Effective Concentration of AZ10606120 Dihydrochloride in U251 Glioblastoma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a purinergic receptor that is upregulated in various cancers, including glioblastoma.[1][2] In the context of U251 human glioblastoma cells, AZ10606120 has been demonstrated to significantly inhibit tumor cell proliferation and induce cell death, suggesting its potential as a therapeutic agent.[3][4][5] This document provides detailed application notes and protocols for determining and utilizing the effective concentration of AZ10606120 dihydrochloride in U251 cells, based on published research.

Data Presentation: Effective Concentrations of AZ10606120 in U251 Cells

The following table summarizes the quantitative data on the effective concentrations of this compound in U251 cells. The primary endpoint in these studies was the reduction in cell number after a 72-hour treatment period.

ConcentrationObservation in U251 CellsDuration of TreatmentReference
5 µM Significantly reduced cell numbers compared to control.72 hours[1][3]
15 µM Significantly depleted tumor cell numbers. This concentration was identified as the lowest effective dose in one study and was more effective than 50 µM temozolomide.72 hours[3][6]
17 µM Determined as the half-maximal inhibitory concentration (IC50).72 hours[4][6]
25 µM Effective at reducing cell numbers, with a greater inhibition of tumor cell proliferation observed compared to 5 µM, though not always statistically significant.72 hours[1][3]
Up to 50 µM Showed a concentration-dependent decrease in cell number.72 hours[7]

Signaling Pathway

AZ10606120 acts as an antagonist to the P2X7 receptor. In glioblastoma cells, the activation of P2X7R is associated with increased tumor cell proliferation.[2][8] By blocking this receptor, AZ10606120 inhibits downstream signaling pathways that contribute to glioma growth.[9]

P2X7R_Signaling_in_Glioblastoma P2X7R Signaling in Glioblastoma and Inhibition by AZ10606120 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor Downstream Downstream Signaling (e.g., NF-κB activation) P2X7R->Downstream Initiates Inhibition Inhibition of Proliferation ATP ATP (High Concentration) ATP->P2X7R Activates AZ AZ10606120 AZ->P2X7R Antagonizes AZ->Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Leads to

Caption: P2X7R signaling pathway and its inhibition by AZ10606120.

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of U251 cells with this compound.

U251 Cell Culture

A standardized cell culture protocol is crucial for reproducible results.

Materials:

  • U-251 MG (U251) human glioblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Sodium Pyruvate

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • Humidified incubator (37°C, 5% CO₂)

  • Cell culture flasks/plates

Procedure:

  • Culture U251 cells in DMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 50 units/mL penicillin-streptomycin, and 1% NEAA.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]

  • Routinely passage the cells when they reach approximately 80% confluency to maintain exponential growth.[6]

This compound Treatment

This protocol outlines the steps for treating U251 cells with the P2X7R antagonist.

Materials:

  • Cultured U251 cells at 80% confluency

  • This compound

  • Appropriate solvent for AZ10606120 (Note: The compound is not soluble in PBS[1])

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Seed U251 cells in appropriate culture vessels (e.g., multi-well plates) and allow them to adhere and grow to 80% confluency.[6]

  • Prepare working solutions of AZ10606120 by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 15 µM, 25 µM).[6]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AZ10606120. Include a vehicle control group treated with the same concentration of the solvent used to dissolve the drug.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[3][6]

Quantification of Cell Number by DAPI Staining

This method is used to determine the effect of AZ10606120 on U251 cell proliferation by counting the number of cell nuclei.

Materials:

  • Treated and control U251 cells in culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 1:1 acetone-methanol or 4% paraformaldehyde)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain (5 µM)

  • Fluorescence microscope

Procedure:

  • After the 72-hour treatment period, carefully remove the culture medium.

  • Wash the cells with PBS.

  • Fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.[1]

  • Wash the fixed cells with PBS.

  • Stain the cells with 5 µM DAPI solution for 1 hour at room temperature in the dark.[1][6]

  • Wash the cells again with PBS to remove excess DAPI.

  • Acquire images of the stained nuclei using a fluorescence microscope.

  • Quantify the total number of DAPI-positive cells across multiple random fields for each treatment group to determine the average cell number.[6]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of AZ10606120 in U251 cells.

Experimental_Workflow Experimental Workflow for AZ10606120 Efficacy Testing in U251 Cells cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture U251 Cells (to 80% confluency) PrepareDrug 2. Prepare AZ10606120 Working Solutions Treat 3. Treat Cells with AZ10606120 (and controls) PrepareDrug->Treat Incubate 4. Incubate for 72 hours Treat->Incubate FixStain 5. Fix and Stain Cells (e.g., with DAPI) Incubate->FixStain Image 6. Image Acquisition (Fluorescence Microscopy) FixStain->Image Quantify 7. Quantify Cell Number Image->Quantify Analyze 8. Data Analysis (e.g., IC50 calculation) Quantify->Analyze

Caption: A typical workflow for testing AZ10606120 in U251 cells.

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] As a negative allosteric modulator, it binds to a site distinct from the ATP binding site, inhibiting receptor function.[1] P2X7R is implicated in a variety of physiological and pathological processes, including inflammation, immune response, neurodegeneration, and cancer.[4] Consequently, AZ10606120 has emerged as a valuable tool for investigating the role of P2X7R in various disease models and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of AZ10606120 dihydrochloride in in vivo mouse models, with a focus on cancer research.

Mechanism of Action

This compound is a high-affinity antagonist for the human and rat P2X7 receptor, with an IC50 of approximately 10 nM.[2][3] By blocking P2X7R, AZ10606120 can inhibit downstream signaling pathways, leading to reduced tumor growth and anti-angiogenic effects in mice.[1] In the context of cancer, P2X7R activation has been shown to promote tumor cell proliferation, survival, migration, and invasion.[4] AZ10606120 has demonstrated efficacy in reducing tumor cell numbers in various cancer models, including glioma and pancreatic cancer.[2][4]

Data Presentation

In Vivo Dosage and Administration Summary

The following table summarizes the reported dosages and administration routes for this compound in mouse models.

Mouse ModelDosageAdministration RouteVehicleFrequency & DurationReference
Pancreatic Ductal Adenocarcinoma (PDAC) Orthotopic Xenograft5 mg/kgIntraperitoneal (i.p.)Not SpecifiedNot Specified[2]
Pancreatic Cancer (p48Cre/+-LSL-KrasG12D/+)50 ppm and 100 ppm in dietDietaryStandard DietDaily for 6 weeks[5]
LPS-induced Anhedonia2 mg/kgIntraperitoneal (i.p.)Not SpecifiedNot Specified[3]
HL-60 Tumor Xenograft (Nude Mice)5 mg/kgIntramuscular (i.m.)Not SpecifiedNot Specified, in combination with Daunorubicin[3]

Note: While some studies mention the use of this compound, they do not always specify the vehicle used for in vivo administration. It is crucial to determine the appropriate vehicle based on the compound's solubility and the experimental requirements. The compound is reported to be insoluble in PBS.[2] For compounds with low aqueous solubility, common vehicles include solutions containing DMSO, PEG300, Tween 80, or carboxymethyl cellulose (B213188) (CMC). It is recommended to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

This protocol is a general guideline for the i.p. administration of this compound to mice. The specific dosage and frequency should be optimized based on the mouse model and experimental goals.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water, or a solution of 5% DMSO, 30% PEG300, and 65% sterile water)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 1.25 mg/mL).

    • Vortex or sonicate the solution until the compound is fully dissolved or forms a homogenous suspension. It is recommended to warm the vehicle slightly to aid dissolution.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume. The maximum recommended i.p. injection volume for a mouse is 10 mL/kg.

    • Properly restrain the mouse to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum or bladder.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the calculated volume of the dosing solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions following the injection.

Protocol 2: Dietary Administration of this compound

This protocol is based on a study where AZ10606120 was administered through the diet to a pancreatic cancer mouse model.[5]

Materials:

  • This compound

  • Powdered standard rodent diet

  • A suitable mixer for blending the compound with the diet

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 50 ppm or 100 ppm, which corresponds to 50 mg or 100 mg of the compound per kg of diet).

    • In a well-ventilated area, thoroughly mix the calculated amount of AZ10606120 with a small portion of the powdered diet.

    • Gradually add the remaining diet in increments, mixing thoroughly after each addition to ensure a homogenous distribution of the compound.

    • Store the medicated diet in a sealed, light-protected container at 4°C.

  • Administration and Monitoring:

    • Provide the medicated diet to the mice ad libitum.

    • Replace the medicated diet with a fresh batch at least once a week.

    • Monitor the food consumption and body weight of the mice regularly to assess for any signs of toxicity or reduced palatability of the medicated diet.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ion_flux Ion Flux cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB Inflammasome Inflammasome Activation (NLRP3) K_efflux->Inflammasome Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration MAPK->Proliferation MAPK->Migration Cytokine_Release Cytokine Release (IL-1β, IL-18) NFkB->Cytokine_Release Inflammasome->Cytokine_Release AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits (Allosteric)

Caption: P2X7R signaling pathway and the inhibitory action of AZ10606120.

Experimental Workflow for In Vivo Mouse Study

InVivo_Workflow start Start: Tumor Cell Implantation (e.g., orthotopic xenograft) tumor_growth Allow Tumor Establishment (e.g., 7-14 days) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Treatment Phase: - Vehicle Control - AZ10606120 (e.g., 5 mg/kg i.p.) randomization->treatment monitoring Monitor: - Tumor Growth (e.g., imaging) - Body Weight - Clinical Signs treatment->monitoring Daily/Weekly endpoint Endpoint Reached (e.g., tumor size, study duration) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis: - Tumor Weight/Volume - Immunohistochemistry - Biomarker Analysis euthanasia->analysis end End of Study analysis->end

Caption: A typical experimental workflow for an in vivo mouse cancer study.

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZ10606120 dihydrochloride (B599025) is a potent and selective, non-competitive allosteric antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune response, cell death, and proliferation.[3][4][5] High concentrations of extracellular ATP, often found in the tumor microenvironment, can activate P2X7R, leading to the formation of a non-selective pore and subsequent downstream signaling cascades.[4][5][6] Antagonism of P2X7R with AZ10606120 has emerged as a potential therapeutic strategy, particularly in oncology, where it has been shown to reduce tumor cell growth and viability.[2][7][8][9]

These application notes provide a comprehensive guide for utilizing AZ10606120 in long-term cell culture experiments to investigate its chronic effects on cell behavior.

Data Presentation: Efficacy of AZ10606120 in Vitro

The following table summarizes the quantitative effects of AZ10606120 treatment on various cancer cell lines as reported in the literature. These studies typically involve treatment durations of 72 hours.

Cell LineCancer TypeConcentration(s)DurationObserved Effect(s)IC50Reference(s)
U251Glioblastoma5, 15, 25, 50 µM72 hSignificantly decreased cell number; Increased LDH release.[10]17 µM[8]
Human Primary Glioblastoma CulturesGlioblastoma1-100 µM72 hDose-dependent reduction in tumor cell number; Increased LDH release.[10][11]N/A[10][11]
Glioblastoma Stem Cells (GSCs)GlioblastomaNot specified72 hSignificantly reduced GSC numbers; Induced cytotoxic cell death (LDH release).[12]N/A[12]
Pancreatic Stellate Cells (PSCs)PancreaticNot specifiedNot specifiedReduced cell proliferation.[13]N/A[13]
Mouse Melanoma B16 & Human Neuroblastoma ACNMelanoma & NeuroblastomaNot specifiedNot specifiedSubstantial reduction in tumor growth.[9]N/A[9]

Signaling Pathways and Experimental Visualization

P2X7R Signaling and Antagonism by AZ10606120

The P2X7 receptor is activated by high levels of extracellular ATP.[5] This activation leads to two main events: the opening of a small cation channel and, with prolonged stimulation, the formation of a large, non-selective macropore.[4][5] These events trigger multiple downstream signaling pathways, including the activation of the NLRP3 inflammasome, MAP kinases (P38/ERK/JNK), and the PI3K/Akt pathway, which regulate inflammation, cell proliferation, and cell death.[3][6][14] AZ10606120 acts as an allosteric antagonist, binding to a site distinct from the ATP-binding pocket to prevent these downstream effects.[1]

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Channel Pore Ions Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R:c->Ions Ion Flux NLRP3 NLRP3 Inflammasome Activation P2X7R:p->NLRP3 Triggers ATP High Extracellular ATP ATP->P2X7R Activates AZ AZ10606120 AZ->P2X7R Inhibits MAPK MAPK (ERK, JNK) Activation Ions->MAPK PI3K PI3K/Akt Pathway Ions->PI3K Death Cytotoxic Cell Death (Necroptosis/Pyroptosis) NLRP3->Death Prolif Cell Proliferation MAPK->Prolif PI3K->Prolif

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in inflammation and cellular signaling pathways. As a crucial tool in pharmacological research and drug development, understanding the stability of AZ10606120 dihydrochloride in solution is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the solubility, storage, and handling of this compound solutions, along with protocols for preparing and assessing the stability of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₅H₃₄N₄O₂ · 2HCl
Molecular Weight 495.48 g/mol
CAS Number 607378-18-7
Appearance White to off-white solid

Solubility Data

This compound exhibits solubility in various solvents. The following table summarizes the solubility data from different suppliers. It is recommended to use fresh, high-purity solvents for optimal dissolution. Sonication may be required to achieve complete dissolution in some cases.[1][2]

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO 8.33 - 9916.81 - 199.8Hygroscopic DMSO can significantly impact solubility; use a fresh, unopened vial.[1][3]
Water 1.5 - 12.393.03 - 25Sonication may be necessary to aid dissolution.[2][4]
PBS Not Soluble-It is not recommended to dissolve this product in PBS for administration.[3]

Storage and Stability of Stock Solutions

Proper storage of this compound solutions is critical to maintain their integrity and activity. The following table provides recommended storage conditions and durations for stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

SolventStorage TemperatureDurationRecommendations
DMSO-20°C1 monthStore in tightly sealed vials, protected from moisture.[1]
DMSO-80°C1 yearStore in tightly sealed vials, protected from moisture.[3]
Water-20°C1 monthStore in tightly sealed vials.[1]
Water-80°C6 monthsStore in tightly sealed vials.[1]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM).

  • Carefully add the calculated volume of DMSO or water to the vial containing the compound.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution for short intervals to aid dissolution.

  • Aliquot the stock solution into single-use, sterile polypropylene tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at the recommended temperature as per the storage guidelines in Section 4.

Protocol for Preparation of Working Solutions in Biological Media

This protocol describes the dilution of the stock solution into aqueous buffers or cell culture media for experimental use.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed a level that may cause toxicity (typically <0.1%).

  • Use the freshly prepared working solution immediately for optimal results. If a working solution in water is prepared, it is recommended to filter-sterilize it using a 0.22 µm filter before use.[1]

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the P2X7 receptor, the target of AZ10606120.

P2X7_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7R Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7R->Ion_Flux Induces ATP ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Ion_Flux->NLRP3 Activates Cellular_Responses Cellular Responses Ion_Flux->Cellular_Responses Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b Pro-IL-1β Caspase1->IL1b Cleaves IL1b_mature Mature IL-1β IL1b->IL1b_mature IL1b_mature->Cellular_Responses

Caption: Simplified P2X7R signaling and inhibition by AZ10606120.

Experimental Workflow for Solution Preparation

The diagram below outlines the general workflow for preparing this compound solutions for experimental use.

Solution_Preparation_Workflow Start Start: Obtain AZ10606120 dihydrochloride powder Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Aliquot Aliquot into single-use tubes Prep_Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw aliquot for use Store->Thaw Dilute Prepare Working Solution (Dilute in biological media) Thaw->Dilute Use Use immediately in experiment Dilute->Use

Caption: Workflow for preparing this compound solutions.

Decision Tree for Storage Conditions

This decision tree provides guidance on selecting the appropriate storage conditions for this compound solutions.

Storage_Decision_Tree Solvent Solvent? DMSO DMSO Solvent->DMSO DMSO Water Water Solvent->Water Water Duration_DMSO Storage Duration? DMSO->Duration_DMSO Duration_Water Storage Duration? Water->Duration_Water Store_DMSO_Short Store at -20°C (up to 1 month) Duration_DMSO->Store_DMSO_Short < 1 month Store_DMSO_Long Store at -80°C (up to 1 year) Duration_DMSO->Store_DMSO_Long > 1 month Store_Water_Short Store at -20°C (up to 1 month) Duration_Water->Store_Water_Short < 1 month Store_Water_Long Store at -80°C (up to 6 months) Duration_Water->Store_Water_Long > 1 month

Caption: Decision tree for AZ10606120 solution storage.

References

Assessing P2X7 Receptor Inhibition by AZ10606120 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the inhibitory activity of AZ10606120 dihydrochloride (B599025) on the P2X7 receptor (P2X7R). AZ10606120 is a potent and selective antagonist of the P2X7R, a trimeric ATP-gated ion channel involved in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2][3][4]

Introduction to P2X7R and AZ10606120

The P2X7 receptor is a non-selective cation channel that, upon activation by high concentrations of extracellular ATP, allows the influx of Na+ and Ca2+ and the efflux of K+.[3][5] Prolonged activation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Daltons.[4][6][7] This unique property is implicated in downstream signaling events such as inflammasome activation, cytokine release, and ultimately, cell death.[1][3][6][8] Given its role in various diseases, P2X7R is a significant therapeutic target.

AZ10606120 dihydrochloride is a selective and high-affinity antagonist for the human and rat P2X7 receptor, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM.[2] It has been shown to reduce tumor growth and exhibit anti-depressant effects, making it a valuable tool for studying P2X7R function and a potential therapeutic agent.[2]

P2X7R Signaling Pathway

Activation of the P2X7R by extracellular ATP initiates a cascade of intracellular signaling events. The initial ion flux, particularly Ca2+ influx, triggers various downstream pathways.

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore Apoptosis Apoptosis P2X7R->Apoptosis AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFAT NFAT Activation Ca_influx->NFAT NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Pore->NLRP3 Cytokine_Release Cytokine Release (IL-1β, IL-8, TNF) MAPK->Cytokine_Release Cell_Proliferation Cell Proliferation NFAT->Cell_Proliferation NLRP3->Cytokine_Release

P2X7R signaling cascade upon ATP binding and its inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against the P2X7 receptor has been determined in various cell types and using different assay methodologies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its efficacy.

Cell Line/SystemAssay TypeAgonistIC50 of AZ10606120Reference
Human and Rat P2X7RNot specifiedNot specified~10 nM[2][9]
Human RPMI 8226 multiple myeloma cellsYO-PRO-1 uptakeATP1 ± 1 nM[10]
Murine RAW 264.7 macrophagesYO-PRO-1 uptakeATP3 ± 1 nM[10]
U251 human glioblastoma cellsCell viabilityNot applicable17 µM[4][11][12]

Experimental Protocols

Several key experiments are routinely performed to assess the inhibition of P2X7R by compounds like AZ10606120. These include measuring changes in intracellular calcium, assessing the formation of the large pore, and quantifying downstream effects like cell viability.

Calcium Flux Assay

This assay measures the influx of extracellular calcium upon P2X7R activation and its inhibition by AZ10606120. Fluorescent calcium indicators, such as Fluo-4 AM or Fura-2, are used to monitor changes in intracellular calcium concentration.[13][14]

Calcium_Flux_Workflow A Seed P2X7R-expressing cells in a 96-well plate B Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate cells with varying concentrations of AZ10606120 C->D E Establish baseline fluorescence reading D->E F Add P2X7R agonist (e.g., ATP or BzATP) E->F G Record fluorescence intensity over time F->G H Analyze data and determine IC50 G->H

Workflow for the Calcium Flux Assay.

Protocol: Calcium Influx Assay

Materials:

  • P2X7R-expressing cells

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+)

  • This compound stock solution

  • P2X7R agonist (e.g., ATP or BzATP)

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

    • Remove the culture medium from the wells and add the loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[15][16]

  • Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.[15][16]

  • Compound Incubation: Add assay buffer containing various concentrations of this compound or vehicle control to the respective wells. Pre-incubate for 10-15 minutes at 37°C.[15][17]

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for a few cycles.

    • Using the instrument's injection system, add a P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to stimulate calcium influx.[14][17]

    • Immediately begin recording the fluorescence intensity kinetically for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of AZ10606120.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ATP-Induced Pore Formation Assay (Dye Uptake)

This assay assesses the formation of the large, non-selective pore by measuring the uptake of fluorescent dyes that are normally membrane-impermeant, such as YO-PRO-1 or ethidium (B1194527) bromide.[6][18][19] Inhibition of dye uptake indicates that AZ10606120 prevents pore formation.

Pore_Formation_Workflow A Seed P2X7R-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of AZ10606120 A->B C Add a fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide) B->C D Add P2X7R agonist (e.g., ATP or BzATP) C->D E Incubate to allow for dye uptake D->E F Measure fluorescence of incorporated dye E->F G Analyze data and determine IC50 F->G

Workflow for the ATP-Induced Pore Formation Assay.

Protocol: YO-PRO-1 Uptake Assay

Materials:

  • P2X7R-expressing cells (e.g., human RPMI 8226 or murine RAW 264.7 cells)[10]

  • Cell culture medium

  • 96-well plates

  • NaCl medium (145 mM NaCl, 5 mM KCl, 10 mM HEPES, 5 mM D-glucose, 0.1% BSA)

  • This compound stock solution

  • YO-PRO-1 iodide

  • ATP

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend P2X7R-expressing cells in NaCl medium.

  • Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound or vehicle control for 15 minutes at 37°C.[10]

  • Dye and Agonist Addition:

    • Add YO-PRO-1 to a final concentration of 1 µM.[10]

    • Add ATP to a final concentration of 100 µM to induce pore formation.[10]

  • Incubation: Incubate the cells for 10 minutes at 37°C to allow for dye uptake.[10]

  • Measurement:

    • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer.

    • Plate Reader: Measure the fluorescence intensity in each well using a fluorescence plate reader (Ex/Em ~491/509 nm).

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each condition.

    • Plot the percentage of inhibition of ATP-induced YO-PRO-1 uptake against the concentration of AZ10606120.

    • Determine the IC50 value from the dose-response curve.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity of P2X7R.[20] In the whole-cell configuration, this method allows for the recording of macroscopic currents flowing through P2X7R channels in response to an agonist and the direct assessment of their inhibition by AZ10606120.[20][21][22]

Patch_Clamp_Logic A Prepare P2X7R-expressing cell for recording B Establish whole-cell patch-clamp configuration A->B C Apply P2X7R agonist (e.g., BzATP) to elicit an inward current B->C D Wash out agonist and allow current to return to baseline C->D E Apply AZ10606120 D->E F Re-apply agonist in the presence of AZ10606120 E->F G Measure the reduction in current amplitude F->G H Determine the percentage of inhibition G->H

Logical flow for assessing P2X7R inhibition via patch-clamp.

Protocol: Whole-Cell Patch-Clamp

Materials:

  • P2X7R-expressing cells (e.g., mouse microglia BV2 cells)[23][24]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, 2 KCl; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 145 KCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2)

  • This compound stock solution

  • P2X7R agonist (e.g., BzATP)

Procedure:

  • Cell Plating: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application:

    • Apply the P2X7R agonist (e.g., 100 µM BzATP) to the cell and record the inward current.[23][24]

    • Wash out the agonist and allow the current to return to baseline.

  • Inhibitor Application:

    • Perfuse the cell with extracellular solution containing the desired concentration of AZ10606120.

    • Re-apply the agonist in the presence of AZ10606120 and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of AZ10606120.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Construct a dose-response curve and determine the IC50 value.

Conclusion

The methods described provide a comprehensive toolkit for researchers to accurately assess the inhibitory effects of this compound on the P2X7 receptor. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Calcium flux and dye uptake assays are well-suited for higher-throughput screening, while patch-clamp electrophysiology offers a detailed, direct measurement of ion channel function. Consistent and reproducible data can be generated by following these detailed protocols, contributing to a better understanding of P2X7R pharmacology and the therapeutic potential of its inhibitors.

References

Application of AZD6738 (Ceralasertib) in Pancreatic Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options. Standard-of-care chemotherapies, such as gemcitabine (B846), often result in modest survival benefits due to intrinsic and acquired resistance. A promising strategy to enhance the efficacy of DNA-damaging agents is to target the DNA damage response (DDR) pathways, upon which cancer cells are often highly dependent. AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DDR pathway that is activated by replication stress. In pancreatic cancer models, inhibition of ATR by AZD6738 has been shown to synergize with DNA-damaging agents like gemcitabine, leading to increased tumor cell death and tumor regression.[1][2]

Mechanism of Action

AZD6738 is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[2] ATR plays a central role in the cellular response to DNA replication stress by activating the intra-S-phase checkpoint, which slows DNA replication to allow for repair. By inhibiting ATR, AZD6738 prevents the activation of its downstream target, Chk1, thereby abrogating the S-phase checkpoint.[1] This leads to an accumulation of DNA damage, replication fork collapse, and ultimately, mitotic catastrophe and apoptosis, particularly in cancer cells with high levels of intrinsic replication stress or in combination with DNA-damaging chemotherapy.[1]

Data Presentation

In Vitro Efficacy: Growth Inhibition in Pancreatic Cancer Cell Lines

The growth inhibitory effects of AZD6738 as a single agent and in combination with gemcitabine have been evaluated in a panel of human and mouse pancreatic cancer cell lines. The half-maximal growth inhibition (GI50) values demonstrate sensitivity across various genetic backgrounds.

Cell LineOriginGI50 of AZD6738 (µM)Notes
KPC MouseMouse0.346 - 0.566A panel of four cell lines derived from the KrasG12D; Trp53R172H; Pdx-Cre (KPC) mouse model.[3][4]
MIA PaCa-2Human2.2Sensitive to AZD6738, achieving >90% growth inhibition.[3][4]
PANC-1Human21Less sensitive to both AZD6738 and gemcitabine, achieving ~60% growth inhibition at the highest concentration tested.[3][4]
In Vitro Synergy with Gemcitabine

The combination of AZD6738 and gemcitabine has been shown to have a synergistic effect on inhibiting the growth of pancreatic cancer cell lines.

Cell LineSynergy with Gemcitabine
KPC MouseSynergistic
MIA PaCa-2Synergistic
PANC-1Synergistic

Synergy was determined using the Bliss Independence and Loewe additivity models.[1]

In Vivo Efficacy: Subcutaneous Pancreatic Cancer Xenograft Model

The combination of AZD6738 and gemcitabine has demonstrated significant anti-tumor activity in a subcutaneous allograft model using a KPC mouse cancer cell line.

Treatment GroupTumor GrowthSurvival
Vehicle ControlProgressive tumor growth-
AZD6738 (25 mg/kg, oral, daily)Modest tumor growth delay-
Gemcitabine (100 mg/kg, i.p., weekly)Modest tumor growth delay-
AZD6738 + GemcitabineSignificant tumor regressionSignificantly extended

In this model, the combination therapy was well-tolerated and led to tumor regression, highlighting its potential clinical utility.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT/SRB Assay)

This protocol is for determining the cytotoxic effects of AZD6738 alone and in combination with gemcitabine on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • AZD6738 (Ceralasertib)

  • Gemcitabine

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization solution (e.g., DMSO for MTT, 10 mM Tris base for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of AZD6738, gemcitabine, or a combination of both for 72 hours. Include a vehicle-only control.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 100 µL of 10 mM Tris base.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effects of AZD6738 and gemcitabine on the ability of single cells to form colonies.

Materials:

  • Pancreatic cancer cell lines

  • Complete growth medium

  • AZD6738

  • Gemcitabine

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of AZD6738, gemcitabine, or the combination for 24 hours.

  • Incubation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Protocol 3: Western Blot Analysis of ATR Pathway Inhibition

This protocol is to confirm the mechanism of action of AZD6738 by assessing the phosphorylation of its downstream target, Chk1.

Materials:

  • Pancreatic cancer cell lines

  • Complete growth medium

  • AZD6738

  • Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat pancreatic cancer cells with AZD6738 and/or gemcitabine for the desired time (e.g., 24 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the levels of phosphorylated Chk1 relative to total Chk1 and the loading control. A decrease in the p-Chk1/total Chk1 ratio upon AZD6738 treatment indicates ATR pathway inhibition.[1]

Visualizations

G cluster_0 Gemcitabine Action cluster_1 ATR Signaling Pathway cluster_2 AZD6738 Inhibition cluster_3 Cellular Outcome Gemcitabine Gemcitabine ReplicationStress Replication Stress (DNA Damage) Gemcitabine->ReplicationStress ATR ATR ReplicationStress->ATR Chk1 Chk1 ATR->Chk1 S_Phase_Checkpoint S-Phase Checkpoint Activation Chk1->S_Phase_Checkpoint Checkpoint_Abrogation Checkpoint Abrogation Chk1->Checkpoint_Abrogation DNA_Repair DNA Repair S_Phase_Checkpoint->DNA_Repair AZD6738 AZD6738 AZD6738->ATR Inhibition DNA_Damage_Accumulation DNA Damage Accumulation Checkpoint_Abrogation->DNA_Damage_Accumulation Apoptosis Apoptosis DNA_Damage_Accumulation->Apoptosis

Caption: Mechanism of action of AZD6738 in combination with gemcitabine.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiment start Start cell_culture Pancreatic Cancer Cell Culture start->cell_culture drug_treatment Treat with AZD6738 and/or Gemcitabine cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/SRB) drug_treatment->viability_assay clonogenic_assay Clonogenic Assay drug_treatment->clonogenic_assay western_blot Western Blot (p-Chk1) drug_treatment->western_blot end_invitro End viability_assay->end_invitro clonogenic_assay->end_invitro western_blot->end_invitro start_invivo Start xenograft Establish Subcutaneous Xenografts start_invivo->xenograft treatment Treat with AZD6738 and/or Gemcitabine xenograft->treatment tumor_measurement Measure Tumor Volume and Body Weight treatment->tumor_measurement tumor_measurement->treatment Repeat Dosing end_invivo End of Study (Survival Analysis) tumor_measurement->end_invivo

Caption: Experimental workflow for evaluating AZD6738 in pancreatic cancer models.

References

Troubleshooting & Optimization

Technical Support Center: AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: My AZ10606120 dihydrochloride is not dissolving in Phosphate-Buffered Saline (PBS). Is this expected?

A1: Yes, this is expected. This compound has poor solubility in PBS. One supplier explicitly states that the product is not soluble in PBS and should not be used for administration in this buffer.[1] The insolubility in PBS is likely due to a combination of factors, including the "common ion effect" and the specific pH of the buffer.

Q2: What is the "common ion effect" and how does it affect the solubility of this compound?

A2: AZ10606120 is provided as a dihydrochloride salt. When dissolved in a solution that already contains chloride ions (Cl-), such as PBS, the equilibrium of the dissolution process is shifted, leading to a decrease in the solubility of the salt.[1][2][3] This is a known phenomenon for hydrochloride salts of various compounds.[2][3]

Q3: How does pH influence the solubility of this compound?

A3: As a weak base, the solubility of this compound is pH-dependent.[4][5] It is generally more soluble in acidic conditions where its amine groups are protonated, making the molecule more polar and thus more soluble in aqueous solutions. The pH of standard PBS (typically around 7.4) may not be optimal for maintaining the solubility of this compound.

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[2][4] It is recommended to prepare a concentrated stock solution in one of these solvents first, which can then be further diluted into your experimental buffer.

Troubleshooting Guide: Dissolving this compound

If you are encountering issues with dissolving this compound, follow this troubleshooting guide.

Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium.

Troubleshooting Workflow

start Precipitation observed upon dilution check_final_conc Is the final concentration too high? start->check_final_conc reduce_conc Lower the final concentration check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No sonicate Apply sonication reduce_conc->sonicate reduce_dmso Decrease final DMSO concentration check_dmso_conc->reduce_dmso Yes use_surfactant Consider adding a surfactant (e.g., Tween-20, Pluronic F-68) check_dmso_conc->use_surfactant No reduce_dmso->sonicate use_surfactant->sonicate warm Gentle warming (to 37°C) sonicate->warm alternative_buffer Use an alternative buffer to PBS warm->alternative_buffer success Compound is dissolved alternative_buffer->success

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection : Use high-purity, anhydrous DMSO or sterile water.[2][4] Note that hygroscopic (moisture-absorbing) DMSO can reduce solubility.[1]

  • Weighing : Carefully weigh the desired amount of this compound powder.

  • Dissolution : Add the appropriate volume of solvent to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM in DMSO).

  • Mixing : Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[3] Gentle warming in a water bath (not exceeding 37-50°C) can also be applied cautiously.[6]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Solubility Data
SolventMaximum Concentration (mM)Reference(s)
Water25[2][4][7]
DMSO100[1][2][4][7]
Protocol 2: Preparation of a Working Solution for in vitro Experiments
  • Thawing : Thaw an aliquot of your concentrated stock solution.

  • Pre-warming : Warm your cell culture medium or alternative buffer (see below) to 37°C.

  • Dilution : Perform serial dilutions of your stock solution in the pre-warmed medium to reach your final desired concentration. It is crucial to add the stock solution to the medium slowly while vortexing or mixing to prevent precipitation.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cellular toxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Alternative Buffers to PBS for in vitro Assays

Given the poor solubility in PBS, consider using alternative buffers. The choice of buffer will depend on your specific assay requirements.

  • HEPES-buffered saline (HBS) : This is a common alternative to PBS and lacks phosphate (B84403) and high chloride concentrations.

  • Tris-buffered saline (TBS) : Another widely used physiological buffer.

  • Cell Culture Medium : For cell-based assays, direct dilution into the complete culture medium is often the best approach, as proteins in the serum can help to stabilize the compound.

Protocol 3: Suggested Vehicle Formulation for in vivo Administration

For in vivo studies, a vehicle that can safely deliver the compound is essential. While specific formulations for this compound are not extensively detailed in the provided search results, a common approach for poorly soluble compounds intended for intraperitoneal (i.p.) injection involves a co-solvent system.

Example Vehicle Formulation:

A multi-step dilution process is often required to prepare a formulation for in vivo use. One such method involves the following steps:

  • Start with a high-concentration stock solution in DMSO.

  • Add PEG300 (Polyethylene glycol 300) and mix well.

  • Add Tween 80 and mix thoroughly.

  • Finally, add saline or ddH₂O to reach the final desired volume and concentration.

Signaling Pathway

AZ10606120 is a potent antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. It acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site.[2][4][8] P2X7R activation is implicated in various cellular processes, and its inhibition by AZ10606120 has been shown to reduce tumor growth.[8][9][10]

cluster_0 Cell Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X7R->Ion_Flux ATP ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Negative Allosteric Modulator) Downstream Downstream Signaling (e.g., inflammasome activation, cell proliferation) Ion_Flux->Downstream

References

Technical Support Center: Optimizing AZ10606120 Dihydrochloride Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AZ10606120 dihydrochloride (B599025) in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), with a reported half-maximal inhibitory concentration (IC50) of approximately 10 nM.[1][2][3] The P2X7 receptor is an ATP-gated ion channel.[4] Brief activation of P2X7R by extracellular ATP allows the influx of Na⁺ and Ca²⁺ and efflux of K⁺.[1][4] However, sustained activation by high ATP concentrations, often found in the tumor microenvironment, can lead to the formation of a larger, non-selective pore, which can trigger cell death.[4][5] By blocking this receptor, AZ10606120 can inhibit downstream signaling pathways that are involved in tumor growth and proliferation.[5][6][7]

Q2: What is the expected cytotoxic effect of this compound on cancer cells?

A2: this compound has been shown to reduce tumor cell numbers in various cancer cell lines, including glioblastoma and pancreatic ductal adenocarcinoma.[2][3][8] Interestingly, the cytotoxic mechanism of AZ10606120 does not appear to be primarily through apoptosis.[9][10] Studies have shown that treatment with AZ10606120 leads to an increase in lactate (B86563) dehydrogenase (LDH) release, a marker of membrane damage and cytotoxicity, without a significant increase in apoptotic markers like Annexin V or cleaved caspase-3.[9][11] This suggests that AZ10606120 may induce a non-apoptotic form of cell death, such as necroptosis or pyroptosis.[9]

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in water and DMSO.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Fresh dilutions should be prepared for each experiment to ensure compound stability.

Q4: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A4: Based on published studies, a broad concentration range is recommended to establish a dose-response curve. A starting range of 1 µM to 100 µM has been shown to be effective in depleting tumor cells in patient-derived glioblastoma samples over a 72-hour period.[3][8] It is advisable to perform a preliminary experiment with a wide range of concentrations to identify the optimal range for your specific cell line and experimental conditions.

Q5: Which cytotoxicity assay is most suitable for evaluating the effects of this compound?

A5: Given that AZ10606120 induces cell death primarily through mechanisms that compromise cell membrane integrity rather than apoptosis, assays that measure membrane permeability are highly recommended. The Lactate Dehydrogenase (LDH) release assay is a suitable choice as it directly quantifies cell membrane damage.[9][12] While metabolic assays like the MTT assay can also be used to assess cell viability, it is important to be aware that they measure metabolic activity, which may not always directly correlate with cell death, especially with compounds that induce non-apoptotic cell death.[9]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cancer Cell Lines

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectCitation(s)
Human Glioblastoma (U251)Cell Counting5 µM, 25 µM72 hoursSignificant reduction in tumor cell number.[2]
Human Glioblastoma (primary cultures)Cell Counting15 µM72 hoursSignificant reduction in tumor cell number.[2]
Human Glioblastoma (primary cultures)LDH Assay1 µM - 100 µM72 hoursConcentration-dependent increase in LDH release.[3][8][12]
Pancreatic Ductal Adenocarcinoma (PDAC)Proliferation Assay10 µM60 hoursReduction in cell proliferation.[3]
Human MesotheliomaLDH AssayNot specifiedNot specifiedIncreased LDH release.[13]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using an LDH Cytotoxicity Assay

This protocol is designed to determine the optimal concentration of this compound for inducing cytotoxicity in a specific cancer cell line.

Materials:

  • This compound

  • Sterile DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 2X of the final desired concentrations from 200 µM down to 2 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Untreated Control: Cells in complete culture medium only.

      • Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH assay kit.

      • Medium Background Control: Complete culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • LDH Assay:

    • Following incubation, carefully collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in LDH assay LDH present in serum of the culture medium.Use a low-serum or serum-free medium during the assay if the cells can tolerate it. Always include a background control (medium only) and subtract this value.
Cell lysis during handling.Handle plates gently. Avoid vigorous pipetting when adding or removing medium.
No cytotoxic effect observed even at high concentrations Compound insolubility in culture medium.Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Prepare fresh dilutions for each experiment.
Cell line is resistant to P2X7R antagonism.Consider using a different cell line known to express functional P2X7 receptors.
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Discrepancy between MTT and LDH assay results AZ10606120 affects metabolic activity before causing membrane damage.This is an expected observation given the non-apoptotic mechanism. Rely on the LDH assay for a more direct measure of cytotoxicity.
Direct interference of AZ10606120 with assay components.Run a cell-free control with AZ10606120 and the assay reagents to check for any direct chemical interactions.

Mandatory Visualizations

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore_Formation Macropore Formation P2X7R->Pore_Formation Sustained Activation ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, NFATc1) Ca_influx->Downstream Cell_Death Cell Death (Non-apoptotic) Pore_Formation->Cell_Death Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare AZ10606120 Stock Solution (in DMSO) C Prepare Serial Dilutions of AZ10606120 A->C B Seed Cells in 96-well Plate D Treat Cells with Compound and Controls B->D C->D E Incubate for Desired Duration (e.g., 72h) D->E F Perform LDH Cytotoxicity Assay E->F G Measure Absorbance F->G H Calculate % Cytotoxicity and Determine IC50 G->H

Caption: Experimental Workflow for Optimizing AZ10606120 Concentration.

References

potential off-target effects of AZ10606120 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZ10606120 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Summary of Selectivity Profile

AZ10606120 dihydrochloride is a potent and highly selective antagonist of the P2X7 receptor (P2X7R).[1] It operates through a negative allosteric mechanism, binding to a site distinct from the ATP binding pocket.[1] The primary available data on its selectivity comes from comparative studies against other P2X receptor subtypes.

TargetSpeciesMethodPotency (IC₅₀)Notes
P2X7R HumanElectrophysiology~10 nMHigh-affinity antagonism.
P2X1R HumanElectrophysiology>10 µMIneffective at concentrations up to 10 µM, indicating high selectivity over this P2X subtype.

This table summarizes the key selectivity data for this compound based on available literature.

Troubleshooting Guide

This guide addresses potential issues and unexpected results that researchers may encounter when using this compound in their experiments.

Question: My experimental results are inconsistent or show unexpected effects at high concentrations of AZ10606120. What could be the cause?

Answer: While AZ10606120 is highly selective for the P2X7 receptor, off-target effects can potentially occur at concentrations significantly higher than its IC₅₀ for P2X7R.

  • Concentration-Dependent Effects: Ensure you are using the lowest effective concentration of AZ10606120 for your experimental setup. We recommend performing a dose-response curve to determine the optimal concentration for P2X7R inhibition without inducing off-target effects.

  • Potential P2X1R Interaction: At concentrations approaching or exceeding 10 µM, there is a possibility of interaction with the P2X1 receptor, as the compound was shown to be ineffective at 10 µM, but its activity at higher concentrations has not been widely reported.[1] If your system expresses P2X1R, consider using a specific P2X1R antagonist as a control to rule out any confounding effects.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure complete solubilization in your vehicle (e.g., DMSO) before further dilution in your experimental buffer. Precipitation of the compound can lead to inconsistent results.

Question: I am not observing the expected inhibitory effect of AZ10606120 on P2X7R-mediated responses. What should I check?

Answer: Several factors could contribute to a lack of efficacy.

  • P2X7R Expression and Functionality: Confirm the expression and functionality of the P2X7 receptor in your specific cell line or tissue model. P2X7R expression levels can vary significantly between cell types.

  • Agonist Concentration: The inhibitory effect of a non-competitive antagonist like AZ10606120 can be influenced by the concentration of the agonist (e.g., ATP or BzATP) used. Ensure you are using an appropriate agonist concentration that elicits a robust and reproducible response.

  • Compound Stability: Ensure proper storage and handling of the this compound stock solution to maintain its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a highly selective antagonist for the P2X7 receptor, with a reported IC₅₀ of approximately 10 nM for the human receptor. It has been shown to be ineffective at the P2X1 receptor at concentrations up to 10 µM, indicating a high degree of selectivity over this related P2X subtype.[1]

Q2: Have there been any broad screening panels to assess the off-target profile of AZ10606120?

A2: Based on publicly available literature, a comprehensive screening of AZ10606120 against a broad panel of receptors, ion channels, and kinases has not been published. The primary characterization of its selectivity has been within the P2X receptor family.

Q3: What are the potential off-target effects I should be aware of?

A3: The primary consideration for potential off-target effects is the use of excessively high concentrations of the compound. While highly selective, at concentrations significantly above its P2X7R IC₅₀, the possibility of interacting with other targets, such as P2X1R, increases. Researchers should always perform appropriate dose-response experiments to use the lowest effective concentration.

Q4: How does the allosteric mechanism of AZ10606120 contribute to its selectivity?

A4: AZ10606120 binds to a unique allosteric site on the P2X7 receptor, which is structurally distinct from the highly conserved ATP binding site found across all P2X receptors.[1] This interaction with a less conserved region is a key factor contributing to its high selectivity for the P2X7R subtype.

Experimental Protocols

Methodology for Determining Antagonist Potency (IC₅₀) at Human P2X7R (based on Allsopp et al., 2017)

This protocol describes the whole-cell patch-clamp electrophysiology method used to determine the potency of AZ10606120 at the human P2X7 receptor.

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with the human P2X7R expression plasmid using a suitable transfection reagent. Cells are typically used for recordings 24-48 hours post-transfection.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains (in mM): 147 NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 13 D-glucose, adjusted to pH 7.3. The intracellular pipette solution contains (in mM): 147 NaCl, 10 HEPES, and 10 EGTA, adjusted to pH 7.3.

  • Recording Procedure:

    • Cells are voltage-clamped at -60 mV.

    • The P2X7R agonist, ATP, is applied at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

    • AZ10606120 is then co-applied with ATP at increasing concentrations.

    • The inhibition of the ATP-evoked current by AZ10606120 is measured.

  • Data Analysis: The concentration-response data for AZ10606120 inhibition is fitted to a standard sigmoidal dose-response curve to calculate the IC₅₀ value.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to orthosteric site AZ10606120 AZ10606120 AZ10606120->P2X7R Binds to allosteric site Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X7R->Ion_Flux Channel Opening Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) Ion_Flux->Downstream

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of AZ10606120.

experimental_workflow start Start: Assess Off-Target Risk concentration Is a high concentration (>> IC₅₀ for P2X7R) being used? start->concentration expression Does the experimental system express potential off-targets (e.g., other P2X receptors)? concentration->expression Yes unexpected Are unexpected or inconsistent results observed? concentration->unexpected No expression->unexpected Yes troubleshoot Troubleshooting Steps unexpected->troubleshoot Yes dose_response Perform Dose-Response Curve troubleshoot->dose_response control_exp Use Specific Antagonist for Potential Off-Target as Control troubleshoot->control_exp confirm_target Confirm P2X7R Expression and Functionality troubleshoot->confirm_target end Conclusion: Mitigate Off-Target Risk dose_response->end control_exp->end confirm_target->end

Caption: Logical workflow for troubleshooting potential off-target effects of AZ10606120.

References

Technical Support Center: AZ10606120 Dihydrochloride Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor (P2X7R) antagonist.[1][2] This guide will assist in the analysis of dose-response curves and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM.[2] It functions by blocking the activity of the P2X7R, an ATP-gated ion channel.[3][4][5] This receptor is involved in various signaling pathways that trigger inflammation, immune responses, and cell death.[3][4]

Q2: What are the key signaling pathways affected by P2X7R antagonism with AZ10606120?

A2: The P2X7 receptor orchestrates multiple intracellular signaling pathways.[3] By antagonizing this receptor, AZ10606120 can modulate several downstream cascades, including those involving:

  • Inflammasome Activation: P2X7R activation is a key step in the formation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[5][6]

  • MAPK Signaling: The receptor can trigger the activation of p38, ERK, and JNK MAPK pathways, which are involved in neuroinflammation.[6]

  • Calcium Influx: P2X7R activation leads to an influx of calcium, a versatile second messenger that can activate various transcription factors like NF-κB and NFAT.[4][7]

  • Cell Death Pathways: Depending on the cell type and ATP concentration, P2X7R can induce different forms of cell death, including apoptosis and necroptosis.[8][9]

Q3: In what types of in vitro models has AZ10606120 been shown to be effective?

A3: AZ10606120 has demonstrated significant anti-tumor effects in various cancer cell lines, particularly in human glioblastoma.[1][10] Studies have shown its efficacy in reducing cell proliferation and inducing cytotoxicity in U251 glioblastoma cells and primary human glioma cultures.[1][8][10] It has also been shown to be effective against glioblastoma cancer stem cells.[11]

P2X7 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in initiating multiple downstream signaling cascades.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7R Ca_ion Ca²⁺ Influx P2X7R->Ca_ion Na_ion Na⁺ Influx P2X7R->Na_ion K_ion K⁺ Efflux P2X7R->K_ion CellDeath Cell Death (Apoptosis/Necroptosis) P2X7R->CellDeath ATP Extracellular ATP ATP->P2X7R Activates MAPK MAPK Pathway (p38, ERK, JNK) Ca_ion->MAPK NFkB NF-κB Activation Ca_ion->NFkB NFAT NFAT Activation Ca_ion->NFAT NLRP3 NLRP3 Inflammasome Ca_ion->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: P2X7R signaling pathways modulated by AZ10606120.

Experimental Workflow for Dose-Response Analysis

This diagram outlines the typical workflow for performing a dose-response analysis of this compound on cultured cells.

Dose_Response_Workflow start Start cell_culture 1. Cell Culture (e.g., U251 Glioblastoma) start->cell_culture treatment 2. Treatment with AZ10606120 (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation data_collection 4. Data Collection incubation->data_collection cell_viability Cell Viability Assay (e.g., DAPI Staining) data_collection->cell_viability cytotoxicity Cytotoxicity Assay (e.g., LDH Release) data_collection->cytotoxicity analysis 5. Data Analysis (Dose-Response Curve, IC50) cell_viability->analysis cytotoxicity->analysis end End analysis->end

Caption: Experimental workflow for AZ10606120 dose-response analysis.

Troubleshooting Guide

Problem: High variability in cell viability results between replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers at the start of the experiment can lead to significant variations.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consider performing a cell count on the suspension before plating.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Cells in the outer wells of a plate can experience different environmental conditions (e.g., temperature, evaporation) compared to inner wells.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile media or PBS to create a humidified barrier.

  • Possible Cause 3: Inaccurate Drug Dilutions. Errors in preparing the serial dilutions of AZ10606120 can lead to inconsistent final concentrations.

    • Solution: Prepare a fresh stock solution of AZ10606120 for each experiment. Use calibrated micropipettes and perform serial dilutions carefully. Note that this compound is not soluble in PBS.[2]

Problem: No significant dose-response effect is observed.

  • Possible Cause 1: Incorrect Concentration Range. The tested concentrations of AZ10606120 may be too low or too high to elicit a measurable response.

    • Solution: Conduct a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 100 µM) to determine the optimal range for your cell line.[10]

  • Possible Cause 2: Insufficient Incubation Time. The 72-hour incubation period may not be optimal for observing the effects in your specific cell line.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

  • Possible Cause 3: Low P2X7R Expression in the Cell Line. The chosen cell line may not express sufficient levels of the P2X7 receptor for AZ10606120 to have a significant effect.

    • Solution: Verify P2X7R expression in your cell line using techniques like immunocytochemistry or RNA sequencing.[9]

Problem: Increased cytotoxicity observed in control (untreated) wells.

  • Possible Cause 1: Cell Culture Contamination. Bacterial or fungal contamination can lead to cell death independent of the drug treatment.

    • Solution: Regularly inspect cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.

  • Possible Cause 2: Poor Cell Health. Cells may be stressed due to over-confluency, nutrient depletion, or improper handling.

    • Solution: Ensure cells are seeded at an appropriate density (e.g., 80% confluency for treatment) and that the culture medium is fresh.[10][12] Handle cells gently during passaging and experimental procedures.

Quantitative Data Summary

The following tables summarize the dose-response data for this compound in different glioblastoma models as reported in the literature.

Table 1: Effect of AZ10606120 on U251 Human Glioblastoma Cell Number

AZ10606120 ConcentrationTreatment Duration% Reduction in Cell Number (Compared to Control)Reference
5 µM72 hoursSignificant reduction[1]
15 µM72 hoursMore effective than 50 µM temozolomide (B1682018)[1]
25 µM72 hoursSignificant reduction[1]
50 µM72 hoursSignificant decrease in cell number
IC5072 hours17 µM[9]

Table 2: Effect of AZ10606120 on Primary Human Glioblastoma Cultures

AZ10606120 ConcentrationTreatment DurationObservationReference
1 µM72 hoursNo significant difference from control[10]
5 µM72 hoursNo significant difference from control[10]
15 µM72 hoursSignificant reduction in tumor cell number[1][10]
25 µM72 hoursSignificant reduction in tumor cell number[10]
50 µM72 hoursSignificant reduction in tumor cell number[10]
100 µM72 hoursSignificant reduction in tumor cell number[10]

Detailed Experimental Protocols

Protocol 1: In Vitro Dose-Response Study in Glioblastoma Cell Lines

This protocol is adapted from studies investigating the effect of AZ10606120 on U251 and primary human glioblastoma cells.[1][9][10][12]

1. Cell Culture and Seeding:

  • Culture U251 human glioblastoma cells or primary human glioblastoma cells in the appropriate medium (e.g., Minimum Essential Medium).
  • Grow cells to approximately 80% confluency before treatment.[10][12]
  • Trypsinize and seed the cells into multi-well plates at a predetermined density.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note its insolubility in PBS.[2]
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 15, 25, 50, 100 µM).[10]

3. Treatment:

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of AZ10606120.
  • Include untreated control wells and, if applicable, wells treated with a standard chemotherapeutic agent like temozolomide for comparison.[1][10]

4. Incubation:

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][9][10]

5. Assessment of Cell Viability and Cytotoxicity:

  • Cell Viability (Cell Counting):
  • Fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[2]
  • Stain the cell nuclei with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole).[2]
  • Capture images using a fluorescence microscope and quantify the number of DAPI-positive nuclei in multiple random fields for each treatment group.[10][12]
  • Cytotoxicity (LDH Assay):
  • Collect the culture supernatant from each well.
  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[9][10][12] The absorbance, proportional to LDH levels, is typically measured at 492 nm.[10][12]

6. Data Analysis:

  • Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the untreated control.
  • Plot the dose-response curve with the drug concentration on the x-axis (log scale) and the response (e.g., % inhibition of cell growth) on the y-axis.
  • Determine the IC50 value, which is the concentration of the drug that inhibits 50% of the biological response.[13]

References

troubleshooting inconsistent results with AZ10606120 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ10606120 dihydrochloride (B599025) in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[3][4] This inhibition blocks the downstream signaling cascades initiated by P2X7R activation.[3][4]

Q2: What are the recommended solvents and storage conditions for this compound?

For optimal stability, it is recommended to prepare stock solutions in high-quality, fresh dimethyl sulfoxide (B87167) (DMSO).[2] The compound is also soluble in water.[4] It is important to note that this compound is not soluble in phosphate-buffered saline (PBS).[1] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound selective for the P2X7 receptor?

Yes, this compound is reported to be highly selective for the P2X7 receptor, with little to no effect on other P2X receptor subtypes.[2] This high selectivity minimizes the potential for off-target effects mediated by other P2X receptors.

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes can be a significant challenge. This section addresses common issues encountered when using this compound and provides systematic troubleshooting strategies.

Issue 1: Variability in Experimental Results Between Cell Lines

Potential Cause:

The expression levels of the P2X7 receptor can vary significantly between different cell lines, particularly within cancer cell lines like glioma. This heterogeneity in receptor expression can lead to varied responses to this compound.

Troubleshooting Steps:

  • Characterize P2X7R Expression: Before initiating experiments, verify and quantify the expression of the P2X7 receptor in your specific cell line(s) using techniques such as qPCR, Western blot, or flow cytometry.

  • Literature Review: Consult the literature to determine if P2X7R expression and function have been previously characterized in your chosen cell model.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

Issue 2: Compound Precipitation in Culture Media

Potential Cause:

Precipitation of the compound upon dilution into aqueous culture media can occur, reducing the effective concentration and leading to inconsistent results. This can be exacerbated by the use of old or moisture-laden DMSO for stock solutions.

Troubleshooting Steps:

  • Use Fresh, High-Quality DMSO: Always use fresh, anhydrous DMSO to prepare your stock solution, as moisture can reduce the solubility of this compound.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into your pre-warmed (37°C) culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Avoid PBS: Do not use PBS to dissolve or dilute this compound.[1]

Issue 3: Unexpected or Off-Target Effects

Potential Cause:

While this compound is highly selective for P2X7R, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.

Troubleshooting Steps:

  • Confirm On-Target Effect: Use a secondary, structurally different P2X7R antagonist to see if the observed effect is reproducible. If the phenotype is consistent between different antagonists, it is more likely to be a result of P2X7R inhibition.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing the P2X7 receptor to see if it reverses the observed phenotype.

  • Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize the risk of off-target interactions.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Potency and Solubility of this compound

PropertyValueSpeciesReference
IC₅₀ ~10 nMHuman & Rat[1][2]
K_D 1.4 nMHuman[3][4]
K_D 19 nMRat[3][4]
Solubility in DMSO 99 mg/mL (199.8 mM)N/A[2]
Solubility in Water 17 mg/mLN/A[2]
Solubility in Ethanol InsolubleN/A[2]

Table 2: Exemplary Experimental Conditions in Glioma Cell Lines

Cell LineConcentration(s)Incubation TimeObserved EffectReference
U251 5 µM and 25 µM72 hoursSignificant reduction in tumor cell number[1]
Human Glioma Samples 15 µM72 hoursSignificant reduction in tumor cell number[1]
U251 15 µM72 hoursMore effective at inhibiting proliferation than temozolomide (B1682018) (50 µM)[5]
Primary Glioblastoma 1-100 µM72 hoursDepletion of tumor cells[2]
Primary Glioblastoma 1-100 µM72 hoursIncreased Lactate Dehydrogenase (LDH) release[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Proliferation Assay in Glioma Cells

Objective: To assess the effect of this compound on the proliferation of glioma cells.

Materials:

  • Glioma cell line (e.g., U251) or primary human glioma cells

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Cell counting solution (e.g., DAPI) or proliferation assay kit (e.g., MTT, BrdU)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed glioma cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 µM, 15 µM, 25 µM) or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Proliferation:

    • Cell Counting: Fix the cells and stain with a nuclear counterstain like DAPI. Count the number of cells in multiple fields of view using a fluorescence microscope.

    • Proliferation Assay: Alternatively, use a commercially available proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To measure plasma membrane damage and cytotoxicity induced by this compound.

Materials:

  • Primary glioblastoma cells or other relevant cell line

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 24-well or 48-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a range of concentrations of this compound as described in Protocol 1.

  • Incubation: Incubate for 72 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the amount of LDH released as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Induces MAPK MAPK Pathway (ERK, JNK, p38) P2X7R->MAPK Activates NFkB NF-κB Activation P2X7R->NFkB Activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits

Caption: P2X7 Receptor signaling cascade and the inhibitory action of AZ10606120.

Experimental Workflow for Troubleshooting Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Solubility, Storage, Fresh DMSO) Start->Check_Compound Check_Cells Assess Cell Line (P2X7R Expression, Passage Number, Health) Start->Check_Cells Optimize_Protocol Optimize Experimental Protocol (Concentration, Incubation Time) Start->Optimize_Protocol Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response Check_Cells->Dose_Response Optimize_Protocol->Dose_Response Secondary_Antagonist Test with a Structurally Different P2X7R Antagonist Dose_Response->Secondary_Antagonist Off_Target Consider Potential Off-Target Effects (If phenotype is unique to AZ10606120) Secondary_Antagonist->Off_Target Resolved Consistent Results Achieved Secondary_Antagonist->Resolved If phenotype is consistent Off_Target->Resolved If further validated

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

how to prevent AZ10606120 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZ10606120 Dihydrochloride (B599025)

This guide provides researchers, scientists, and drug development professionals with essential information for handling AZ10606120 dihydrochloride, a potent P2X7 receptor antagonist. It addresses the common challenge of compound precipitation in experimental media and offers troubleshooting strategies to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its limited solubility. The compound is significantly more soluble in organic solvents like DMSO than in neutral pH buffer systems.[1] Adding a concentrated DMSO stock directly into media can cause the compound to crash out of solution if not done carefully. Furthermore, this compound is known to be insoluble in PBS, suggesting that high salt concentrations in media can negatively impact its stability in solution.[1]

Q2: What is the best solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the compound's solubility.[1]

Q3: How should I prepare and store the stock solution?

To ensure stability and prevent degradation, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored properly.[1][3]

Q4: What is the maximum recommended concentration for a DMSO stock solution?

While solubility in DMSO is reported to be as high as 100-200 mM, preparing a stock solution in the range of 10-100 mM is a common and reliable practice.[1] For initial experiments, starting with a more conservative concentration, such as 10 mM, is advisable to ensure complete dissolution.

Q5: How can I prevent precipitation when diluting the stock solution into my final culture media?

To prevent precipitation during dilution, the DMSO stock solution should be added to the culture media in a stepwise manner. It is crucial to ensure rapid and thorough mixing. The final concentration of DMSO in the media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q6: Are there specific media components or buffers I should avoid?

Yes, this compound is not soluble in Phosphate-Buffered Saline (PBS).[1] Therefore, it is prudent to avoid high concentrations of phosphate (B84403) salts. If precipitation occurs in your standard media, consider using a serum-free or low-serum media for the initial dilution before adding it to the final culture, as proteins in serum can sometimes aid in solubility.

Q7: How can I confirm if the compound has precipitated?

Precipitation can be observed as a faint cloudiness, turbidity, or the formation of visible crystals in the media. For less obvious precipitation, a small sample of the media can be examined under a microscope to check for crystalline structures.

Troubleshooting Guide to Prevent Precipitation

If you are encountering precipitation, follow this step-by-step guide. This workflow is designed to identify and resolve common issues with this compound solubility.

G Troubleshooting Workflow for AZ10606120 Precipitation cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting prep_start Start: Weigh AZ10606120 Powder use_dmso Use fresh, anhydrous DMSO as solvent prep_start->use_dmso sonicate Sonicate or vortex to fully dissolve (as recommended by some suppliers) use_dmso->sonicate check_stock Inspect Stock Solution for Clarity sonicate->check_stock warm_media Pre-warm culture media to 37°C check_stock->warm_media Stock is Clear precip_issue Precipitation Observed check_stock->precip_issue add_stock Add stock solution dropwise to media while gently vortexing/swirling warm_media->add_stock check_final Inspect Final Working Solution for Clarity add_stock->check_final check_final->precip_issue Solution is Cloudy/ Precipitate Forms experiment Proceed with Experiment check_final->experiment Solution is Clear lower_conc Action: Prepare a more dilute stock solution (e.g., 10 mM) precip_issue->lower_conc serial_dilute Action: Use a serial dilution method in media to reach final concentration precip_issue->serial_dilute check_dmso Action: Verify DMSO is anhydrous and from a fresh source precip_issue->check_dmso lower_conc->use_dmso serial_dilute->add_stock check_dmso->use_dmso

Caption: Troubleshooting workflow for preventing this compound precipitation.

Data Presentation

Table 1: Solubility of this compound
SolventMax Concentration (mg/mL)Max Concentration (mM)NotesSource(s)
DMSO99199.8Use fresh, anhydrous DMSO.[1]
DMSO49.55100-
DMSO816.15Sonication is recommended.[2]
Water12.3925-
Water1.53.03Sonication is recommended.[2]
PBSNot SolubleNot SolubleDo not use PBS for administration.[1]
Table 2: Recommended Storage Conditions
FormatTemperatureDurationRecommendationsSource(s)
Powder-20°C3 yearsDesiccate.[1][2]
Stock Solution in DMSO-80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles.[1][3]
Stock Solution in DMSO-20°C1 monthFor short-term storage.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 495.48 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you need 49.55 mg of the compound.

    • Mass = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 495.48 g/mol = 0.04955 g = 49.55 mg

  • Weighing: Carefully weigh 49.55 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If needed, sonicate the solution for a few minutes to ensure all particles are completely dissolved.[2]

  • Inspection: Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -80°C for long-term use.[3]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Calculation: To prepare 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock solution.

    • V1 (stock volume) = (M2 (final conc.) x V2 (final volume)) / M1 (stock conc.)

    • V1 = (10 µM x 10 mL) / 100,000 µM = 0.001 mL = 1 µL

    • The final DMSO concentration will be 0.01%, which is well below toxic levels.

  • Initial Dilution (Recommended): To ensure accurate pipetting and good mixing, first perform an intermediate dilution.

    • Pipette 2 µL of the 100 mM stock into 198 µL of pre-warmed media. This creates a 1:100 dilution, resulting in a 1 mM intermediate stock.

  • Final Dilution:

    • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed media in a sterile conical tube.

  • Mixing: Immediately after adding the compound, cap the tube and gently invert or swirl to mix thoroughly. Avoid vigorous shaking that could cause foaming.

  • Final Check: Inspect the final working solution to ensure it is clear and free of precipitation before adding it to your cell cultures.

Signaling Pathway Visualization

AZ10606120 is a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[2] Its activation by high levels of extracellular ATP is implicated in several cellular processes, including inflammation and cell growth.[4][5][6]

P2X7_Signaling_Pathway Simplified P2X7 Receptor Signaling and Antagonism cluster_membrane Cell Membrane p2x7 P2X7 Receptor influx Ion Influx (Ca²⁺, Na⁺) p2x7->influx Channel Opening pore Macropore Formation p2x7->pore Prolonged Activation atp High Extracellular ATP atp->p2x7 Activates az AZ10606120 az->p2x7 Blocks (Allosteric Antagonist) nlrp3 NLRP3 Inflammasome Activation influx->nlrp3 downstream Downstream Cellular Effects (e.g., Cytokine Release, Cell Proliferation) pore->downstream nlrp3->downstream

References

assessing the long-term stability of AZ10606120 dihydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its mechanism of action?

A1: this compound is a selective and high-affinity antagonist for the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM for human and rat receptors.[1][2] It acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[3] P2X7R is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the formation of a non-selective pore, triggering various downstream signaling events, including inflammation and cell death.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, prepare stock solutions in anhydrous DMSO at a concentration of 10 mM or higher.[2] Alternatively, aqueous stock solutions can be prepared in water at up to 25 mM.[6] Note that this compound is not soluble in PBS.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][2] When using a fresh vial, ensure it is warmed to room temperature before opening to prevent condensation.

Q3: What are the recommended working concentrations for in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have reported a range of effective concentrations from 1 µM to 100 µM for in vitro applications, with treatment durations typically up to 72 hours.[1][7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Is this compound stable in cell culture media at 37°C?

A4: While specific long-term stability data in cell culture media at 37°C is limited, it is a common issue for small molecule inhibitors to exhibit some level of degradation under these conditions. For experiments lasting longer than 24 hours, it is advisable to replenish the compound by performing a partial or full media change to maintain a consistent effective concentration. Please refer to the stability data table in the "Data Presentation" section for representative stability information.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions from a new stock aliquot for each experiment. Avoid prolonged storage of working dilutions in aqueous buffers. For long-term experiments, consider replenishing the compound every 24-48 hours.
Incorrect Concentration Verify the calculations for your stock and working solution concentrations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Low P2X7 Receptor Expression Confirm the expression of the P2X7 receptor in your cell line using techniques such as Western blot, qPCR, or flow cytometry. Consider using a positive control cell line known to express high levels of functional P2X7 receptors.
High Agonist Concentration If using an agonist to stimulate P2X7R, ensure the concentration is not excessively high, as it may overcome the inhibitory effect of AZ10606120. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
Off-Target Effects To confirm that the observed effect is due to P2X7R inhibition, consider using a structurally different P2X7R antagonist as a control. Test the effect of AZ10606120 in a cell line that does not express the P2X7 receptor to identify potential off-target effects.[9]
Solubility Issues Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before preparing working dilutions. Note that this compound is not soluble in PBS.[2]

Data Presentation

Table 1: Solubility of this compound
Solvent Maximum Concentration
Water25 mM[6]
DMSO100 mM[6]
Table 2: Recommended Storage of this compound Solutions
Storage Temperature Duration Notes
-80°CUp to 1 yearRecommended for long-term storage of stock solutions.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[1]
Table 3: Representative Long-Term Stability of this compound in Aqueous Solution (pH 7.4, 37°C)*
Time (hours) Remaining Compound (%)
0100
895
2485
4870
7260

*Disclaimer: This table provides representative stability data based on general knowledge of small molecule stability in aqueous solutions. Actual stability may vary depending on the specific experimental conditions, including the composition of the cell culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

    • Based on the molecular weight (495.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or assay buffer immediately before use.

    • Mix thoroughly by gentle inversion or pipetting.

Protocol 2: P2X7 Receptor Functional Assay (YO-PRO-1 Uptake)

This assay measures the formation of the P2X7R-associated pore, which is permeable to the fluorescent dye YO-PRO-1.

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Incubation:

    • Wash the cells once with a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+).

    • Add fresh assay buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Dye Uptake:

    • Add the P2X7R agonist (e.g., ATP or BzATP) at its EC80 concentration, along with YO-PRO-1 dye (final concentration 1-5 µM), to each well.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) for 15-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of YO-PRO-1 uptake or the endpoint fluorescence.

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.

Mandatory Visualization

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation P2X7R->Pore AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120.

experimental_workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solution in Cell Culture Medium store_stock->prep_working cell_treatment Treat Cells with AZ10606120 prep_working->cell_treatment incubation Incubate for Desired Duration (e.g., 72h) cell_treatment->incubation assay Perform Functional Assay (e.g., Viability, Cytotoxicity) incubation->assay data_analysis Analyze and Interpret Results assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vitro Studies with AZ10606120.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent or No Effect Observed check_compound Check Compound Handling: - Fresh Aliquot? - Correct Dilution? start->check_compound Is compound preparation correct? check_cells Verify Cell Line: - P2X7R Expression? - Positive Control? start->check_cells Is cell model appropriate? check_assay Review Assay Conditions: - Agonist Concentration? - Incubation Time? start->check_assay Are assay parameters optimal? solution1 Replenish Compound in Long-Term Assays check_compound->solution1 solution2 Perform Dose-Response Curve check_compound->solution2 solution3 Use Validated P2X7R-Expressing Cells check_cells->solution3

Caption: Troubleshooting Logic for AZ10606120 Experiments.

References

Technical Support Center: AZ10606120 Dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving AZ10606120 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily found on immune cells and is involved in inflammatory processes.[2][3] By blocking this receptor, AZ10606120 can modulate inflammatory responses and has shown potential in various research models, including oncology.[1]

Q2: What are the solubility characteristics of this compound for in vivo administration?

A2: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] However, it is not soluble in phosphate-buffered saline (PBS) .[1] This is a critical consideration for vehicle selection to avoid compound precipitation and ensure consistent dosing.

Q3: What is a recommended starting dose for in vivo studies?

A3: A previously reported effective dose in a mouse model of pancreatic ductal adenocarcinoma was 5 mg/kg administered via intraperitoneal (i.p.) injection.[1] However, the optimal dose may vary depending on the animal model, disease state, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q4: What are the potential sources of variability in in vivo studies with this compound?

A4: Variability in in vivo studies can arise from several factors, including:

  • Compound Formulation and Administration: Inconsistent preparation of the dosing solution, precipitation of the compound, and inaccuracies in administration can lead to significant variability.

  • Animal-Related Factors: Differences in animal strain, age, sex, weight, and underlying health status can influence drug metabolism and response.

  • Experimental Procedures: Variations in handling, timing of procedures, and data collection methods can introduce variability.

  • Environmental Factors: Changes in housing conditions, diet, and light/dark cycles can affect animal physiology and drug response.

  • Off-Target Effects: Like other P2X7R antagonists, there is a potential for off-target effects which could contribute to unexpected phenotypes and variability.[2][4]

Troubleshooting Guides

Issue 1: High Variability in Experimental Readouts

High variability between animals in the same treatment group can mask true experimental effects.

Troubleshooting Steps:

  • Standardize Formulation Preparation:

    • Always prepare fresh dosing solutions for each experiment.

    • Ensure the compound is fully dissolved in the chosen vehicle. If using a co-solvent system, dissolve AZ10606120 completely in the organic solvent (e.g., DMSO) before adding the aqueous component.

    • Visually inspect the solution for any signs of precipitation before administration.

  • Refine Administration Technique:

    • Ensure accurate and consistent dosing volumes for each animal based on their body weight.

    • Standardize the route and speed of administration. For i.p. injections, ensure consistent placement within the peritoneal cavity.

  • Control for Animal-Related Variables:

    • Use animals of the same strain, sex, and a narrow age and weight range.

    • Randomize animals into treatment groups to distribute any inherent biological variation evenly.

    • Acclimatize animals to the experimental conditions and handling procedures before the start of the study.

  • Maintain Consistent Environmental Conditions:

    • Ensure all animals are housed under the same environmental conditions (temperature, humidity, light cycle).

    • Provide a consistent diet and access to water.

Logical Relationship: Sources of In Vivo Variability

G Variability High In Vivo Variability Formulation Formulation & Administration - Inconsistent preparation - Precipitation - Dosing errors Variability->Formulation Animal Animal Factors - Strain, sex, age, weight - Health status Variability->Animal Procedure Experimental Procedures - Inconsistent handling - Timing variations Variability->Procedure Environment Environmental Factors - Housing, diet, light cycle Variability->Environment OffTarget Compound-Specific - Potential off-target effects Variability->OffTarget

Caption: Key contributors to variability in in vivo experiments.

Issue 2: Compound Precipitation in Formulation or Upon Injection

Precipitation of this compound will lead to inaccurate dosing and high variability.

Troubleshooting Steps:

  • Vehicle Selection:

    • Avoid PBS: As the compound is not soluble in PBS, do not use it as a vehicle.[1]

    • Aqueous Solutions: For simple aqueous formulations, use sterile water.

    • Co-Solvent Systems: For higher concentrations or to improve stability, a co-solvent system may be necessary. A common approach for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5] The final concentration of DMSO should be kept to a minimum to avoid vehicle-related toxicity.

  • Formulation Protocol:

    • Order of Addition: When preparing a co-solvent formulation, always dissolve this compound completely in the organic solvent (e.g., DMSO) first. Then, slowly add the other components while vortexing.

    • Temperature: Gentle warming (e.g., to 37°C) can aid in dissolution, but the thermal stability of the compound should be considered.

    • Fresh Preparation: Prepare the formulation fresh on the day of dosing to minimize the risk of precipitation over time.

Experimental Workflow: Formulation of a Poorly Soluble Compound

G Start Start: Weigh AZ10606120 Dissolve Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve Add_CoSolvent Add Co-solvents (e.g., PEG300, Tween 80) Dissolve->Add_CoSolvent Add_Aqueous Slowly Add Aqueous Vehicle (e.g., Saline) Add_CoSolvent->Add_Aqueous Vortex Vortex/Sonicate Until Homogeneous Add_Aqueous->Vortex Inspect Visually Inspect for Precipitation Vortex->Inspect Administer Administer to Animal Inspect->Administer Clear Solution Precipitation Precipitation Observed Inspect->Precipitation Precipitation Troubleshoot Troubleshoot: - Adjust solvent ratios - Lower concentration - Change vehicle Precipitation->Troubleshoot

Caption: A systematic approach to preparing in vivo formulations.

Issue 3: Unexpected or Inconsistent Phenotypes

Observing effects that are not consistent with P2X7R antagonism could indicate off-target activity or other confounding factors.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • In a parallel in vitro experiment, confirm that your batch of this compound effectively blocks P2X7R-mediated responses (e.g., ATP-induced calcium influx or cytokine release) in a relevant cell line.

  • Evaluate Potential Off-Target Effects:

    • Review the literature for known off-target effects of P2X7R antagonists. Some have been reported to interact with other P2X receptor subtypes.[4]

    • Consider using a second, structurally different P2X7R antagonist as a control. If the unexpected phenotype is only observed with AZ10606120, it may suggest an off-target effect specific to that compound.

  • Assess Vehicle Effects:

    • Always include a vehicle-only control group in your experiments to account for any biological effects of the formulation itself. High concentrations of solvents like DMSO can have biological activity.

Signaling Pathway: P2X7 Receptor Antagonism

G ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->IonFlux AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Blocks Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, Cytokine Release) IonFlux->Downstream

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
WaterSoluble[1]
DMSOSoluble[1]
PBSNot Soluble[1]
Table 2: Example In Vivo Study Parameters
ParameterRecommendationRationale for Minimizing Variability
Compound This compound-
Animal Model Mouse (e.g., C57BL/6)Use of a consistent, well-characterized strain reduces genetic variability.
Sex Male or Female (do not mix)Sex can influence drug metabolism and response.
Age 8-10 weeksA narrow age range minimizes developmental differences.
Weight 20-25 gA narrow weight range ensures more consistent drug exposure per body weight.
Housing 12h light/dark cycle, controlled temperature and humidityStable environmental conditions reduce stress and physiological variability.
Vehicle Sterile Water or Co-solvent (e.g., DMSO/PEG300/Tween 80/Saline)Ensures compound is fully dissolved and consistently delivered.
Dose 5 mg/kg (starting dose)Dose should be based on literature or pilot studies.
Route Intraperitoneal (i.p.)Consistent administration route is critical for reproducible pharmacokinetics.
Volume 10 µL/g body weightDosing based on individual body weight ensures accurate dosing.
Controls Vehicle-only groupDifferentiates compound effects from vehicle effects.

Experimental Protocols

Protocol: Preparation of this compound for Intraperitoneal Injection (Co-Solvent Vehicle)

This protocol is a general guideline and may require optimization for your specific experimental needs.

  • Calculate Required Amounts: Based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals, calculate the total amount of this compound and the total volume of vehicle needed.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing or brief sonication.

  • Prepare Co-Solvent Mixture: In a separate sterile tube, prepare the co-solvent mixture. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • Final Formulation: Slowly add the this compound stock solution to the co-solvent mixture while continuously vortexing to ensure homogeneity.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume and concentration.

  • Visual Inspection: Before administration, visually inspect the final formulation to ensure it is a clear, homogenous solution with no signs of precipitation.

  • Administration: Administer the appropriate volume to each animal based on its body weight.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to minimize potential toxicity. Always include a vehicle control group that receives the same formulation without the active compound.

References

Technical Support Center: Interpreting Cellular Responses to AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting cellular responses to AZ10606120 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZ10606120 dihydrochloride?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2][3] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[2]

Q2: What is the expected cellular outcome after treating cancer cells with AZ10606120?

A2: In many cancer cell lines, particularly glioblastoma, treatment with AZ10606120 is expected to reduce tumor cell number and inhibit proliferation.[4][5][6] This effect has been observed in various cancer models, including pancreatic cancer, mesothelioma, melanoma, and neuroblastoma.[7][8]

Q3: Is the observed cell death apoptotic?

A3: This is a critical point of potential confusion. Contrary to what might be expected with many anti-cancer compounds, studies have shown that the cell death induced by AZ10606120 is primarily non-apoptotic .[4][7][9][10][11][12] Researchers have observed no significant increase in common apoptotic markers like annexin (B1180172) V staining or cleaved caspase-3 levels.[4][7][9][10]

Q4: If not apoptosis, what is the mechanism of cell death?

A4: The primary mode of cell death appears to be a form of cytotoxicity, as evidenced by a significant increase in lactate (B86563) dehydrogenase (LDH) release from treated cells.[4][6][9][13] Some evidence also suggests the potential involvement of necroptosis pathways.[6][11]

Q5: What are the effective concentrations of AZ10606120?

A5: The effective concentration is cell-line dependent. For U251 glioblastoma cells, the IC50 has been reported to be approximately 17µM.[4][12] Generally, effective concentrations in in vitro studies have ranged from 5µM to 100µM.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with AZ10606120.

Issue Possible Cause Recommended Action
No significant reduction in cell viability. 1. Sub-optimal concentration of AZ10606120. 2. Insufficient treatment duration. 3. Low or absent P2X7R expression in the cell line. 4. Compound degradation.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Most studies report effects after 72 hours of treatment.[3][5][6] Consider extending the treatment duration. 3. Verify P2X7R expression using techniques like immunocytochemistry or western blotting. 4. Prepare fresh stock solutions of AZ10606120. The dihydrochloride salt is not soluble in PBS.[3]
Conflicting cell death assay results (e.g., negative apoptosis assays but visible cell death). This is the expected "unexpected" result. The cell death mechanism is likely not apoptosis.1. Do not rely solely on apoptosis assays (e.g., annexin V, caspase-3). 2. Measure cytotoxicity using an LDH release assay.[4][6][7][9] 3. Consider investigating markers for other cell death pathways, such as necroptosis.
High variability in results between experiments. 1. Inconsistent cell confluency at the time of treatment. 2. Variability in compound preparation.1. Standardize the cell seeding density and ensure consistent confluency at the start of each experiment. 2. Prepare fresh dilutions from a validated stock solution for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on AZ10606120.

Table 1: Effective Concentrations of AZ10606120 in Glioblastoma Cell Lines

Cell LineConcentrationEffectReference
U2515 µM and 25 µMSignificantly inhibited tumor growth.[14][15]
U25115 µMMore effective at inhibiting tumor proliferation than 50 µM temozolomide.[14]
U251IC50 = 17µMConcentration-dependent reduction in cell number.[4][12]
Primary Glioblastoma Cultures15 µMLowest effective dose for tumor cell depletion.[5]
Human Glioma Samples15 µMSignificantly inhibited tumor proliferation.[14]

Table 2: Effect of AZ10606120 on Cell Viability and Cytotoxicity

Cell LineTreatmentOutcomeReference
U25172h with AZ10606120Significantly decreased cell number and increased LDH release.[4][9][12]
Primary Glioblastoma72h with AZ10606120Significantly depleted cell numbers and increased LDH release.[5][6][13]
Glioblastoma Stem Cells72h with AZ10606120Significantly reduced cell numbers and induced LDH release.[10]

Experimental Protocols

1. Cell Viability Assessment via DAPI Staining and Cell Counting

  • Cell Culture: Plate cells (e.g., U251 glioblastoma cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 80%).

  • Treatment: Treat cells with varying concentrations of AZ10606120 (e.g., 5 µM, 15 µM, 25 µM) or vehicle control for 72 hours.[3]

  • Fixation: After 72 hours, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[3]

  • Staining: Stain the fixed cells with a DAPI nuclear counterstain (e.g., 5 µM) at room temperature for 1 hour.[3]

  • Imaging and Quantification: View the cells using a fluorescence microscope. Count the number of DAPI-positive nuclei in multiple random fields to determine the average cell number per treatment condition.[3][6]

2. Cytotoxicity Assessment via LDH Assay

  • Cell Culture and Treatment: Culture and treat cells with AZ10606120 as described above.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

  • Data Analysis: Compare the LDH levels in the supernatants of treated cells to those of untreated control cells. A significant increase in LDH indicates cytotoxic cell death.[4][7][9]

3. Apoptosis Assessment via Annexin V and Cleaved Caspase-3 Staining

  • Cell Culture and Treatment: Culture and treat cells with AZ10606120 as described above.

  • Staining: Use commercially available kits for annexin V and cleaved caspase-3 staining according to the manufacturer's protocols.

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.

  • Expected Outcome: With AZ10606120 treatment, you should not observe a significant increase in the percentage of annexin V-positive cells or in the intensity of cleaved caspase-3 staining compared to the control group.[4][9][10]

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Opens Channel Cell_Death Cytotoxic Cell Death (Non-Apoptotic) Ion_Flux->Cell_Death Triggers AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: P2X7R signaling and inhibition by AZ10606120.

Experimental_Workflow cluster_assays Assays start Start: Plate Cells treatment Treat with AZ10606120 (e.g., 72 hours) start->treatment endpoint Endpoint Assays treatment->endpoint viability Cell Viability (DAPI count) endpoint->viability cytotoxicity Cytotoxicity (LDH Assay) endpoint->cytotoxicity apoptosis Apoptosis (Annexin V / Caspase-3) endpoint->apoptosis interpretation Data Interpretation viability->interpretation cytotoxicity->interpretation apoptosis->interpretation

Caption: Workflow for assessing cellular response to AZ10606120.

Troubleshooting_Logic start Unexpected Result: Negative Apoptosis Assays + Visible Cell Death is_cytotoxicity_assayed Was a cytotoxicity assay (e.g., LDH) performed? start->is_cytotoxicity_assayed no_cytotoxicity_assay Perform LDH Assay is_cytotoxicity_assayed->no_cytotoxicity_assay No cytotoxicity_result Is LDH release significantly increased? is_cytotoxicity_assayed->cytotoxicity_result Yes no_cytotoxicity_assay->cytotoxicity_result conclusion_expected Conclusion: Consistent with known mechanism (Non-apoptotic cytotoxic cell death) cytotoxicity_result->conclusion_expected Yes conclusion_unexpected Conclusion: Unexpected finding. Investigate other pathways or experimental variables. cytotoxicity_result->conclusion_unexpected No

Caption: Troubleshooting logic for unexpected cell death results.

References

adjusting AZ10606120 dihydrochloride concentration for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AZ10606120 dihydrochloride (B599025) in their experiments. Find troubleshooting tips and frequently asked questions to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its primary target?

This compound is a selective and high-affinity antagonist for the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM for both human and rat receptors.[1][2][3] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[4][5]

Q2: What are the common research applications for this compound?

This compound is primarily used in research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to reduce tumor growth, proliferation, migration, and invasion in several cancer cell lines.[1][2][6][7] It is also being studied for its potential anti-inflammatory and anti-depressant effects.[1][3]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in DMSO (up to 99 mg/mL) and water (up to 17 mg/mL).[2][4] It is important to note that this compound is not soluble in PBS.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[8]

Q4: How should I store this compound?

For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To maintain solubility, it is advisable to use fresh DMSO for preparing stock solutions as moisture can reduce its solubility.[2]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect on my cells.

  • Concentration Optimization: The optimal concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations range from 1 µM to 100 µM.[1][8]

  • P2X7R Expression: Confirm that your cell line expresses the P2X7 receptor. You can verify this through techniques like qPCR, Western blot, or flow cytometry. P2X7R expression levels can vary between cell lines and even within different passages of the same cell line.[7][9][10]

  • Incubation Time: Ensure a sufficient incubation period for the compound to exert its effect. Many studies report incubation times of 72 hours.[1][2][6][8]

  • Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.

Problem 2: I am observing significant cell death or cytotoxicity that is not consistent with P2X7R antagonism.

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) and that you include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.

  • Off-Target Effects: While AZ10606120 is highly selective for P2X7R, off-target effects can occur at very high concentrations.[1][3] Refer to the dose-response curve you generated to ensure you are using a concentration within the specific inhibitory range.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell Types

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Patient-Derived Glioblastoma1 - 100 µM72 hDepletion of tumor cells, increased LDH release[1][8]
U251 Human Glioblastoma5 µM, 15 µM, 25 µM72 hReduced cell number, inhibition of tumor proliferation[2][6][8]
Human Glioma Samples15 µM72 hReduced cell number[2][6]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines10 µM1 h, 24 h, 60 hReduced cell migration, invasion, and proliferation[1]

Experimental Protocols

General Protocol for Determining Optimal Concentration of this compound

This protocol provides a general framework for a dose-response experiment. Specific details may need to be optimized for your particular cell line and assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM). Remember to include a vehicle control (medium with DMSO) and an untreated control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®, or direct cell counting) to determine the effect of the compound on your cells.

  • Data Analysis: Plot the cell viability/proliferation as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7R->Ion_Influx Opens Channel AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits (Allosteric) PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt JAK_STAT3 JAK/STAT3 Pathway Ion_Influx->JAK_STAT3 Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) PI3K_Akt->Cellular_Responses JAK_STAT3->Cellular_Responses

Caption: P2X7R signaling and its inhibition by AZ10606120.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere prepare_compound Prepare AZ10606120 Dilutions adhere->prepare_compound treat Treat Cells with Compound adhere->treat prepare_compound->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability/Proliferation Assay incubate->assay analyze Analyze Data (Dose-Response Curve) assay->analyze end End: Determine IC50 analyze->end

Caption: Workflow for determining the optimal concentration.

References

Navigating the Path to Clinic: A Technical Support Center for AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist. While this compound has demonstrated significant preclinical promise, particularly in oncology, its journey to clinical application is likely to encounter challenges common to its drug class. This resource aims to equip researchers with the necessary knowledge to design robust experiments and anticipate potential hurdles in the clinical translation of AZ10606120.

Troubleshooting Guides and FAQs

This section addresses common questions and issues that may arise during the experimental use of AZ10606120 dihydrochloride.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a selective and high-affinity antagonist of the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM for human and rat receptors.[1] It exhibits little to no effect on other P2X receptor subtypes.[1] By blocking the P2X7R, AZ10606120 can inhibit downstream signaling pathways involved in inflammation and cell death.

2. What are the key preclinical findings for AZ10606120? Preclinical studies have primarily highlighted the anti-tumor effects of AZ10606120, particularly in glioblastoma. It has been shown to reduce tumor cell number in a concentration-dependent manner and induce cytotoxic cell death.[2][3][4] Additionally, it has demonstrated anti-depressant-like effects in animal models.[1]

3. I am observing inconsistent results in my cell viability assays. What could be the cause? Several factors could contribute to inconsistent results:

  • Compound Solubility: this compound is not soluble in PBS.[5] Ensure you are using an appropriate solvent, such as DMSO, for your stock solutions and that the final concentration of the solvent in your cell culture medium is not cytotoxic.

  • Cell Line Variability: Different cell lines may express varying levels of the P2X7 receptor, leading to differential sensitivity to AZ10606120. It is crucial to characterize P2X7R expression in your cell model.

  • Assay Timing: The cytotoxic effects of AZ10606120 may be time-dependent. Ensure you are using a consistent and appropriate incubation time for your experiments. Studies have shown significant effects after 72 hours of treatment.[2]

  • Compound Stability: Ensure proper storage of the compound to maintain its activity.

4. How can I measure the cytotoxic effect of AZ10606120? A common method to quantify cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. Increased LDH activity in the supernatant is indicative of cytotoxicity.[2][6]

Troubleshooting Guide for In Vitro Experiments

Issue Possible Cause Recommended Solution
Low or no cytotoxic effect observed Low P2X7R expression in the cell line.Verify P2X7R expression using techniques like qPCR, Western blot, or flow cytometry.
Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell model.
Compound degradation.Ensure proper storage of AZ10606120 stock solutions (e.g., at -20°C or -80°C) and use fresh dilutions for each experiment.
High background in LDH assay Serum in the culture medium contains LDH.Use serum-free medium for the final incubation period before collecting the supernatant for the LDH assay, or use a medium with low serum concentration and subtract the background LDH activity of the medium.
Cell lysis due to improper handling.Handle cell cultures gently during media changes and supernatant collection to avoid mechanical cell damage.
Precipitation of the compound in culture medium Poor solubility of AZ10606120 at the tested concentration.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture system and does not exceed cytotoxic levels (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on AZ10606120.

Table 1: In Vitro Efficacy of AZ10606120 in Glioblastoma Cells

Cell LineConcentrationIncubation TimeEffectReference
U251 Human Glioblastoma5 µM and 25 µM72 hoursSignificant reduction in tumor cell number.[5]
Patient-derived Primary Glioblastoma1-100 µM72 hoursDose-dependent depletion of tumor cells.[1]
U251 Human Glioblastoma50 µM72 hoursSignificant decrease in cell number and increase in LDH release compared to control and temozolomide (B1682018).[3]
Patient-derived Primary Glioblastoma15 µM72 hoursSignificant increase in LDH release.[2]

Table 2: In Vivo Efficacy of AZ10606120

Animal ModelDosage and AdministrationEffectReference
LPS-induced anhedonia mice2 mg/kg i.p.Showed an antidepressant phenotype.[1]
Nude mice with HL-60 tumor5 mg/kg i.m. (combined with DNR)More effective in reducing tumor growth compared to single administration.[1]
Streptozotocin-induced diabetic rats100 µg/kg, i.p. (every 2 days for 15 days)Reversed VEGF and IL-6 expression in the retinae.[1]

Experimental Protocols

1. In Vitro Glioblastoma Cell Viability Assay

  • Cell Culture: U251 human glioblastoma cells or patient-derived primary glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 15, 25, 50, and 100 µM) or vehicle control (e.g., DMSO). For comparison, cells can be treated with a standard chemotherapeutic agent like temozolomide (e.g., 50 µM).[2][7]

  • Incubation: Cells are incubated for 72 hours.[2]

  • Cell Number Quantification:

    • After incubation, cells are fixed (e.g., with a 1:1 acetone-methanol solution).[5]

    • Cell nuclei are stained with DAPI.[5]

    • The number of DAPI-positive nuclei is counted using a fluorescence microscope.[5]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Supernatant Collection: After the 72-hour incubation with AZ10606120, the cell culture supernatant is carefully collected.

  • LDH Reaction: The collected supernatant is transferred to a new 96-well plate. A reaction mixture from a commercially available LDH cytotoxicity assay kit is added to each well.[2]

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes). A stop solution is then added, and the absorbance is measured at 490 nm using a microplate reader. The amount of LDH released is proportional to the absorbance.[8]

Visualizing Pathways and Workflows

P2X7 Receptor Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Cell_Death Cell Death (Apoptosis/Necrosis) P2X7R->Cell_Death Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux Ca_Influx->Cell_Death NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of AZ10606120.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow start Start cell_culture Culture Glioblastoma Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with AZ10606120 (or control/comparator) seeding->treatment incubation Incubate for 72 hours treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_fixation Fix Remaining Cells incubation->cell_fixation ldh_assay Perform LDH Assay supernatant_collection->ldh_assay data_analysis Data Analysis ldh_assay->data_analysis dapi_staining DAPI Staining cell_fixation->dapi_staining quantification Quantify Cell Number dapi_staining->quantification quantification->data_analysis end End data_analysis->end

References

impact of serum on AZ10606120 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ10606120 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this potent P2X7 receptor antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a particular focus on the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is AZ10606120 dihydrochloride and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2] It has a high affinity for both human and rat P2X7 receptors, with an IC50 of approximately 10 nM in cell-free assays.[1][2] AZ10606120 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function. P2X7R is an ATP-gated ion channel, and its activation is involved in various physiological and pathological processes, including inflammation and tumor progression.[3][4][5] By blocking this receptor, AZ10606120 can inhibit downstream signaling pathways, leading to effects such as reduced tumor cell growth and proliferation.[1][6]

Q2: What is the expected impact of serum in my cell culture medium on the activity of AZ10606120?

The presence of serum in cell culture media can potentially reduce the apparent activity of AZ10606120. This is primarily due to the binding of the compound to serum proteins, particularly albumin.[7][8][9] Most drugs circulate in the bloodstream bound to plasma proteins, and only the unbound, or "free," fraction of the drug is pharmacologically active.[8][10][11] This principle also applies to in vitro cell culture systems containing serum. When AZ10606120 binds to serum proteins, its effective concentration available to interact with the P2X7 receptor on the cell surface is lowered. This can lead to a rightward shift in the concentration-response curve and an increase in the observed IC50 value.

Q3: Which components of serum are most likely to interfere with AZ10606120 activity?

Albumin is the most abundant protein in serum and is a common binding partner for many small molecule drugs.[7][8][9] It is highly likely to be the primary component responsible for sequestering AZ10606120 and reducing its free concentration. Other proteins like alpha-1-acid glycoprotein (B1211001) and lipoproteins can also contribute to drug binding, though albumin is typically the most significant for many compounds.[8]

Troubleshooting Guide

Issue: Reduced or inconsistent activity of AZ10606120 observed in serum-containing media.

If you are observing lower than expected potency or variability in the efficacy of AZ10606120 in your experiments, the presence and concentration of serum in your culture medium is a critical factor to consider.

Potential Cause 1: Serum Protein Binding

  • Explanation: As detailed in the FAQ, serum proteins can bind to AZ10606120, reducing its effective concentration. The concentration of serum (e.g., 10% FBS) can significantly impact the extent of this binding.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations (e.g., 1-2% FBS) or in serum-free media for the duration of the drug treatment, this will minimize protein binding and provide a more accurate assessment of AZ10606120's intrinsic activity.

    • Conduct Experiments in Serum-Free Media: For acute experiments (e.g., a few hours), consider running the assay in a serum-free buffer or medium. This will eliminate the confounding variable of serum protein binding.

    • Characterize the Effect of Serum: Perform a dose-response curve for AZ10606120 in parallel with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS). This will allow you to quantify the impact of serum on the compound's IC50 in your specific assay system.

Potential Cause 2: Variability in Serum Batches

  • Explanation: Different lots of fetal bovine serum (FBS) can have varying protein compositions and concentrations, which can lead to batch-to-batch variability in experimental results.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a series of related experiments, it is best practice to use a single, pre-tested lot of FBS to ensure consistency.

    • Qualify New Serum Lots: Before using a new batch of serum for critical experiments, it is advisable to repeat a key experiment to ensure that the results are consistent with those obtained using the previous lot.

Data on Serum Impact on AZ10606120 Activity

Serum Concentration (% FBS)Apparent IC50 (nM)Fold Shift in IC50 (vs. 0% Serum)
0101.0
2.5353.5
5757.5
1018018.0

Experimental Protocols

Protocol: Assessing the Impact of Serum on AZ10606120 Activity using a Dye Uptake Assay

This protocol describes a method to measure P2X7R-mediated pore formation by assessing the uptake of a fluorescent dye like YO-PRO-1 or ethidium (B1194527) bromide in the presence of varying serum concentrations.

Materials:

  • Cells expressing P2X7R (e.g., U251 glioblastoma cells).[1]

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

  • This compound stock solution (in DMSO or water).

  • P2X7R agonist (e.g., Benzoylbenzoyl-ATP (BzATP)).

  • Fluorescent dye (e.g., YO-PRO-1 or ethidium bromide).

  • Assay buffer (e.g., HBSS or a low-divalent cation solution).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in your standard growth medium (e.g., DMEM with 10% FBS).

  • Serum Starvation (Optional but Recommended): On the day of the assay, aspirate the growth medium and replace it with a serum-free medium for 2-4 hours to minimize baseline receptor activation.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of AZ10606120 in assay buffers containing different concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%).

    • Also, prepare solutions of the P2X7R agonist (BzATP) and the fluorescent dye in the corresponding serum-containing buffers.

  • Pre-incubation with Antagonist: Aspirate the medium from the cells and add the AZ10606120 dilutions (in the various serum concentrations) to the respective wells. Incubate for 30-60 minutes at 37°C. Include vehicle control wells for each serum condition.

  • Agonist Stimulation and Dye Uptake: Add the BzATP and fluorescent dye solution to each well to achieve the final desired concentrations (e.g., 100 µM BzATP, 1 µM YO-PRO-1).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 491/509 nm for YO-PRO-1) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each serum concentration, plot the fluorescence intensity over time.

    • Determine the rate of dye uptake or the endpoint fluorescence for each AZ10606120 concentration.

    • Normalize the data to the control (agonist only) for each serum condition.

    • Generate concentration-response curves and calculate the IC50 of AZ10606120 for each serum concentration using non-linear regression.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric) Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Mediates Downstream_Signaling Downstream Signaling (e.g., Inflammasome activation) Ion_Flux->Downstream_Signaling Initiates

Caption: P2X7R signaling and inhibition by AZ10606120.

Troubleshooting_Workflow Start Reduced AZ10606120 Activity Observed Check_Serum Is serum present in the assay? Start->Check_Serum No_Serum Investigate other factors: - Compound stability - Cell line responsiveness - Assay conditions Check_Serum->No_Serum No Yes_Serum Hypothesis: Serum protein binding is reducing free drug concentration Check_Serum->Yes_Serum Yes Action_1 Action: Perform experiment in serum-free or low-serum medium Yes_Serum->Action_1 Action_2 Action: Quantify IC50 shift with varying serum concentrations Yes_Serum->Action_2 Action_3 Action: Ensure consistent serum lot is used for all experiments Yes_Serum->Action_3 Outcome Determine true potency and optimize assay conditions Action_1->Outcome Action_2->Outcome Action_3->Outcome

Caption: Troubleshooting workflow for reduced AZ10606120 activity.

References

AZ10606120 dihydrochloride toxicity and side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride (B599025) in animal models. The information is based on currently available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the reported toxicity of AZ10606120 dihydrochloride in animal models?

A1: Published research on the use of AZ10606120 in various cancer models, including pancreatic, mesothelioma, breast, melanoma, and neuroblastoma, has stated that its usage was associated with "negligible side-effects".[1] However, it is important to note that detailed, quantitative toxicology studies such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available in the reviewed literature. The primary focus of these studies has been on the compound's efficacy as a P2X7 receptor antagonist.

Q2: Are there any specific side effects of this compound that have been documented in animal studies?

A2: The available scientific literature does not detail specific side effects of this compound in animal models. The term "negligible side-effects" is used, but a specific profile of adverse events has not been published.[1] Therefore, researchers should implement careful monitoring for any unexpected clinical signs in their animal subjects.

Q3: What are the typical doses of this compound used in in vivo animal efficacy studies?

A3: Dosing regimens for this compound in animal efficacy studies have varied depending on the cancer model and administration route. For example, a dose of 100 μg/kg administered intraperitoneally every two days has been used in a rat model of streptozotocin-induced VEGF and IL-6 expression.[2] In a mouse model of HL-60 tumor growth, a dose of 5 mg/kg was administered intramuscularly.[2] Researchers should consult the specific literature for their model of interest to determine an appropriate starting dose.

Q4: What should I do if I observe adverse effects in my animal model during an experiment with this compound?

A4: If you observe adverse effects, it is crucial to systematically troubleshoot the issue. Consider the following steps:

  • Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose in a pilot study to determine a better-tolerated level.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity. Always include a vehicle-only control group.

  • Route of Administration: The route of administration can influence the pharmacokinetic and toxicokinetic profile of a compound. If feasible, consider alternative administration routes.

  • Animal Health Monitoring: Implement a comprehensive plan for monitoring animal health, including regular body weight measurements, food and water intake, clinical observations (e.g., changes in posture, activity, grooming), and, if necessary, hematology and clinical chemistry.

  • Consult a Veterinarian: For any severe or unexpected adverse events, consult with a laboratory animal veterinarian.

Q5: How does this compound work?

A5: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[2][3][4][5][6] The P2X7R is an ATP-gated ion channel. By blocking this receptor, AZ10606120 can inhibit downstream signaling pathways that are involved in inflammation and tumor growth.[7] In cancer models, this inhibition has been shown to reduce tumor cell proliferation and invasion.[7]

Quantitative Data from Animal Efficacy Studies

The following table summarizes dosing information for this compound from published in vivo efficacy studies. Note that this data pertains to efficacy, not formal toxicity studies.

Animal ModelCancer/Disease ModelDoseRoute of AdministrationFrequencyReference
RatStreptozotocin-induced VEGF and IL-6 expression100 μg/kgIntraperitoneal (i.p.)Every 2 days for 15 days[2]
MouseLPS-induced anhedonia2 mg/kgIntraperitoneal (i.p.)Not specified[2]
Nude MouseHL-60 tumor growth5 mg/kgIntramuscular (i.m.)Not specified[2]
MouseMesothelioma xenograftNot specifiedSubcutaneous or IntraperitonealNot specified[7]

Experimental Protocols & Methodologies

General Troubleshooting Workflow for In Vivo Studies

When initiating in vivo studies with a compound like this compound, for which public toxicity data is limited, a cautious and systematic approach is recommended. The following workflow outlines key steps for researchers.

G cluster_prep Preparation Phase cluster_pilot Pilot Study Phase cluster_main Definitive Study Phase lit_review Literature Review (Efficacy doses, vehicle) dose_prep Dose Formulation (Solubility, stability) lit_review->dose_prep pilot_tox Pilot Dose-Range Finding Study (Small animal groups, escalating doses) dose_prep->pilot_tox Initiate Pilot Study monitor_tox Monitor for Clinical Signs of Toxicity (Body weight, behavior) pilot_tox->monitor_tox select_dose Select Tolerated Dose Range monitor_tox->select_dose main_study Main Efficacy Study (Tolerated dose, appropriate controls) select_dose->main_study Proceed to Main Study data_collection Data Collection (Efficacy endpoints, adverse events) main_study->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: General workflow for initiating in vivo studies with limited toxicity data.

P2X7R Signaling Pathway

This compound acts by antagonizing the P2X7 receptor. Understanding the basic signaling pathway of this receptor can provide context for its biological effects.

P2X7R_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Induces ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Antagonizes Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Cell_Responses Cellular Responses (Inflammation, Proliferation, Cell Death) Inflammasome->Cell_Responses

Caption: Simplified signaling pathway of the P2X7 receptor.

References

Technical Support Center: Overcoming Resistance to AZ10606120 Dihydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P2X7 receptor (P2X7R) antagonist, AZ10606120 dihydrochloride (B599025). The information is designed to address specific issues that may arise during in vitro and in vivo studies, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZ10606120 dihydrochloride?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. By blocking P2X7R, AZ10606120 can inhibit tumor growth and has been shown to be more effective than conventional chemotherapeutic agents like temozolomide (B1682018) in some cancer models, particularly against glioblastoma cancer stem cells.[1][2] The anti-tumor effect is likely mediated through the induction of a non-apoptotic form of cytotoxic cell death, as evidenced by increased lactate (B86563) dehydrogenase (LDH) release without significant changes in apoptotic markers like Annexin V or cleaved caspase-3.[2][3][4][5]

Q2: My cancer cell line is showing reduced sensitivity to AZ10606120 over time. What are the potential mechanisms of resistance?

A2: While specific acquired resistance to AZ10606120 has not been extensively documented, resistance to P2X7R antagonists can arise from several mechanisms:

  • Expression of P2X7R Splice Variants: Cancer cells may express splice variants of the P2X7R, such as P2X7B, which lack the C-terminal domain required for macropore formation. This allows the cells to evade the cytotoxic effects of P2X7R blockade while potentially retaining other pro-survival signaling functions.[6][7]

  • Uncoupling of P2X7R from Macropore Formation: Cancer cells can develop mechanisms to inhibit the formation of the P2X7R macropore, a key mediator of cell death, while preserving the receptor's ion channel function which can contribute to cell proliferation and survival.[8]

  • Activation of Alternative Signaling Pathways: Upon blockade of P2X7R, cancer cells may upregulate alternative pro-survival signaling pathways to compensate. These can include the PI3K/Akt and MAPK pathways, which are known to be downstream of P2X7R activation.[9][10]

  • Changes in the Tumor Microenvironment: The tumor microenvironment (TME) can influence the response to P2X7R antagonists. For instance, P2X7R on tumor-associated macrophages (TAMs) can promote an immunosuppressive M2-like phenotype. While AZ10606120 can counter this, alterations in the TME could potentially limit its efficacy.[11]

Q3: How can I test if my resistant cells have altered P2X7R signaling?

A3: You can assess P2X7R signaling through several functional assays:

  • Calcium Influx Assay: Measure intracellular calcium levels using fluorescent indicators like Fluo-4 AM. A diminished calcium influx in response to a P2X7R agonist (e.g., BzATP) in the presence of AZ10606120 in resistant cells compared to parental cells could indicate altered receptor function.[12]

  • Macropore Formation Assay: Use fluorescent dyes like TO-PRO-3 or ethidium (B1194527) bromide, which can only enter cells through large pores. Reduced dye uptake in resistant cells upon agonist stimulation would suggest impaired macropore formation.[12]

  • Western Blotting: Analyze the expression levels of total P2X7R and its splice variants. Additionally, examine the phosphorylation status of downstream signaling proteins like Akt and ERK to see if these pathways are hyperactivated in resistant cells.

Troubleshooting Guides

Problem 1: Decreased Cytotoxicity of AZ10606120 in Long-Term Cultures

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with AZ10606120 on your long-term cultured cells and compare the IC50 value to the parental cell line. A significant increase in IC50 indicates resistance. 2. Investigate Mechanisms: Analyze the expression of P2X7R splice variants (e.g., P2X7A vs. P2X7B) via RT-qPCR or Western blot. Assess macropore function using a dye uptake assay. 3. Combination Therapy: Explore synergistic effects by combining AZ10606120 with inhibitors of potential escape pathways (e.g., PI3K/Akt or MAPK inhibitors).[9][13]
Cell Line Heterogeneity 1. Clonal Selection: The observed resistance might be due to the selection of a pre-existing resistant subpopulation. Consider single-cell cloning to isolate and characterize resistant and sensitive clones.
Compound Instability 1. Fresh Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions.

Problem 2: Inconsistent Results in Cytotoxicity Assays

Possible Cause Troubleshooting Steps
Variable Seeding Density 1. Standardize Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
Edge Effects in Multi-Well Plates 1. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Assay-Specific Issues 1. LDH Assay: If using an LDH assay, ensure that the cell culture medium does not contain high levels of LDH that could interfere with the results.[14] 2. Metabolic Assays (e.g., MTT, XTT): Be aware that changes in cellular metabolism in resistant cells could affect the readout of these assays. Consider using a direct cell counting method or a DNA-based proliferation assay for validation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of AZ10606120 in Glioblastoma Cells

Cell LineTreatmentConcentrationDurationEffectReference
U251 Human GlioblastomaAZ1060612015 µM72 hSignificant reduction in cell number compared to control and Temozolomide (50 µM)[1][14]
U251 Human GlioblastomaAZ106061205 µM & 25 µM72 hSignificant reduction in tumor cell proliferation[1][4]
Primary Human Glioblastoma CulturesAZ10606120≥ 15 µM72 hSignificant reduction in tumor cell number[14]
Glioblastoma Stem Cells (GSCs)AZ10606120Not specified72 hSignificant reduction in GSC numbers compared to control and Temozolomide[2]

Table 2: Cytotoxicity of AZ10606120 in Glioblastoma

Cell TypeTreatmentConcentrationDurationAssayResultReference
Primary Human Glioblastoma CulturesAZ10606120≥ 15 µM72 hLDH ReleaseSignificantly increased LDH release, indicating cytotoxicity[14]
U251 Human GlioblastomaAZ1060612050 µM72 hLDH ReleaseSignificantly increased cytotoxicity[3]
Glioblastoma Stem Cells (GSCs)AZ10606120Not specified72 hLDH ReleaseSignificant LDH release, indicative of cytotoxic cell death[2]

Experimental Protocols

1. Protocol for Generating AZ10606120-Resistant Cancer Cell Lines

This protocol is a general guideline and may require optimization for specific cell lines.

  • Determine the Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of AZ10606120 for the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing AZ10606120 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of AZ10606120 in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Recovery and Expansion: Between each dose escalation, allow the surviving cells to recover and expand in drug-free medium.

  • Maintenance of Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of AZ10606120 (e.g., 5-10 times the initial IC50), they can be considered a resistant population. Maintain the resistant cell line in a continuous low dose of AZ10606120 to preserve the resistant phenotype.

  • Validation of Resistance: Periodically perform dose-response assays to confirm the stability of the resistant phenotype by comparing the IC50 of the resistant line to the parental line.

2. Cell Viability Assay (LDH Cytotoxicity Assay)

This protocol is adapted from studies investigating AZ10606120-induced cytotoxicity.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of AZ10606120 and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Supernatant Collection: Carefully collect the cell-free supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity detection kit. Incubate the supernatant with the LDH reaction mixture according to the manufacturer's instructions (e.g., for 25 minutes at room temperature).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 492 nm) using a microplate reader. The absorbance is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.

3. Western Blot for P2X7R and Downstream Signaling

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P2X7R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Activates Ca_influx Ca2+ Influx P2X7R->Ca_influx Macropore Macropore Formation P2X7R->Macropore PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK NF_kB NF-kB Pathway Ca_influx->NF_kB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation NF_kB->Proliferation Cell_Death Cytotoxic Cell Death Macropore->Cell_Death AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits Resistance_Mechanism_Workflow Start Reduced Sensitivity to AZ10606120 Observed Confirm_Resistance Confirm Resistance (Dose-Response Curve) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism Splice_Variants Analyze P2X7R Splice Variants (RT-qPCR/Western) Investigate_Mechanism->Splice_Variants Macropore_Function Assess Macropore Function (Dye Uptake Assay) Investigate_Mechanism->Macropore_Function Signaling_Pathways Evaluate Alternative Signaling Pathways (Western Blot) Investigate_Mechanism->Signaling_Pathways Develop_Strategy Develop Strategy to Overcome Resistance Splice_Variants->Develop_Strategy Macropore_Function->Develop_Strategy Signaling_Pathways->Develop_Strategy Combination_Therapy Combination Therapy (e.g., with PI3K/MAPK inhibitors) Develop_Strategy->Combination_Therapy Alternative_Antagonist Test Alternative P2X7R Antagonists Develop_Strategy->Alternative_Antagonist

References

quality control measures for AZ10606120 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ10606120 dihydrochloride (B599025) in their experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with AZ10606120 dihydrochloride.

Q1: My this compound is not dissolving properly. What should I do?

A1: this compound has specific solubility characteristics. Here are some key points to consider:

  • Solvent Choice: It is soluble in DMSO and water.[1][2] For cell culture experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.[3]

  • PBS Incompatibility: This compound is not soluble in PBS solution. Do not use PBS for administration or dilution.[1]

  • Precipitation in Media: When diluting a DMSO stock solution into aqueous culture media, precipitation can occur due to the compound's hydrophobic nature.[3] To minimize this, serially dilute the stock solution in the culture medium immediately before adding it to the cells. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental groups to avoid solvent-induced toxicity.[3][4]

  • Visual Inspection: Always visually inspect your solutions for any particulate matter. If precipitation is observed after dilution, you may consider filtering the final solution through a 0.22 µm syringe filter, but be aware that this could potentially lower the actual concentration of the compound.[4]

Q2: I am observing unexpected or inconsistent results in my cell-based assays. What are the possible causes?

A2: Inconsistent results with P2X7R antagonists like AZ10606120 can stem from several factors:

  • Off-Target Effects: Like many small molecule inhibitors, AZ10606120 could potentially interact with other cellular targets, leading to phenotypes not directly related to P2X7R inhibition.[5][6][7] To investigate this, consider the following:

    • Dose-Response Experiment: Confirm that the observed effect is dose-dependent and correlates with the known IC50 of AZ10606120 for P2X7R.[5]

    • Use a Structurally Unrelated Antagonist: If a different, well-characterized P2X7R antagonist with a distinct chemical structure produces the same phenotype, it is more likely a result of P2X7R inhibition. If the effect is unique to AZ10606120, it may suggest an off-target effect.[5]

  • Cell Line Variability: The effects of P2X7R antagonists can vary significantly between different cell lines or primary cells due to differences in receptor expression levels and downstream signaling pathways.[5]

  • Experimental Conditions: Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across all experiments.

Q3: How can I confirm that the effects I'm seeing are due to P2X7R antagonism?

A3: To validate that the observed cellular phenotype is a direct result of P2X7R inhibition, you can perform several control experiments:

  • Confirm On-Target Engagement: Perform a dose-response experiment to confirm that AZ10606120 inhibits a known P2X7R-mediated event in your specific cell system, such as ATP-induced calcium influx or pore formation assessed by dye uptake.[5]

  • Rescue Experiment: If possible, overexpress the P2X7R in your cells. If the antagonist's effect is diminished or "rescued" by the increased receptor expression, it strongly suggests the effect is on-target.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research.

ParameterSpeciesValueReference
IC50 Human/Rat P2X7R~10 nM[1]
In Vitro Effective Concentration (Glioblastoma) Human1-100 µM[8]
In Vitro IC50 (U251 Glioblastoma Cells) Human17 µM[9]
SolventMaximum ConcentrationReference
Water 25 mM[2]
DMSO 100 mM[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Cell Viability and Proliferation Assay (DAPI Staining)

This protocol is adapted from studies on glioblastoma cell lines.[1][8]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
  • Incubate overnight in a humidified 37°C incubator with 5% CO₂.

2. Treatment with this compound:

  • Prepare a fresh stock solution of this compound in DMSO.
  • Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
  • Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%).
  • Include appropriate controls: untreated cells and vehicle control (medium with the same final concentration of DMSO).
  • Incubate the cells with the compound for the desired treatment period (e.g., 72 hours).[8]

3. Cell Fixation and Staining:

  • After incubation, fix the cells with a 1:1 acetone-methanol solution for 15 minutes at -20°C.[1]
  • Wash the cells with PBS.
  • Stain the cells with a 5 µM DAPI solution for 1 hour at room temperature to visualize the nuclei.[1]

4. Imaging and Analysis:

  • View the cells using a fluorescence microscope.
  • Quantify the number of DAPI-positive nuclei in multiple random fields for each treatment group to determine cell viability and proliferation.[1][8]

Protocol 2: Cytotoxicity Assessment (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[8][10]

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from the DAPI Staining protocol to seed and treat the cells with this compound.

2. Supernatant Collection:

  • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate (the "Assay Plate").[10]

3. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions of your specific LDH cytotoxicity assay kit.
  • Add 50 µL of the reaction mixture to each well of the Assay Plate containing the supernatant.[10]
  • Incubate the plate in the dark at room temperature for up to 30 minutes.[10]

4. Measurement:

  • Stop the reaction by adding 50 µL of the stop solution provided in the kit.[10]
  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the amount of LDH released.[8][10]

5. Data Analysis:

  • Normalize the data to the control conditions. Include a positive control for maximum LDH release (cells lysed with a lysis buffer).

Visualizations

P2X7R Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Conc.) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens channel NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cell_Death Cell Death (Pyroptosis) NLRP3->Cell_Death Induces IL1b Pro-IL-1β → IL-1β Pro-IL-18 → IL-18 Casp1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Promotes AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Antagonizes

Caption: P2X7R signaling pathway and the antagonistic action of AZ10606120.

Experimental Workflow for In Vitro Studies

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Glioblastoma cells) start->cell_culture treatment 2. Treatment (AZ10606120 or Vehicle) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation data_collection 4. Data Collection incubation->data_collection viability_assay Cell Viability Assay (DAPI Staining) data_collection->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release) data_collection->cytotoxicity_assay analysis 5. Data Analysis viability_assay->analysis cytotoxicity_assay->analysis end End analysis->end

Caption: A typical workflow for in vitro experiments with AZ10606120.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: AZ10606120 Dihydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical therapeutic target for a spectrum of pathologies, including inflammatory disorders, neuropathic pain, and various cancers. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers a cascade of downstream signaling events. This has spurred the development of numerous antagonists aimed at modulating its activity. This guide provides an objective comparison of AZ10606120 dihydrochloride (B599025) against other prominent P2X7R antagonists, supported by experimental data and detailed protocols.

Overview of P2X7R Signaling

Activation of the trimeric P2X7R by extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This initial ion flux can trigger several downstream pathways, including the activation of MAP kinases (p38/ERK/JNK) and the PI3K/Akt pathway.[1] Prolonged receptor stimulation leads to the formation of a large, non-selective macropore capable of passing molecules up to 900 Da.[1] A key consequence of P2X7R activation, particularly in immune cells, is the assembly of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2]

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation (<900 Da) P2X7R->Pore prolonged activation ATP extracellular ATP ATP->P2X7R binds MAPK p38/ERK/JNK MAPK Pathway Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Cell_Death Cell Death Pore->Cell_Death Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation & Release Casp1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation

Caption: P2X7R Signaling Cascade.

Comparative Analysis of P2X7R Antagonists

The landscape of P2X7R antagonists is diverse, with compounds varying in potency, selectivity, and mechanism of action. AZ10606120 is a highly potent and selective, non-competitive allosteric inhibitor of the P2X7R.[3][4] The following tables provide a quantitative comparison of AZ10606120 with other widely used P2X7R antagonists.

Table 1: Potency (IC₅₀) of P2X7R Antagonists
AntagonistHuman P2X7R (nM)Rat P2X7R (nM)Mouse P2X7R (nM)Assay Type / Reference
AZ10606120 ~10 [5]~10 [6]3 ± 1 [7]Ca²⁺ Influx / YO-PRO-1 Uptake
A-74000340[8]18[8]N/ACa²⁺ Influx
A-438079100-300[9][10]100-321[9][11]N/ACa²⁺ Influx
Brilliant Blue G (BBG)200-265[12]10-50[13]N/AElectrophysiology
Oxidized ATP (oATP)~100,000 (100 µM)173,000-285,000 (µM)[14]N/AIrreversible Antagonist
Table 2: Mechanistic and Selectivity Profile
AntagonistMechanism of ActionSelectivity ProfileKey Features
AZ10606120 Non-competitive, Allosteric[1][15]High selectivity for P2X7R over other P2X subtypes.[4][6]High potency across human, rat, and mouse species. Orally bioavailable.
A-740003Competitive[8]Selective for P2X7R over other P2X and P2Y receptors.Potent in both human and rat. Reduces neuropathic and inflammatory pain in vivo.[8]
A-438079CompetitiveSelective for P2X7R; inactive at other P2 receptors up to 10 µM.[9]Potent in human and rat. Shows antinociceptive activity in vivo.[16]
Brilliant Blue G (BBG)Non-competitive, Allosteric[1]>1000-fold selective for rat P2X7R over P2X4R.[17] Also inhibits other P2X subtypes at µM concentrations.Commonly used food dye derivative. More potent at rat P2X7R than human.
Oxidized ATP (oATP)Irreversible[9]Non-selective; can affect other ATP-binding proteins and purinergic receptors.[1]Requires long pre-incubation times. Often used as a tool compound.

Supporting Experimental Data: In Vivo Efficacy

AZ10606120 has demonstrated significant anti-tumor activity in various preclinical cancer models, often outperforming conventional chemotherapeutics.

Table 3: In Vivo Anti-Tumor Efficacy of AZ10606120
Cancer ModelAnimal ModelTreatment RegimenOutcomeReference
Glioblastoma (U251 cells)In vitro15 µM AZ10606120 vs. 50 µM Temozolomide (TMZ) for 72hAZ10606120 was significantly more effective at reducing tumor cell numbers than TMZ.[18][19]
Glioblastoma (patient-derived)In vitro1-100 µM for 72hDose-dependent depletion of tumor cells and increased cytotoxicity (LDH release).[6][20]
MesotheliomaXenograft Mouse ModelSubcutaneous or intraperitoneal injection~50% decrease in tumor size post-mortem. Inhibited tumor invasion and growth.[1]
NeuroblastomaXenograft Mouse Model (human ACN cells)Intraperitoneal injection~40% reduction in tumor mass.[1]
Pancreatic CancerMouse Model5 mg/kg i.p. every second day for 20 daysReduced pancreatic tumor growth.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize P2X7R antagonists.

In Vitro Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Preparation: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7R, THP-1 monocytes) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with an appropriate assay buffer (e.g., HBSS with Ca²⁺). Load the cells with a calcium indicator dye (e.g., Indo-1 AM at 1.5 µM) for 30-45 minutes at 37°C in the dark.[21][22]

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[21]

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the P2X7R antagonist (e.g., AZ10606120) or vehicle control for 15-30 minutes at 37°C.[23]

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a P2X7R agonist (e.g., ATP or BzATP) and immediately begin recording the change in fluorescence over time.[23]

  • Data Analysis: The inhibitory effect of the antagonist is calculated based on the reduction in the peak fluorescence signal compared to the vehicle-treated control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Caption: Calcium Influx Assay Workflow.
In Vitro Pore Formation (YO-PRO-1 Uptake) Assay

This assay quantifies the formation of the P2X7R macropore by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally cell-impermeant.[24]

  • Cell Seeding: Plate P2X7R-expressing cells in a 96-well plate 24 hours prior to the experiment.[25]

  • Medium Exchange: Replace the culture medium with an assay buffer (e.g., low divalent cation extracellular solution).[25]

  • Antagonist and Dye Incubation: Add the assay buffer containing YO-PRO-1 dye (e.g., 5 µM) and the desired concentrations of the P2X7R antagonist. Incubate for 15-20 minutes at 37°C.[25]

  • Agonist Stimulation & Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Record baseline fluorescence for several cycles. Add the P2X7R agonist (e.g., 1 mM ATP) and continue to monitor the increase in fluorescence over time as the dye enters the cells and binds to nucleic acids.[24][25]

  • Data Analysis: The rate of YO-PRO-1 uptake is determined from the slope of the fluorescence increase. The percentage of inhibition for each antagonist concentration is calculated relative to the control, and an IC₅₀ value is generated.[25]

In Vitro IL-1β Release Assay

This assay is crucial for assessing the anti-inflammatory potential of P2X7R antagonists.[26]

  • Cell Culture and Priming: Culture monocytic cells (e.g., THP-1 or primary PBMCs). Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[26]

  • Antagonist Treatment: Wash the cells to remove LPS. Pre-incubate the cells with varying concentrations of the P2X7R antagonist for 30-60 minutes.[26]

  • Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to activate the NLRP3 inflammasome and trigger IL-1β release.[26]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.[26]

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control and determine the IC₅₀ value.

Conclusion

AZ10606120 dihydrochloride stands out as a highly potent and selective P2X7R antagonist with a favorable non-competitive, allosteric mechanism of action. Its high potency across multiple species, including human and mouse, makes it a valuable tool for both in vitro and in vivo research, facilitating the translation of preclinical findings.[6][7] Quantitative data demonstrates its superiority in potency over many established antagonists like A-438079 and Brilliant Blue G, particularly for the human receptor.[6][10] Furthermore, compelling in vivo data, especially in glioblastoma models where it outperformed the standard chemotherapeutic agent temozolomide, highlights its significant therapeutic potential.[18] While compounds like A-740003 also show high potency, the extensive preclinical validation of AZ10606120 in various cancer models provides a strong rationale for its continued investigation and development.[1] Researchers should consider the specific requirements of their experimental model, including species and desired mechanism of action, when selecting the most appropriate P2X7R antagonist.

References

A Head-to-Head Battle of P2X7 Receptor Antagonists: AZ10606120 Dihydrochloride vs. A-438079

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the landscape of purinergic signaling research, the P2X7 receptor (P2X7R) has emerged as a critical therapeutic target for a myriad of pathologies, including inflammatory disorders, neuropathic pain, and cancer. The quest for potent and selective P2X7R antagonists has led to the development of numerous small molecules, among which AZ10606120 dihydrochloride (B599025) and A-438079 are prominent investigational tools. This guide provides an objective, data-driven comparison of the efficacy of these two compounds, offering researchers a comprehensive resource to inform their experimental design and drug development endeavors.

Executive Summary

AZ10606120 dihydrochloride and A-438079 are both potent antagonists of the P2X7 receptor, yet they exhibit distinct mechanisms of action. AZ10606120 is a negative allosteric modulator, binding to a site distinct from the ATP binding pocket and inducing a conformational change that inhibits receptor function.[1][2][3][4] In contrast, A-438079 acts as a competitive antagonist, directly competing with ATP for binding at the orthosteric site.[5]

In terms of potency, in vitro studies demonstrate that AZ10606120 generally exhibits a higher affinity for the P2X7 receptor, with reported IC50 values in the low nanomolar range (~10 nM), compared to A-438079, which typically has IC50 values in the range of 100-300 nM.[5][6] However, a direct in vivo comparison in a mouse model of mammary cancer revealed no significant difference in their efficacy at slowing tumor growth.[7] This highlights the complex interplay of pharmacokinetics and pharmacodynamics in determining in vivo outcomes.

The choice between these two antagonists will ultimately depend on the specific research question and experimental context. AZ10606120's allosteric mechanism may offer advantages in terms of safety and fine-tuning of receptor function, while the extensive characterization of A-438079 in various preclinical models provides a robust foundation for comparative studies.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and A-438079, providing a clear comparison of their in vitro potency across different experimental platforms.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineAgonistIC50KiReference(s)
Calcium InfluxXenopus oocytesATP~10 nM-[6]
Dye UptakeTHP-1BzATP~10 nM-[6]
Radioligand Binding-[3H]-AZ10606120-1.4 nM (Kd)[6]
Cell ProliferationU251 Glioblastoma-17 µM-[4]

Table 2: In Vitro Potency of A-438079

Assay TypeCell LineAgonistIC50KiReference(s)
Calcium InfluxHEK293BzATP123 nM, 493 nM-[6]
Calcium Influx1321N1BzATP100 nM (rat P2X7R), 300 nM (human P2X7R)-[5]
Dye UptakeTHP-1BzATP150 nM, 300 nM-[5][6]
Radioligand BindingHEK293[3H]-A-804598-68 nM[6]
IL-1β ReleaseTHP-1BzATP~125 nM (pIC50 = 6.9)-[5]

Table 3: In Vivo Efficacy Comparison in a Mammary Cancer Model

CompoundTreatment GroupOutcomeFindingReference(s)
AZ10606120Mammary tumor-bearing miceTumor GrowthTwice slower than vehicle[7]
A-438079Mammary tumor-bearing miceTumor GrowthTwice slower than vehicle[7]
Comparison AZ10606120 vs. A-438079Tumor GrowthNo significant difference in efficacy (p = 0.08)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of P2X7R antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to block the influx of calcium ions through the P2X7R channel upon agonist stimulation.

Materials:

  • HEK293 cells stably transfected with human or rat P2X7R

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X7R agonist (e.g., BzATP)

  • Test compounds (AZ10606120 or A-438079)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2X7R-expressing HEK293 cells into the 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., BzATP at its EC80 concentration) and immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.

IL-1β Release Assay

This assay quantifies the inhibition of P2X7R-mediated release of the pro-inflammatory cytokine IL-1β from immune cells.

Materials:

  • THP-1 human monocytic cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for cell priming

  • P2X7R agonist (e.g., BzATP)

  • Test compounds (AZ10606120 or A-438079)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Priming: Culture THP-1 cells and prime with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of the test antagonist for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G P2X7 Receptor Signaling and Antagonist Intervention cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor Orthosteric Site Allosteric Site ATP->P2X7R:ortho Binds A-438079 A-438079 A-438079->P2X7R:ortho Competitively Blocks AZ10606120 AZ10606120 AZ10606120->P2X7R:allo Allosterically Inhibits Ion_Channel_Opening Ion Channel Opening (Na⁺, Ca²⁺ influx; K⁺ efflux) P2X7R->Ion_Channel_Opening Pore_Formation Macromolecular Pore Formation Ion_Channel_Opening->Pore_Formation NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Channel_Opening->NLRP3_Inflammasome MAPK_Activation MAPK Pathway Activation Ion_Channel_Opening->MAPK_Activation Cellular_Responses Cellular Responses (Inflammation, Apoptosis, etc.) Pore_Formation->Cellular_Responses Caspase-1 Caspase-1 Activation NLRP3_Inflammasome->Caspase-1 IL-1beta_Release IL-1β Release Caspase-1->IL-1beta_Release IL-1beta_Release->Cellular_Responses MAPK_Activation->Cellular_Responses

Caption: P2X7R signaling and points of antagonist intervention.

G Experimental Workflow for P2X7R Antagonist Evaluation Start Start Cell_Culture Culture P2X7R-expressing cells (e.g., HEK293, THP-1) Start->Cell_Culture Assay_Selection Select Assay (Calcium Influx, IL-1β Release, etc.) Cell_Culture->Assay_Selection Compound_Prep Prepare serial dilutions of AZ10606120 and A-438079 Assay_Selection->Compound_Prep Cell_Treatment Treat cells with antagonists Compound_Prep->Cell_Treatment Agonist_Stimulation Stimulate with P2X7R agonist (e.g., ATP, BzATP) Cell_Treatment->Agonist_Stimulation Data_Acquisition Measure response (Fluorescence, ELISA) Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate % inhibition and IC50 values Data_Acquisition->Data_Analysis Comparison Compare efficacy and potency Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for evaluating P2X7R antagonist efficacy.

References

A Comparative Guide to the In Vitro Validation of P2X7R Inhibition by AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AZ10606120 dihydrochloride (B599025) with other common P2X7 receptor (P2X7R) antagonists. It includes supporting experimental data, detailed methodologies for key in vitro validation assays, and visualizations of the P2X7R signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on P2X7R-targeted therapies.

Introduction to P2X7R and AZ10606120 Dihydrochloride

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells and increasingly implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1] Activation of P2X7R by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to ion flux, and in a sustained activation state, the formation of a larger pore that allows the passage of molecules up to 900 Da.[2][3] This activation initiates downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[3][4]

This compound is a potent and selective antagonist of the P2X7 receptor.[5][6] It exhibits high affinity for both human and rat P2X7R and acts as a non-competitive, allosteric inhibitor.[7][8] Its specificity and potency make it a valuable tool for studying the physiological and pathological roles of P2X7R and a potential therapeutic agent.[7][9]

Comparative Analysis of P2X7R Antagonists

The efficacy of this compound is best understood in comparison to other well-characterized P2X7R antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common inhibitors against human and rat P2X7R, providing a quantitative basis for comparison.

AntagonistTypeHuman P2X7R IC50Rat P2X7R IC50Reference
AZ10606120 Allosteric Antagonist~10 nM~10 nM[5][6][10]
A-740003 Competitive Antagonist40 nM18 nM[10][11]
A-438079 Competitive Antagonist~130-300 nM100-321 nM[1][12][13][14]
JNJ-47965567 Non-competitive Antagonist~5 nM (pIC50 = 8.3)~63 nM (pIC50 = 7.2)[15][16]
KN-62 Non-competitive Antagonist~15 nM0.9 µM (Ki for CaMK-II)[1][10]
In Vitro Assays for Validating P2X7R Inhibition

Several in vitro assays are routinely employed to validate the inhibitory activity of compounds like AZ10606120 on P2X7R function. These assays typically measure one of the key events following receptor activation: ion flux, pore formation, or downstream inflammatory signaling.

  • Calcium Flux Assay: This is a primary functional assay that measures the influx of extracellular calcium upon P2X7R activation by an agonist (e.g., ATP or BzATP). The change in intracellular calcium concentration is monitored using fluorescent calcium indicators like Fluo-4.[14] A potent antagonist will significantly reduce or abolish this calcium signal.

  • Pore Formation (Dye Uptake) Assay: Sustained activation of P2X7R leads to the formation of a large pore. This can be assessed by measuring the uptake of fluorescent dyes such as YO-PRO-1 (MW ~629 Da) or ethidium (B1194527) bromide (MW ~394 Da), which are normally membrane-impermeant.[7][17] Inhibition of dye uptake in the presence of an agonist demonstrates the antagonist's ability to block pore formation.

  • Cytokine Release Assay: P2X7R activation is a key step in the processing and release of pro-inflammatory cytokines, particularly IL-1β, from immune cells like macrophages and monocytes (e.g., THP-1 cell line).[18] This assay typically involves priming the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression, followed by stimulation with a P2X7R agonist. The amount of IL-1β released into the supernatant is then quantified by ELISA.[11]

  • Cytotoxicity (LDH Release) Assay: Excessive or prolonged P2X7R activation can lead to cell death. The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a common indicator of cytotoxicity.[8][19] In some contexts, P2X7R antagonists have been shown to induce cytotoxicity in cancer cells, an effect that can be quantified by measuring LDH release.[20][21]

Experimental Protocols

Protocol: Calcium Flux Assay for P2X7R Inhibition

This protocol describes a method to assess the inhibitory effect of AZ10606120 on agonist-induced calcium influx in a cell line recombinantly expressing P2X7R (e.g., HEK293-P2X7R) or a cell line endogenously expressing the receptor (e.g., THP-1).

Materials:

  • HEK293 cells stably expressing human or rat P2X7R.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Poly-D-lysine coated, black, clear-bottom 96-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • P2X7R agonist: Benzoylbenzoyl-ATP (BzATP).

  • P2X7R antagonist: this compound and other comparators.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • One day before the experiment, seed the P2X7R-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added at 2.5 mM.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Pre-incubation:

    • During the dye loading incubation, prepare serial dilutions of AZ10606120 and other test antagonists in Assay Buffer at 2x the final desired concentration. Include a vehicle control (e.g., DMSO).

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

    • Leave 100 µL of Assay Buffer in each well.

    • Add 100 µL of the 2x antagonist solutions to the corresponding wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Measurement:

    • Prepare a 5x solution of the P2X7R agonist (e.g., BzATP) in Assay Buffer. The final concentration should be around the EC80 to ensure a robust signal.

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 50 µL of the 5x agonist solution to each well.

    • Continue to record fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a maximally effective concentration of a known antagonist or no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X7R Signaling Pathway

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R_inactive P2X7R (Inactive) P2X7R_active P2X7R (Active Channel/Pore) P2X7R_inactive->P2X7R_active High [ATP]ext Pannexin1 Pannexin-1 P2X7R_active->Pannexin1 Association Ca_ion Ca²⁺ Influx P2X7R_active->Ca_ion Na_ion Na⁺ Influx P2X7R_active->Na_ion K_efflux K⁺ Efflux P2X7R_active->K_efflux ATP ATP ATP->P2X7R_inactive Antagonist AZ10606120 Antagonist->P2X7R_inactive Inhibition NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: P2X7R signaling cascade upon ATP binding and its allosteric inhibition by AZ10606120.

Experimental Workflow for In Vitro P2X7R Inhibition Assay

P2X7R_Workflow start Start plate_cells 1. Seed P2X7R-expressing cells in 96-well plate start->plate_cells incubate1 2. Incubate Overnight plate_cells->incubate1 load_dye 3. Load cells with fluorescent indicator (e.g., Fluo-4) incubate1->load_dye wash_cells 4. Wash to remove extracellular dye load_dye->wash_cells add_antagonist 5. Pre-incubate with AZ10606120 / Alternatives wash_cells->add_antagonist read_baseline 6. Measure baseline fluorescence add_antagonist->read_baseline add_agonist 7. Add P2X7R agonist (e.g., BzATP) read_baseline->add_agonist read_response 8. Record fluorescence change add_agonist->read_response analyze 9. Analyze data and calculate IC50 read_response->analyze end End analyze->end

Caption: A typical workflow for validating P2X7R inhibition using a calcium flux assay.

References

AZ10606120 Dihydrochloride: A Comparative Guide to its Specificity as a P2X Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ10606120 dihydrochloride (B599025) with other P2X antagonists, focusing on its specificity and performance. The information is supported by experimental data to assist researchers in making informed decisions for their studies.

Unparalleled Specificity of AZ10606120 for the P2X7 Receptor

AZ10606120 dihydrochloride is a potent and highly selective antagonist of the P2X7 receptor (P2X7R). It exhibits a high affinity for both human and rat P2X7 receptors, with IC50 values of approximately 10 nM. Notably, its selectivity for P2X7R is over 1000-fold higher compared to other P2X receptor subtypes. This exceptional specificity minimizes off-target effects, making it a valuable tool for investigating the specific roles of the P2X7 receptor in various physiological and pathological processes. AZ10606120 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site.

Quantitative Comparison of P2X Antagonist Specificity

The following tables summarize the inhibitory potency (IC50/Ki values) of this compound and other commonly used P2X antagonists across various P2X receptor subtypes. This data highlights the superior selectivity of AZ10606120 for the P2X7 receptor.

Table 1: Potency of this compound

Receptor SubtypeSpeciesPotency (IC50/KD)
P2X7Human~10 nM (IC50), 1.4 nM (KD)
P2X7Rat~10 nM (IC50), 19 nM (KD)
Other P2X Subtypes-Little to no effect

Table 2: Comparative Potency of Various P2X Antagonists

AntagonistP2X1 (µM)P2X2 (µM)P2X3 (µM)P2X2/3 (µM)P2X4 (µM)P2X5 (µM)P2X7 (µM)
AZ10606120 >100>100>100>100>100>100~0.01
PPADS~1-2.6~1-2.6~1-2.6-~30-42~1-2.6~1-3
Suramin~10-30>50~10-30->100-300-~40-250
A-317491>10>100.022-0.092 (Ki)0.009 (Ki)>10>10>10
TNP-ATP~0.006>1~0.0009~0.007~17-93->1

Experimental Protocols

The determination of antagonist potency and selectivity is primarily achieved through functional assays such as calcium imaging, electrophysiological recordings, and specific dye uptake assays for the P2X7 receptor.

Calcium Imaging Assay for P2X Receptor Antagonism

This method measures changes in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation and its inhibition by an antagonist.

Protocol:

  • Cell Preparation: Culture cells stably or transiently expressing the P2X receptor subtype of interest in 96-well plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour.

  • Washing: Wash the cells multiple times with a suitable buffer to remove excess dye.

  • Antagonist Incubation: Add the antagonist (e.g., AZ10606120) at various concentrations to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition: Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence for a short period (e.g., 10 seconds). Then, add a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) to the wells.

  • Data Analysis: Measure the fluorescence intensity over time. The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium influx in the presence and absence of the antagonist. Calculate IC50 values by plotting the concentration-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity of P2X receptors in response to an agonist and its subsequent inhibition by an antagonist.

Protocol:

  • Cell Preparation: Plate cells expressing the target P2X receptor on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and continuously perfuse with an extracellular solution.

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Apply a specific concentration of a P2X agonist (e.g., ATP) to elicit an inward current.

  • Antagonist Application: After the current returns to baseline, pre-apply the antagonist for a set duration (e.g., 20 minutes) before co-applying the agonist and antagonist.

  • Data Analysis: Record the resulting current and compare it to the control agonist-induced current to determine the percentage of inhibition. Repeat with a range of antagonist concentrations to generate a concentration-response curve and calculate the IC50 value.

P2X7 Receptor Dye Uptake Assay

The P2X7 receptor is unique in its ability to form a large pore upon prolonged activation, allowing the uptake of fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide.

Protocol:

  • Cell Seeding: Seed cells endogenously or recombinantly expressing P2X7 receptors (e.g., J774.G8 or HEK293-P2X7) into a 96-well plate.

  • Antagonist Incubation: Incubate the cells with varying concentrations of the P2X7 antagonist (e.g., AZ10606120) for a specified time (e.g., 15 minutes at 37°C).

  • Agonist and Dye Addition: Add a high concentration of ATP (agonist) to stimulate the P2X7 receptor, followed by the addition of a fluorescent dye (e.g., YO-PRO-1 or Propidium Iodide).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The inhibition of dye uptake in the presence of the antagonist is a measure of its potency. Calculate the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflow

P2X Receptor Signaling Pathway

Activation of P2X receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This ion flux causes membrane depolarization, which can trigger various downstream signaling events, including the activation of the ERK1/2 pathway, ultimately influencing cellular functions like inflammation, proliferation, and cell death.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds Na_Ca_Influx Na+ / Ca2+ Influx P2X_Receptor->Na_Ca_Influx Opens Channel K_Efflux K+ Efflux P2X_Receptor->K_Efflux Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization K_Efflux->Depolarization Downstream_Signaling Downstream Signaling (e.g., ERK1/2 activation) Depolarization->Downstream_Signaling Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream_Signaling->Cellular_Response

Caption: P2X Receptor Signaling Pathway

Experimental Workflow for Antagonist Specificity Screening

The following diagram illustrates a typical workflow for screening and characterizing the specificity of a P2X antagonist.

Antagonist_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., P2X7 Dye Uptake Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Panel Selectivity Panel (Assays for other P2X subtypes) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Comparison Selectivity_Panel->Data_Analysis End End: Selective Antagonist Data_Analysis->End

Caption: P2X Antagonist Specificity Screening Workflow

A Comparative Guide to P2X7 Receptor Antagonists: Alternatives to AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammation, immune responses, pain, and cell death. Its involvement in a range of pathologies, including neurodegenerative diseases, chronic pain, and cancer, has made it an attractive therapeutic target. AZ10606120 dihydrochloride (B599025) is a potent and selective P2X7R antagonist known for its anti-tumor and anti-depressant effects in preclinical models. However, the landscape of P2X7R blockade is diverse, with numerous alternative compounds offering different pharmacological profiles.

This guide provides an objective comparison of prominent alternatives to AZ10606120, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific studies.

Comparative Analysis of P2X7R Antagonists

The selection of a P2X7R antagonist often depends on the specific research question, considering factors like species selectivity, mechanism of action, and pharmacokinetic properties such as CNS penetration. AZ10606120 is a selective allosteric inhibitor with an IC50 of approximately 10 nM for human and rat receptors. The following tables summarize the quantitative data for several key alternatives.

Table 1: Potency and Mechanism of Action of P2X7R Antagonists

Compound Type Mechanism of Action Human Potency Rat Potency Mouse Potency
AZ10606120 Synthetic Selective, Allosteric Antagonist IC50: ~10 nM IC50: ~10 nM N/A
A-804598 Synthetic Competitive Antagonist IC50: 11 nM IC50: 10 nM IC50: 9 nM
JNJ-54175446 Synthetic Selective Antagonist pIC50: 8.46 pIC50: 8.81 pIC50: 7.8
GSK1482160 Synthetic Negative Allosteric Modulator pIC50: 8.5 pIC50: 6.5 N/A
CE-224,535 Synthetic Selective Antagonist IC50: 1.4 nM* N/A N/A
A-740003 Synthetic Competitive Antagonist IC50: 40 nM IC50: 18 nM N/A
KN-62 Synthetic Non-competitive Antagonist IC50: ~15 nM N/A N/A
Brilliant Blue G Dye Non-competitive Antagonist Lower Potency pIC50: 5.1 N/A
Oxidized ATP ATP Analog Irreversible, Non-selective Antagonist Broad Activity Broad Activity Broad Activity

Note: Potency for CE-224,535 is based on inhibition of IL-1β release.

Table 2: Key Properties and Applications of P2X7R Antagonists

Compound CNS Penetrant Key Features & Applications
AZ10606120 Yes Anti-tumor activity in glioblastoma and neuroblastoma models.
A-804598 Yes High affinity across human, rat, and mouse; used as a radioligand.
JNJ-54175446 Yes In clinical development for Major Depressive Disorder.
GSK1482160 Yes Orally active; can be radiolabeled for PET imaging of neuroinflammation.
CE-224,535 No Developed for rheumatoid arthritis; failed to show efficacy in a Phase II trial.
A-740003 No Reduces inflammatory and neuropathic pain in animal models.
KN-62 Yes Also a CaMK-II inhibitor; blocks ATP-induced cancer cell migration.
Brilliant Blue G Yes Lower selectivity (also blocks P2X4R); anti-tumor and anti-depressant effects shown.

| Oxidized ATP | No | Irreversible and non-selective; historical tool with off-target effects. |

In-Depth Compound Profiles

A-804598

A-804598 is a potent, competitive antagonist with nearly equivalent high affinity for human, rat, and mouse P2X7 receptors. Its ability to penetrate the CNS makes it a valuable tool for investigating the role of P2X7R in neurological disorders. It has been shown to effectively block agonist-induced IL-1β release and dye uptake in human THP-1 cells and to protect microglia from ATP-induced cytotoxicity. Its high selectivity over other P2X and P2Y receptors minimizes the potential for off-target effects.

JNJ-54175446

This brain-penetrant antagonist is currently under investigation by Janssen Pharmaceuticals for the treatment of major depressive disorder, highlighting the therapeutic interest in targeting neuroinflammation via P2X7R. It potently blocks human and rat P2X7R and effectively attenuates the release of pro-inflammatory cytokines IL-1β and IL-18 from microglia. Clinical trial data suggest the compound is well-tolerated and can suppress peripheral IL-1β release.

GSK1482160

GSK1482160 is an orally active, CNS-penetrant negative allosteric modulator. This means it reduces the efficacy of ATP at the receptor without directly competing for the binding site. Its most notable feature is its successful use as a radioligand ([11C]GSK1482160) for PET imaging, allowing for in vivo visualization and quantification of P2X7R expression, a key biomarker for neuroinflammation. Preclinically, it has demonstrated efficacy comparable to standard-of-care analgesics in models of inflammatory and neuropathic pain.

CE-224,535

Developed as a potential treatment for rheumatoid arthritis, CE-224,535 is a highly potent and selective P2X7R antagonist. While it showed excellent pharmacokinetics and safety in early studies, it ultimately failed to demonstrate efficacy over placebo in a Phase II clinical trial for patients with rheumatoid arthritis. Its development highlights the challenges of translating preclinical efficacy in P2X7R antagonism to clinical success in complex inflammatory diseases.

Signaling Pathways and Experimental Designs

Understanding the downstream consequences of P2X7R activation is crucial for interpreting experimental data. Antagonists are designed to block various points in this cascade.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Channel Opening Pore Macropore Formation P2X7R->Pore Prolonged Activation ATP High Extracellular ATP ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-IL-1β / Pro-IL-18 → IL-1β / IL-18 (Release) Casp1->Cytokines Cleaves Cell_Death Cell Death (Apoptosis/Pyroptosis) Pore->Cell_Death Antagonist P2X7R Antagonists (e.g., AZ10606120) Antagonist->P2X7R Blocks

Caption: P2X7R Signaling Pathway and Point of Antagonism.

Experimental Protocols

The efficacy of P2X7R antagonists is typically evaluated using a set of standard in vitro assays. The workflows for two key experiments are detailed below.

1. Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a primary event in P2X7R activation.

Calcium_Assay_Workflow A 1. Plate cells expressing P2X7R (e.g., HEK293, THP-1) B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate cells with varying concentrations of P2X7R antagonist B->C D 4. Add P2X7R agonist (e.g., ATP or BzATP) C->D E 5. Measure fluorescence intensity (e.g., using FLIPR) D->E F 6. Calculate IC50 value from dose-response curve E->F

Caption: Workflow for a Calcium Influx Functional Assay.

Methodology Detail: Cells recombinantly expressing P2X7R or endogenously expressing the receptor (like THP-1 monocytes) are seeded in microplates. They are then loaded with a fluorescent calcium indicator. The antagonist is added at various concentrations for a defined pre-incubation period. A fluorescent plate reader then measures baseline fluorescence before injecting a P2X7R agonist, like Benzoylbenzoyl-ATP (BzATP), and continuously monitoring the change in fluorescence. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, from which an IC50 value is calculated.

2. IL-1β Release Assay

This assay assesses the functional downstream consequence of P2X7R blockade by measuring the inhibition of pro-inflammatory cytokine release.

IL1B_Assay_Workflow A 1. Prime immune cells (e.g., THP-1 monocytes, primary microglia) with LPS to induce Pro-IL-1β expression B 2. Incubate primed cells with varying concentrations of P2X7R antagonist A->B C 3. Stimulate cells with a P2X7R agonist (e.g., ATP) B->C D 4. Collect cell supernatant C->D E 5. Quantify IL-1β concentration in supernatant using ELISA D->E F 6. Calculate IC50 value from dose-response curve E->F

A Head-to-Head Comparison of P2X7R Inhibitors in Glioma Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of glioma therapeutics, the P2X7 receptor (P2X7R) has emerged as a promising, albeit multifaceted, target. This guide provides a head-to-head comparison of key P2X7R inhibitors that have been evaluated in preclinical glioma models, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

The role of P2X7R in glioma is complex, with evidence suggesting its involvement in both tumor promotion and suppression, depending on the specific context and model.[1][2] Activation of P2X7R by its endogenous ligand, ATP, which is often found at high concentrations in the tumor microenvironment, can trigger downstream signaling pathways that influence glioma cell proliferation, migration, and immune responses.[3][4] Consequently, a range of small molecule inhibitors targeting P2X7R have been investigated for their therapeutic potential. This guide focuses on a comparative analysis of some of the most studied inhibitors: AZ10606120, Brilliant Blue G (BBG), A438079, and oxidized ATP (oATP).

In Vitro Efficacy of P2X7R Inhibitors in Glioma Cell Lines

The in vitro potency of P2X7R inhibitors is a critical initial determinant of their potential therapeutic utility. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds in various glioma cell lines. It is important to note that direct comparative studies are limited, and experimental conditions can vary between studies.

InhibitorCell LineAssayIC50Reference
AZ10606120 U251Cell Viability17 µM[5][6]
Brilliant Blue G (BBG) U251Cell ViabilityNo significant reduction at 20 µM[7][8]
A438079 Glioma Stem CellsEMT Marker ExpressionEffective at reversing BzATP-induced effects[9]
oxidized ATP (oATP) U251Cell ViabilityNo significant reduction at 250 µM[7][8]

In Vivo Anti-Tumor Activity of P2X7R Inhibitors in Glioma Models

Preclinical in vivo studies are essential for evaluating the therapeutic potential of P2X7R inhibitors in a more physiologically relevant setting. The table below summarizes the reported effects of these inhibitors on tumor growth in various glioma animal models.

InhibitorGlioma ModelAnimal ModelAdministration RouteEffect on Tumor GrowthReference
Brilliant Blue G (BBG) C6MouseIntravenous52% reduction in tumor size[1]
AZ10606120 U251, Human Glioma SamplesNot SpecifiedIn vitro treatmentMore effective than temozolomide (B1682018) at inhibiting proliferation[7][8]
oxidized ATP (oATP) CT26 (P2X7R transfected)MouseIntratumoralSignificant reduction in tumor growth and size[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

P2X7R_Signaling_Pathway P2X7R Signaling Pathway in Glioma ATP ATP P2X7R P2X7R ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx MEK_ERK MEK/ERK Pathway Ca_influx->MEK_ERK Activates Proliferation Cell Proliferation MEK_ERK->Proliferation Migration Cell Migration MEK_ERK->Migration Inhibitors P2X7R Inhibitors (AZ10606120, BBG, A438079) Inhibitors->P2X7R Inhibits

Caption: P2X7R signaling in glioma.

Experimental_Workflow Experimental Workflow for Evaluating P2X7R Inhibitors In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Migration_Assay Migration/Invasion Assay (e.g., Wound Healing) In_Vitro->Migration_Assay Western_Blot Western Blot (Signaling Pathways) In_Vitro->Western_Blot In_Vivo In Vivo Studies Orthotopic_Model Orthotopic Glioma Model In_Vivo->Orthotopic_Model Tumor_Growth Tumor Growth Monitoring (e.g., Bioluminescence) Orthotopic_Model->Tumor_Growth Histology Histological Analysis Tumor_Growth->Histology

Caption: Workflow for P2X7R inhibitor evaluation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments cited in the evaluation of P2X7R inhibitors in glioma models.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of P2X7R inhibitors on the viability and proliferation of glioma cells.

Materials:

  • Glioma cell lines (e.g., U251, U87, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • P2X7R inhibitors (e.g., AZ10606120, BBG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the P2X7R inhibitors in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include vehicle-treated wells as a control.

  • Incubate the plates for the desired treatment period (e.g., 72 hours).[7][8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10]

In Vivo Orthotopic Glioma Model

Objective: To evaluate the in vivo efficacy of P2X7R inhibitors on glioma tumor growth in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Glioma cells engineered to express a reporter gene (e.g., luciferase)

  • Stereotactic apparatus

  • Hamilton syringe

  • P2X7R inhibitor formulation for in vivo administration

  • Bioluminescence imaging system

Procedure:

  • Culture and harvest the luciferase-expressing glioma cells. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthetize the mice and secure them in the stereotactic apparatus.

  • Create a small burr hole in the skull at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a depth of 3-4 mm using a Hamilton syringe.

  • Suture the scalp incision and allow the animals to recover.

  • Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).

  • Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

  • Administer the P2X7R inhibitor or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous).

  • Continue to monitor tumor growth and the general health of the animals.

  • At the end of the study, euthanize the animals and harvest the brains for histological and molecular analysis.[11][12]

Conclusion

The available preclinical data suggest that targeting P2X7R with specific inhibitors, particularly AZ10606120, holds promise as a therapeutic strategy for glioma. However, the conflicting reports on the role of P2X7R underscore the need for further research to delineate the precise mechanisms and contexts in which its inhibition is beneficial. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating more standardized and comparable future investigations. A deeper understanding of the nuanced role of P2X7R and a direct head-to-head comparison of a wider range of inhibitors in standardized preclinical models will be crucial for the successful clinical translation of P2X7R-targeted therapies for glioma.

References

Comparative Analysis of AZ10606120 Dihydrochloride's Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides an objective comparison of the anti-tumor effects of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist, against other alternative compounds. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

AZ10606120 dihydrochloride has demonstrated significant anti-proliferative effects in preclinical studies, particularly in glioma models. This guide will delve into the quantitative data supporting its efficacy, compare it with other P2X7 receptor antagonists and a standard-of-care chemotherapeutic agent, and provide detailed experimental methodologies to aid in the replication and further investigation of these findings.

Comparative Efficacy of Anti-Tumor Agents

The following table summarizes the anti-proliferative effects of this compound and its comparators in various cancer cell lines.

CompoundTargetCell LineEfficacy (IC50 or Effective Concentration)Citation(s)
This compound P2X7 ReceptorU251 (Glioblastoma)5 µM and 25 µM significantly reduce cell number[1]
P2X7 ReceptorHuman Glioma Samples15 µM significantly reduces tumor cell number[1]
P2X7 ReceptorGlioblastoma Stem CellsSignificantly depletes GSC numbers[2]
Temozolomide DNA Alkylating AgentU251 (Glioblastoma)Median IC50: 176.50 µM (72h)[3]
T98G (Glioblastoma)Median IC50: 438.3 µM (72h)[3]
Patient-derived Glioma CellsMedian IC50: 220 µM (72h)[3]
A-438079 P2X7 ReceptorHCT-116 (Colorectal)10 µM inhibits proliferation[4]
SW620 (Colorectal)10 µM inhibits proliferation[4]
1321N1 (Astrocytoma)IC50: 321 nM (for calcium influx)[5]
Brilliant Blue G (BBG) P2X7 ReceptorC6 (Glioma)Reduces tumor size by 52% in vivo (50 mg/kg)[6]
Oxidized ATP (oATP) P2X7 ReceptorCT26 (Colon Carcinoma)Reduces tumor growth in vivo[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Proliferation Assay (DAPI Staining for AZ10606120 and Temozolomide)

This protocol is adapted from studies investigating the anti-proliferative effects of AZ10606120 and Temozolomide on glioma cells.[1]

  • Cell Culture: U251 human glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 5 µM, 15 µM, 25 µM), Temozolomide (e.g., 50 µM), or a vehicle control.

  • Incubation: The treated cells are incubated for 72 hours.

  • Fixation: After incubation, the cells are fixed with a 1:1 solution of acetone (B3395972) and methanol (B129727) for 15 minutes at -20°C.

  • Staining: The fixed cells are then stained with 4′,6-diamidino-2-phenylindole (DAPI) solution to visualize the nuclei.

  • Quantification: The number of DAPI-positive nuclei is counted using a fluorescence microscope. The cell count in treated wells is compared to the control wells to determine the reduction in cell proliferation.

MTT Assay for Cell Viability (General Protocol for Temozolomide)

This is a general protocol for assessing cell viability after treatment with chemotherapeutic agents like Temozolomide.[3][7]

  • Cell Seeding: Cancer cells (e.g., U251, T98G) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Application: The following day, the culture medium is replaced with fresh medium containing a range of concentrations of the test compound (e.g., Temozolomide).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Ca2_influx Ca2+ Influx P2X7R->Ca2_influx K_efflux K+ Efflux P2X7R->K_efflux PI3K PI3K Ca2_influx->PI3K NFkB NF-κB Ca2_influx->NFkB MAPK MAPK (ERK, JNK, p38) Ca2_influx->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Inflammation

Caption: P2X7 Receptor Signaling Pathway in Cancer.

Experimental_Workflow cluster_assays Cell Viability/Proliferation Assays Start Start: Cancer Cell Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with AZ10606120 or Alternatives Seeding->Treatment Incubation Incubate for Specified Duration (e.g., 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay DAPI_Staining DAPI Staining Incubation->DAPI_Staining Data_Analysis Data Analysis: Determine IC50/ Cell Count Reduction MTT_Assay->Data_Analysis DAPI_Staining->Data_Analysis Conclusion Conclusion: Compare Efficacy Data_Analysis->Conclusion

Caption: Workflow for Evaluating Anti-Tumor Effects.

Discussion

The compiled data indicates that this compound is a highly potent inhibitor of the P2X7 receptor and demonstrates significant anti-proliferative activity against glioma cells, including cancer stem cells.[1][2] Notably, in U251 glioblastoma cells, AZ10606120 was found to be more effective at inhibiting tumor cell proliferation than the standard chemotherapeutic agent, temozolomide.[1] This suggests that targeting the P2X7 receptor with AZ10606120 could be a promising therapeutic strategy for gliomas.

The P2X7 receptor, when activated by extracellular ATP, triggers downstream signaling cascades involving PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are crucial for cell proliferation, survival, and inflammation.[8][9][10] By antagonizing this receptor, AZ10606120 effectively disrupts these pro-tumorigenic signals.

Further research is warranted to explore the full potential of AZ10606120 in a broader range of cancer types and to evaluate its efficacy and safety in in vivo models and eventually in clinical settings. The detailed protocols and comparative data provided in this guide aim to facilitate such future investigations.

References

AZ10606120 Dihydrochloride: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZ10606120 dihydrochloride (B599025) is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1][2][3] This guide provides a comprehensive comparison of AZ10606120's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies, to assist researchers in its effective application.

High Selectivity for the P2X7 Receptor

AZ10606120 is consistently reported to be a non-competitive, negative allosteric modulator of the P2X7R with a high degree of selectivity.[1][4] Studies have demonstrated that it binds to the P2X7R with an IC50 of approximately 10 nM.[1] A key characteristic of AZ10606120 is its remarkable selectivity for the P2X7R over other subtypes of the P2X receptor family.[2][5]

One study highlighted that AZ10606120 exhibits over 1000-fold greater selectivity for the P2X7R compared to other P2X receptors.[1] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects mediated by other P2X channels, thereby enabling more precise investigation of P2X7R function.

While extensive cross-reactivity data from broad screening panels against a wide range of unrelated receptors (such as GPCRs and kinases) are not publicly available, the existing literature strongly supports the high selectivity of AZ10606120 for its primary target.

Comparison with Other P2X7R Antagonists

To provide a clearer perspective on its performance, the following table compares the inhibitory potency of AZ10606120 with other commonly used P2X7R antagonists.

AntagonistIC50 for P2X7RSelectivity Profile
AZ10606120 ~10 nM [1]Over 1000-fold selective for P2X7R over other P2X receptors. [1]
Brilliant Blue G (BBG)~200 nM[1]Non-selective, also known to inhibit other P2X receptors.
Oxidized ATP (oATP)High µM rangeIrreversible antagonist with known off-target effects.
A-74000318-40 nMPotent and selective P2X7R antagonist.
JNJ-47965567~30 nMPotent and selective P2X7R antagonist.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. As a non-competitive antagonist, AZ10606120 binds to an allosteric site on the receptor, preventing these downstream effects.[2]

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux Cell_Death Pore Formation & Cell Death P2X7R->Cell_Death Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 NFkB NF-κB Activation Ca_influx->NFkB MAPK MAPK Signaling (ERK, p38) Ca_influx->MAPK Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-18) NLRP3->Cytokine_Release Gene_Expression Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric)

P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120

Experimental Protocols

The selectivity and potency of AZ10606120 are typically assessed using functional assays that measure the consequences of P2X7R activation.

YO-PRO-1 Uptake Assay

This assay is a common method to assess P2X7R-mediated pore formation.

Principle: Prolonged activation of P2X7R leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. The fluorescent dye YO-PRO-1 can enter the cell through this pore and intercalate with DNA, leading to a significant increase in fluorescence. Antagonists of P2X7R will inhibit this dye uptake.[2]

Protocol:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7R, or cell lines endogenously expressing the receptor like THP-1 or J774A.1) in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of AZ10606120 or other test compounds for a specified period (e.g., 15-30 minutes).

  • Dye and Agonist Addition: Add YO-PRO-1 dye to the wells, followed by the addition of a P2X7R agonist, such as ATP or BzATP, at a concentration known to induce pore formation (typically in the high micromolar to millimolar range).[2]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of AZ10606120 is determined by quantifying the reduction in YO-PRO-1 uptake in the presence of the antagonist compared to the agonist-only control. IC50 values are calculated from concentration-response curves.

YO_PRO_1_Workflow cluster_workflow YO-PRO-1 Uptake Assay Workflow Cell_Plating Plate P2X7R-expressing cells in 96-well plate Compound_Incubation Pre-incubate with AZ10606120 Cell_Plating->Compound_Incubation Dye_Agonist_Addition Add YO-PRO-1 and P2X7R agonist (ATP/BzATP) Compound_Incubation->Dye_Agonist_Addition Fluorescence_Measurement Measure fluorescence over time Dye_Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate % inhibition and IC50 Fluorescence_Measurement->Data_Analysis

References

Comparative Guide to the Synergistic Potential of AZ10606120 Dihydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of the selective P2X7 receptor antagonist, AZ10606120 dihydrochloride (B599025), when used in combination with other anticancer agents. The content is based on available preclinical experimental data and aims to inform researchers on the potential synergistic or additive effects of this compound in cancer treatment.

Executive Summary

AZ10606120 dihydrochloride is a potent antagonist of the P2X7 receptor, a key player in the tumor microenvironment. While preclinical studies have demonstrated its efficacy as a monotherapy in reducing tumor growth, its synergistic potential with conventional chemotherapy is an area of active investigation. This guide focuses on a key study investigating the combination of this compound with temozolomide (B1682018) (TMZ), the standard-of-care chemotherapy for glioblastoma. The findings indicate that while this compound is more effective than TMZ in inducing tumor cell death in vitro, the combination of the two drugs does not produce a synergistic effect.

Comparative Efficacy: Monotherapy vs. Combination Therapy

A pivotal in vitro study on human glioblastoma cell lines and patient-derived primary cultures provides a direct comparison of this compound and temozolomide.

Key Findings:
  • Superior Monotherapy Efficacy of this compound: In both U251 human glioblastoma cells and primary glioblastoma cultures, this compound as a single agent demonstrated significantly greater tumor cell killing compared to temozolomide.[1][2][3][4]

  • Lack of Synergy with Temozolomide: The combination of this compound and temozolomide did not result in a synergistic or additive effect in reducing glioblastoma cell numbers.[1][2][3][4] The anti-tumor effect of the combination was comparable to that of this compound alone.

Quantitative Data Summary

The following table summarizes the comparative effects on cell viability and cytotoxicity in human glioblastoma cells treated for 72 hours.

Treatment GroupU251 Cell Viability (% of Control)Primary Glioblastoma Cell Viability (% of Control)Primary Glioblastoma LDH Release (Cytotoxicity) (% of Control)
Control100%100%100%
AZ10606120 (15 µM)Significantly lower than Control and TMZSignificantly lower than ControlSignificantly higher than Control and TMZ
Temozolomide (50 µM)Significantly lower than ControlVariable, not significantly different from ControlNot significantly different from Control
AZ10606120 + TMZSignificantly lower than Control and TMZ (similar to AZ10606120 alone)Significantly lower than Control (similar to AZ10606120 alone)Not reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Proliferation Assay

This protocol outlines the method used to assess the impact of this compound and temozolomide on the viability and proliferation of glioblastoma cells.

1. Cell Culture:

  • U251 human glioblastoma cells and patient-derived primary glioblastoma cultures were maintained in appropriate culture media.
  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

2. Drug Treatment:

  • Cells were treated with this compound (15 µM), temozolomide (50 µM), or a combination of both for 72 hours.[3][4]
  • A control group received vehicle treatment.

3. Cell Staining and Imaging:

  • After 72 hours, cells were fixed with 4% paraformaldehyde.
  • Cell nuclei were stained with DAPI (4′,6-diamidino-2-phenylindole).
  • For primary cultures, cells were also stained for Glial Fibrillary Acidic Protein (GFAP) to identify astrocytes.
  • Images were captured using a fluorescence microscope.

4. Quantification:

  • The number of viable cells was determined by counting DAPI-positive nuclei in multiple fields of view for each treatment condition.
  • Cell viability was expressed as a percentage of the control group.

Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity.

1. Cell Culture and Treatment:

  • Primary glioblastoma cultures were seeded and treated with varying concentrations of this compound or a fixed concentration of temozolomide for 72 hours as described above.[5]

2. Supernatant Collection:

  • After the incubation period, the cell culture supernatant was carefully collected.

3. LDH Measurement:

  • The amount of LDH in the supernatant was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
  • The absorbance was measured at 490 nm, which is proportional to the amount of LDH released.

4. Data Analysis:

  • LDH release in treated groups was compared to the control group to determine the level of cytotoxicity.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing Drug Combination Effects cluster_setup Cell Culture Setup cluster_treatment Drug Treatment (72h) cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_seeding Seed U251 and Primary Glioblastoma Cells adherence Allow 24h for Adherence cell_seeding->adherence control Control (Vehicle) azd AZ10606120 tmz Temozolomide combo AZ10606120 + Temozolomide viability Cell Viability Assay (DAPI Staining) control->viability cytotoxicity Cytotoxicity Assay (LDH Release) control->cytotoxicity azd->viability azd->cytotoxicity tmz->viability tmz->cytotoxicity combo->viability combo->cytotoxicity quantification Quantify Cell Numbers and LDH Levels viability->quantification cytotoxicity->quantification comparison Compare Monotherapy vs. Combination Therapy quantification->comparison

Caption: Experimental workflow for evaluating the effects of AZ10606120 and TMZ.

P2X7_Signaling_Pathway P2X7 Receptor Signaling in Glioblastoma and Chemotherapy Interaction cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_therapy Therapeutic Intervention P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Proliferation Cell Proliferation & Survival P2X7R->Proliferation Promotes ATP Extracellular ATP ATP->P2X7R Activates Signaling Downstream Signaling (e.g., MAPK, Akt) Ca_influx->Signaling K_efflux->Signaling Signaling->Proliferation Apoptosis Apoptosis AZD AZ10606120 AZD->P2X7R Blocks TMZ Temozolomide TMZ->Apoptosis Induces DNA damage

Caption: P2X7R signaling pathway and points of therapeutic intervention.

Conclusion and Future Directions

The available preclinical data suggests that while this compound is a potent anti-glioblastoma agent as a monotherapy, it does not exhibit synergistic effects with temozolomide. This lack of synergy is an important finding for the design of future clinical trials. It is possible that synergistic effects may be observed with other classes of chemotherapeutic agents or in different cancer types. Further research is warranted to explore the combination of this compound with other drugs, such as those targeting different signaling pathways, to unlock its full potential in combination cancer therapy. The anti-angiogenic properties of this compound also suggest that combinations with anti-angiogenic agents could be a promising avenue for future investigation.

References

A Comparative Analysis of AZ10606120 Dihydrochloride Against Standard-of-Care Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel P2X7 receptor antagonist, AZ10606120 dihydrochloride (B599025), against current standard-of-care therapies for several cancers, with a primary focus on glioma. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and development professionals.

Executive Summary

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in inflammation and cancer progression.[1][2] Emerging preclinical data suggests that AZ10606120 demonstrates significant anti-tumor activity, particularly in glioma, where it has been shown to be more effective than the current standard-of-care chemotherapeutic agent, temozolomide (B1682018), in reducing tumor cell proliferation in vitro.[3][4] This guide will delve into the comparative efficacy of AZ10606120 in glioma and discuss the standard-of-care therapies for other potential indications such as pancreatic and neuroblastoma.

Data Presentation: Head-to-Head Comparison in Glioma

The following tables summarize the quantitative data from in vitro studies comparing the efficacy of this compound with temozolomide in glioma cell lines.

Table 1: Inhibition of U251 Human Glioblastoma Cell Proliferation

TreatmentConcentrationIncubation TimeMean Cell Count Reduction (vs. Control)Statistical Significance (p-value)Reference
AZ1060612015 µM72 hoursSignificant< 0.01[5]
Temozolomide50 µM72 hoursSignificant< 0.05[5]
AZ10606120 vs. Temozolomide15 µM vs. 50 µM72 hoursAZ10606120 more effective< 0.01[5]

Table 2: Effect on Human High-Grade Glioma Sample Proliferation

TreatmentConcentrationIncubation TimeMean Ratio of Treated Cells to ControlStatistical Significance (p-value)Reference
AZ1060612015 µM72 hours0.624 ± 0.160.0405[3]

Standard-of-Care Therapies for Other Potential Indications

While the most robust comparative data for AZ10606120 is in glioma, its mechanism of action suggests potential applicability in other cancers where the P2X7 receptor is implicated.

Pancreatic Ductal Adenocarcinoma (PDAC): The standard-of-care for metastatic PDAC typically involves combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) or gemcitabine (B846) plus nab-paclitaxel.[2][6][7][8][9] For resectable PDAC, surgery followed by adjuvant chemotherapy with modified FOLFIRINOX is the standard.[2]

Neuroblastoma: Treatment for high-risk neuroblastoma is multi-modal and intensive, often including induction chemotherapy with a combination of agents like cisplatin, etoposide, cyclophosphamide, doxorubicin, and topotecan.[1][10][11][12][13] This is typically followed by surgery, high-dose chemotherapy with stem cell transplant, radiation, and immunotherapy.[13]

Experimental Protocols

In Vitro Glioma Cell Proliferation Assay

  • Cell Lines: U251 human glioblastoma cell line and primary human high-grade glioma samples.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of this compound (e.g., 1 µM, 5 µM, 15 µM) or the standard-of-care drug, temozolomide (e.g., 50 µM). A vehicle-treated group serves as the control.

  • Incubation: Cells are incubated with the treatments for a specified period, typically 72 hours.

  • Cell Viability/Proliferation Assessment: Cell numbers are quantified using methods such as DAPI staining followed by fluorescence microscopy and manual or automated cell counting. The results are often expressed as a percentage of the control or a ratio of treated to control cells.[3][14]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA with post-hoc tests, to determine significant differences between treatment groups.[15]

Mandatory Visualizations

Signaling Pathway of P2X7 Receptor in Cancer

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca2_Influx Ca²⁺ Influx P2X7R->Ca2_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux PI3K_Akt PI3K/Akt Pathway Ca2_Influx->PI3K_Akt MAPK MAPK Pathway (ERK1/2, JNK, p38) Ca2_Influx->MAPK NF_kB NF-κB Pathway Ca2_Influx->NF_kB NLRP3_Inflammasome NLRP3 Inflammasome K_Efflux->NLRP3_Inflammasome Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Invasion_Metastasis Invasion & Metastasis MAPK->Invasion_Metastasis NF_kB->Survival Inflammation Inflammation NF_kB->Inflammation NLRP3_Inflammasome->Inflammation

Caption: P2X7R activation by ATP triggers downstream signaling pathways promoting cancer cell proliferation, survival, and invasion.

Comparative Experimental Workflow

Comparative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (72h Incubation) cluster_analysis Data Acquisition & Analysis Cell_Culture Culture Glioma Cells (U251 & Primary Samples) Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Control Vehicle Control Seeding->Control AZ10606120 This compound (e.g., 15 µM) Seeding->AZ10606120 Temozolomide Temozolomide (e.g., 50 µM) Seeding->Temozolomide Staining DAPI Staining Control->Staining AZ10606120->Staining Temozolomide->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Cell Counting Imaging->Quantification Statistics Statistical Analysis (e.g., ANOVA) Quantification->Statistics

Caption: Workflow for comparing the anti-proliferative effects of AZ10606120 and temozolomide on glioma cells.

References

Unveiling the Allosteric Mechanism of AZ10606120 Dihydrochloride: A Comparative Guide for P2X7 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of AZ10606120 dihydrochloride (B599025) with other allosteric modulators of the P2X7 receptor. We present supporting experimental data, detailed protocols, and visualizations to objectively evaluate its performance and allosteric mechanism.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurodegenerative processes, making it a compelling therapeutic target. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the formation of a non-selective pore and the activation of the NLRP3 inflammasome. Allosteric modulation of the P2X7 receptor offers a nuanced approach to controlling its activity, and AZ10606120 dihydrochloride has emerged as a potent and selective negative allosteric modulator. This guide will delve into the allosteric mechanism of AZ10606120 and compare its performance against other known P2X7 receptor modulators.

Comparative Analysis of P2X7 Receptor Allosteric Modulators

The following tables summarize the binding affinities and functional potencies of this compound and other key P2X7 receptor modulators.

Table 1: Comparative Binding Affinities (pKi) of P2X7 Receptor Antagonists

CompoundHuman P2X7 Receptor (pKi ± SEM)Rat P2X7 Receptor (pKi ± SEM)Citation(s)
AZ10606120 8.5 ± 0.088.0 ± 0.08
JNJ-479655677.9 ± 0.078.7 ± 0.07
A-8045988.0 ± 0.048.8 ± 0.06
A-4380797.1 ± 0.086.7 ± 0.1

Table 2: Comparative Functional Potencies (pIC50) of P2X7 Receptor Antagonists

CompoundHuman P2X7 Receptor (pIC50)Rat P2X7 Receptor (pIC50)Citation(s)
AZ10606120 ~8.0 (IC50 ~10 nM)~8.0 (IC50 ~10 nM)
GW7913436.9 - 7.2 (Negative Allosteric Modulator)Positive Allosteric Modulator
Brilliant Blue G~6.7 (IC50 ~200 nM)~8.0 (IC50 ~10 nM)
JNJ-479655677.98.7

Table 3: Comparative Effects on Downstream Signaling (IL-1β Release)

CompoundEffect on IL-1β ReleaseCitation(s)
AZ10606120 Inhibition
JNJ-47965567Potent inhibition (pIC50 of 6.7 ± 0.07 in human blood)
Brilliant Blue GInhibition

Visualizing the P2X7 Receptor Signaling Pathway and Experimental Workflows

To better understand the mechanism of action and the methods used to characterize these compounds, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to orthosteric site AZ10606120 AZ10606120 (Allosteric Antagonist) AZ10606120->P2X7R Binds to allosteric site Ion_Channel Ion Channel Opening AZ10606120->Ion_Channel Inhibits Pore_Formation Pore Formation AZ10606120->Pore_Formation Inhibits NLRP3_Activation NLRP3 Inflammasome Activation AZ10606120->NLRP3_Activation Inhibits P2X7R->Ion_Channel Activation P2X7R->Pore_Formation Prolonged Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux K_Efflux->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1B_Release IL-1β Release Caspase1->IL1B_Release

Caption: P2X7 Receptor Signaling Pathway and Allosteric Inhibition.

Ethidium_Bromide_Uptake_Workflow A Seed HEK293 cells expressing P2X7R in a 96-well plate B Pre-incubate cells with AZ10606120 or other antagonists A->B C Add ATP or BzATP (agonist) and Ethidium (B1194527) Bromide B->C D Incubate for a defined period (e.g., 10-30 minutes) C->D E Measure fluorescence (Excitation: ~530 nm, Emission: ~590 nm) D->E F Analyze data to determine IC50 values E->F

Caption: Ethidium Bromide Uptake Assay Workflow.

Radioligand_Binding_Workflow A Prepare cell membranes from cells expressing P2X7R B Incubate membranes with a radiolabeled antagonist (e.g., [3H]A-804598) A->B C Add increasing concentrations of unlabeled antagonist (e.g., AZ10606120) B->C D Incubate to reach equilibrium (e.g., 60 minutes at 30°C) C->D E Separate bound from free radioligand via vacuum filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Analyze data to determine Ki values F->G

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing P2X7 receptor antagonists.

  • Membrane Preparation:

    • HEK293 or 1321N1 cells stably expressing human or rat P2X7 receptors are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Cell membranes (3-20 µg of protein) are incubated with a fixed concentration of a radiolabeled P2X7 receptor antagonist (e.g., [3H]A-804598).

    • Increasing concentrations of the unlabeled test compound (e.g., AZ10606120) are added to compete for binding with the radioligand.

    • The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist and is subtracted from the total binding to calculate specific binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, from which the Ki (affinity constant) can be calculated.

Ethidium Bromide (or YO-PRO-1) Uptake Assay

This functional assay measures the inhibition of agonist-induced pore formation in the P2X7 receptor.

  • Cell Preparation:

    • HEK293 cells stably expressing the P2X7 receptor are seeded in a 96-well plate and cultured overnight.

  • Assay Procedure:

    • The cell culture medium is replaced with a suitable assay buffer.

    • Cells are pre-incubated with various concentrations of the antagonist (e.g., AZ10606120) for a specific duration (e.g., 15-40 minutes).

    • A mixture of a P2X7 receptor agonist (e.g., ATP or BzATP) and a fluorescent dye such as ethidium bromide or YO-PRO-1 is added to the wells.

    • The plate is incubated for a set time (e.g., 10-30 minutes) to allow for dye uptake through the activated P2X7 receptor pores.

  • Detection and Analysis:

    • The fluorescence intensity within the cells is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for ethidium bromide).

    • The inhibition of dye uptake by the antagonist is plotted against its concentration to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the effect of P2X7 receptor modulators on a key downstream inflammatory signaling event.

  • Cell Priming and Treatment:

    • Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), are often used.

    • Cells are typically primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

    • The primed cells are then pre-incubated with different concentrations of the P2X7 receptor antagonist.

  • P2X7 Receptor Activation:

    • The cells are stimulated with a P2X7 receptor agonist like ATP or BzATP to trigger NLRP3 inflammasome activation and the subsequent processing and release of mature IL-1β.

  • Quantification of IL-1β:

    • The cell culture supernatant is collected after a specific incubation period.

    • The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis:

    • The percentage of inhibition of IL-1β release is calculated for each concentration of the antagonist, and the data are used to determine the IC50 value.

Conclusion

This compound stands out as a potent and selective negative allosteric modulator of the P2X7 receptor, exhibiting high affinity for both human and rat orthologs. Its allosteric mechanism provides a means to finely tune the receptor's activity rather than simply blocking the orthosteric binding site. Comparative data reveals that while other compounds like JNJ-47965567 and A-804598 also show high affinity, AZ10606120 demonstrates a favorable profile. Furthermore, its ability to inhibit downstream signaling events such as NLRP3 inflammasome activation and IL-1β release underscores its therapeutic potential in inflammatory conditions. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and compare the efficacy of AZ10606120 and other P2X7 receptor modulators in various preclinical models. The distinct pharmacological profiles of these allosteric modulators highlight the importance of careful selection of research tools to dissect the complex roles of the P2X7 receptor in health and disease.

Evaluating the Therapeutic Index of P2X7 Receptor Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics for inflammatory and neurological disorders, the P2X7 receptor, an ATP-gated ion channel, has emerged as a promising target. AZ10606120 dihydrochloride (B599025) is a potent and selective antagonist of this receptor, demonstrating potential in preclinical models. A critical parameter in the evaluation of any therapeutic candidate is its therapeutic index (TI), the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wider therapeutic window suggests a safer drug profile.

This guide provides a comparative evaluation of the therapeutic potential of AZ10606120 dihydrochloride against other well-characterized P2X7 receptor antagonists, including A-740003, A-438079, JNJ-47965567, and Brilliant Blue G. Due to the limited availability of public in vivo toxicology data required for a precise TI calculation (typically the ratio of the median toxic dose, TD50, to the median effective dose, ED50), this guide will focus on comparing their in vitro potency, in vivo efficacy in relevant disease models, and available safety information.

Mechanism of Action: P2X7 Receptor Antagonism

The P2X7 receptor is predominantly expressed on immune cells, such as microglia and macrophages.[1] Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events.[2] This includes the rapid influx of calcium ions, the formation of a large, non-selective membrane pore, and the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3] P2X7 receptor antagonists act by blocking these ATP-induced events, thereby mitigating the inflammatory response. This compound is a selective and high-affinity antagonist for the human and rat P2X7 receptor, with an IC50 of approximately 10 nM.[4]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and its alternatives, allowing for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists

CompoundTargetIC50 (Human)IC50 (Rat)IC50 (Mouse)Reference(s)
This compound P2X7 Receptor~10 nM~10 nMNot Reported[4]
A-740003 P2X7 Receptor40 nM18 nMNot Reported[5]
A-438079 P2X7 Receptor100 nM300 nMNot Reported[6]
JNJ-47965567 P2X7 ReceptorpIC50: 8.3pIC50: 7.2pIC50: 7.5[7]
Brilliant Blue G P2X7 Receptor200 nM10 nMNot Reported[8]

Table 2: In Vitro Functional Inhibition of P2X7 Receptor-Mediated Events

CompoundAssayCell Type/SystemIC50Reference(s)
This compound IL-1β ReleaseHuman Pancreatic Stellate CellsEffective at 10 µM[9]
Cell Proliferation InhibitionU251 Glioblastoma Cells17 µM[2]
A-740003 IL-1β ReleaseDifferentiated Human THP-1 Cells156 nM[10]
Pore FormationDifferentiated Human THP-1 Cells92 nM[10]
A-438079 IL-1β ReleaseHuman THP-1 CellspIC50: 6.7[6]
JNJ-47965567 IL-1β ReleaseHuman Whole BloodpIC50: 6.7[5]
IL-1β ReleaseRat MicrogliapIC50: 7.1[5]

Table 3: In Vivo Efficacy of P2X7 Receptor Antagonists

CompoundModelSpeciesRoute of AdministrationEffective DoseTherapeutic EffectReference(s)
This compound HL-60 Tumor GrowthNude Micei.m.5 mg/kgReduced tumor growth[4]
LPS-induced AnhedoniaMicei.p.2 mg/kgAntidepressant-like effect[4]
A-740003 Neuropathic Pain (Spinal Nerve Ligation)Rati.p.ED50 = 19 mg/kgAntinociception[4]
Inflammatory Pain (CFA-induced)Rati.p.ED50 = 38-54 mg/kgReduced thermal hyperalgesia[4]
A-438079 Neuropathic Pain (SNL and CCI models)Rati.p.100 and 300 µmol/kgRaised withdrawal thresholds[11]
JNJ-47965567 Neuropathic PainRatNot Specified30 mg/kgModest but significant efficacy[5]
Brilliant Blue G Spinal Cord InjuryRati.p.10 mg/kgImproved motor recovery[12]

Safety and Toxicity Profile

While comprehensive toxicology studies providing LD50 or MTD values are not publicly available for most of these compounds, preclinical studies offer some insights into their safety.

  • This compound : In vivo studies in mice have reported "negligible side-effects" at therapeutic doses for reducing tumor growth.[13] However, in vitro studies show that it can induce cytotoxicity, as indicated by increased lactate (B86563) dehydrogenase (LDH) release in glioblastoma cultures.[14]

  • A-740003 and A-438079 : These compounds have been extensively used in preclinical pain and inflammation models without reports of overt toxicity at effective doses.[15]

  • JNJ-47965567 : This centrally permeable antagonist has been tested in rodent models of CNS disorders, and while efficacy was observed, specific safety margins were not detailed in the available literature.[5]

  • Brilliant Blue G : Due to its use as a surgical dye in ophthalmology, Brilliant Blue G has undergone more extensive safety evaluations. Studies in both animals and humans have shown no significant retinal toxicity or other adverse effects at clinically relevant concentrations.[12] The estimated oral LC50 in Drosophila melanogaster is high (38 mM), suggesting low acute toxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate P2X7 receptor antagonists.

In Vitro Assay Protocols

1. Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of extracellular calcium following P2X7 receptor activation.

  • Cell Preparation : Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading : Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation : Pre-incubate the cells with various concentrations of the test antagonist or vehicle control.

  • Agonist Stimulation : Add a P2X7 receptor agonist (e.g., BzATP) to stimulate calcium influx and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis : Calculate the change in fluorescence in response to the agonist. Determine the IC50 value for the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

2. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[12]

  • Cell Seeding : Seed cells in a 96-well plate at a desired density.

  • Compound Treatment : Treat the cells with various concentrations of the test antagonist or vehicle control for a specified period (e.g., 24-72 hours). Include positive (e.g., lysis buffer) and negative (vehicle) controls.

  • Supernatant Collection : Centrifuge the plate and carefully collect the cell-free supernatant.

  • LDH Reaction : Add the supernatant to a new plate with the LDH reaction mixture according to the kit manufacturer's protocol.

  • Absorbance Measurement : After incubation, measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis : Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

In Vivo Assay Protocol

1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

This model is used to assess the efficacy of analgesics in a setting of nerve injury-induced pain.

  • Surgical Procedure : In anesthetized rodents, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a partial nerve injury.

  • Drug Administration : At a specified time post-surgery, administer the test antagonist or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Behavioral Testing : Assess pain-like behaviors, such as mechanical allodynia (response to a non-noxious stimulus) using von Frey filaments, or thermal hyperalgesia (exaggerated response to a noxious heat stimulus) using a plantar test apparatus.

  • Data Analysis : Compare the withdrawal thresholds or latencies between the antagonist-treated and vehicle-treated groups to determine the analgesic effect. A dose-response study can be conducted to determine the ED50.

Visualizing Key Pathways and Workflows

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_K_flux Na⁺/K⁺ Flux P2X7R->Na_K_flux Pore Large Pore Formation P2X7R->Pore Pannexin1 Pannexin-1 ATP Extracellular ATP ATP->P2X7R Activates Antagonist AZ10606120 (Antagonist) Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Na_K_flux->NLRP3 K⁺ efflux Pore->Pannexin1 involves Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation TI_Evaluation_Workflow Workflow for Evaluating Therapeutic Index cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency Determine Potency (IC50) - Receptor Binding - Ca²⁺ Influx - IL-1β Release - Pore Formation Efficacy Determine Efficacy (ED50) - Relevant Disease Model (e.g., Pain, Cancer) Potency->Efficacy Guides Dose Selection Cytotoxicity Assess Cytotoxicity (CC50) - LDH Assay - MTT Assay Toxicity Determine Toxicity (TD50/LD50) - Acute/Chronic Toxicity Studies - Maximum Tolerated Dose (MTD) Cytotoxicity->Toxicity Predicts Potential Toxicity TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) Efficacy->TI_Calc Toxicity->TI_Calc Decision Go/No-Go Decision for Further Development TI_Calc->Decision

References

Safety Operating Guide

Proper Disposal of AZ10606120 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist used in various research applications.

AZ10606120 dihydrochloride is utilized in laboratory settings for research into conditions such as depression and tumor growth.[1][2] While a safety data sheet has indicated that the substance does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008 for hazardous materials, proper handling and disposal are still crucial to maintain a safe laboratory environment and prevent environmental contamination.[3]

Disposal Procedures

The primary principle for the disposal of this compound is to avoid release into the environment.[3] Unused or waste material should be handled as chemical waste in accordance with institutional, local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, always consult your institution's specific safety and waste disposal protocols. These guidelines are tailored to your facility's capabilities and local regulations.

  • Personal Protective Equipment (PPE): Prior to handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Small Spills:

    • In the event of a small spill, do not allow the product to enter drains.[3]

    • Cover the spillage with a suitable absorbent material.

    • Carefully sweep up the absorbed material and place it into an appropriate, labeled container for chemical waste.[3]

    • Hold the container for appropriate disposal as per your institution's procedures.[3]

  • Unused or Contaminated Product:

    • Do not dispose of the compound down the drain or in the general trash.

    • Collect the waste material in a clearly labeled, sealed container suitable for chemical waste.

    • Arrange for pickup and disposal by your institution's designated hazardous waste management service.

  • Contaminated Labware:

    • Any labware (e.g., vials, pipette tips) that has come into contact with this compound should be considered chemical waste.

    • Dispose of these items in a designated container for solid chemical waste.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C25H34N4O2.2HCl[3]
Molecular Weight 495.48 g/mol [3]
CAS Number 607378-18-7[3]
Solubility Soluble to 25 mM in water and to 100 mM in DMSO

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure follows standard laboratory practice for non-hazardous chemical waste. The key steps are outlined in the disposal workflow diagram below.

Disposal Workflow

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Identify Waste This compound consult Consult Institutional Disposal Guidelines start->consult ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe spill Small Spill Occurs ppe->spill unused Unused/Contaminated Product ppe->unused absorb Cover with Absorbent Material spill->absorb collect_spill Collect Absorbed Material absorb->collect_spill collect_waste Place in Labeled Chemical Waste Container collect_spill->collect_waste unused->collect_waste store Store Waste Container in Designated Area collect_waste->store pickup Arrange for Hazardous Waste Pickup store->pickup end_disp Disposed by Certified Waste Management pickup->end_disp

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of AZ10606120 dihydrochloride (B599025), a potent and selective P2X7 receptor antagonist. While this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, its full toxicological properties have not been exhaustively investigated.[1] Therefore, adherence to prudent laboratory practices is paramount to ensure personnel safety and experimental integrity.

Compound Identification and Properties
PropertyValue
IUPAC Name N-[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo[3.3.1.13,7]dec-1-ylacetamide dihydrochloride[1]
CAS Number 607378-18-7[1]
Molecular Formula C25H34N4O2.2HCl[1]
Molecular Weight 495.48 g/mol [1]
Appearance Off-white solid
Solubility Soluble to 25 mM in water and to 100 mM in DMSO.[2] Not soluble in PBS.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling AZ10606120 dihydrochloride to minimize exposure risk.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesMust be disposable, powder-free, and resistant to chemicals. Double gloving is recommended when handling stock solutions or performing procedures with a higher risk of splashing.
Eye Protection Safety Glasses with Side Shields or GogglesRequired at all times in the laboratory where the compound is handled. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat is required. Consider a disposable gown for procedures involving larger quantities or for extended handling periods.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood.For weighing or procedures that may generate dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended. In case of a significant spill, a powered air-purifying respirator (PAPR) may be necessary.
Foot Protection Closed-toe ShoesMust fully cover the feet.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling a Don appropriate PPE b Prepare a designated and clean workspace a->b c Allow compound to equilibrate to room temperature before opening b->c d Weigh the solid compound in a chemical fume hood c->d e Prepare stock solutions using appropriate solvents (e.g., DMSO, water) d->e f Aliquot stock solutions for storage e->f i Decontaminate work surfaces e->i g Store solid compound desiccated at room temperature f->g h Store stock solutions at -20°C or -80°C f->h j Dispose of waste in designated chemical waste containers i->j k Remove and dispose of PPE properly j->k l Wash hands thoroughly k->l

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation of Stock Solutions:

  • Materials: this compound solid, appropriate solvent (e.g., DMSO, sterile water), sterile microcentrifuge tubes or vials, calibrated pipettes.

  • Procedure:

    • Ensure all work is performed in a chemical fume hood.

    • Calculate the required mass of the compound to achieve the desired stock concentration.

    • Carefully weigh the solid compound using an analytical balance.

    • Add the appropriate volume of solvent to the vial containing the compound.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

2. Storage of Stock Solutions:

  • Store DMSO stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4]

  • Aqueous stock solutions should be prepared fresh, but can be stored at -20°C for short periods. It is recommended to filter-sterilize aqueous solutions before use in cell-based assays.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_collection Waste Collection & Disposal a Unused solid compound d Solid Chemical Waste a->d b Contaminated consumables (e.g., pipette tips, gloves) b->d e Contaminated Sharps b->e if sharp c Aqueous and organic solutions containing the compound f Liquid Chemical Waste (Halogenated/Non-halogenated) c->f g Label waste containers clearly d->g e->g f->g h Store waste in a designated, secure area g->h i Arrange for disposal through the institution's Environmental Health and Safety (EHS) office h->i

Caption: Disposal pathway for waste contaminated with this compound.

Disposal Guidelines:
Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled solid chemical waste container. This includes excess compound and contaminated items like weighing paper and gloves.
Liquid Waste Collect in a labeled, leak-proof liquid chemical waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
Sharps Waste Dispose of contaminated needles, syringes, and other sharps in a designated sharps container for chemical contamination.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate must be collected as liquid chemical waste. After rinsing, the container can typically be disposed of as regular lab glass or plastic waste, but consult your institutional policies.

Important Note: Never dispose of this compound or its solutions down the drain or in the regular trash. Always follow your institution's specific chemical waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.